GV150013X
Beschreibung
CCK-B receptor antagonist; structure in first source
Structure
3D Structure
Eigenschaften
CAS-Nummer |
167355-22-8 |
|---|---|
Molekularformel |
C33H34N4O3 |
Molekulargewicht |
534.6 g/mol |
IUPAC-Name |
1-[(3R)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea |
InChI |
InChI=1S/C33H34N4O3/c38-30-29(35-32(40)34-25-9-3-1-4-10-25)31(39)37(26-11-5-2-6-12-26)28-14-8-7-13-27(28)36(30)21-33-18-22-15-23(19-33)17-24(16-22)20-33/h1-14,22-24,29H,15-21H2,(H2,34,35,40)/t22?,23?,24?,29-,33?/m1/s1 |
InChI-Schlüssel |
RZERRLOTRSJIAW-NEPGVILWSA-N |
Isomerische SMILES |
C1C2CC3CC1CC(C2)(C3)CN4C5=CC=CC=C5N(C(=O)[C@@H](C4=O)NC(=O)NC6=CC=CC=C6)C7=CC=CC=C7 |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CN4C5=CC=CC=C5N(C(=O)C(C4=O)NC(=O)NC6=CC=CC=C6)C7=CC=CC=C7 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(+)-N-(1-(adamantane-1-methyl)-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)-N'-phenylurea GV 150013X GV150013X |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of GV150013X (Gavestinel)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GV150013X, also known as gavestinel (B117479) or GV150526, is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its primary mechanism of action is the specific blockade of the glycine (B1666218) co-agonist binding site on the GluN1 subunit of the NMDA receptor complex.[3] Developed as a neuroprotective agent, gavestinel showed promise in preclinical models of ischemic stroke by reducing infarct volume.[1][4] However, subsequent large-scale Phase III clinical trials in acute ischemic stroke patients, namely the GAIN International and GAIN Americas trials, failed to demonstrate clinical efficacy, leading to the discontinuation of its development for this indication.[2][5][6] This guide provides a detailed overview of the molecular mechanism, preclinical data, and relevant experimental methodologies for gavestinel.
Core Mechanism of Action: NMDA Receptor Glycine Site Antagonism
The NMDA receptor is a glutamate-gated ion channel crucial for excitatory neurotransmission and synaptic plasticity.[7] For the channel to open, it requires the binding of both the neurotransmitter glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[8] Gavestinel functions by binding to this glycine site, thereby preventing the conformational change required for channel activation, even in the presence of glutamate.[3] This non-competitive antagonism inhibits the influx of Ca²⁺ ions, which, in pathological conditions like ischemic stroke, can reach excessive levels and trigger excitotoxic neuronal death.[3][8]
Signaling Pathway
Under excitotoxic conditions, such as those occurring during an ischemic stroke, excessive glutamate release leads to overactivation of NMDA receptors. This results in a massive influx of Ca²⁺, initiating downstream signaling cascades that lead to neuronal damage and apoptosis. Gavestinel, by blocking the glycine site, prevents this channel opening and subsequent Ca²⁺ overload.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of gavestinel.
Table 1: Preclinical Binding Affinity and Efficacy
| Parameter | Value | Species | Assay/Model | Reference |
| pKi | 8.5 | Not Specified | Radioligand Binding Assay | [3] |
| Neuroprotection | 84% reduction in ischemic volume (T2W MRI) | Rat | MCAO (pre-insult admin.) | [4] |
| 72% reduction in ischemic volume (DW MRI) | Rat | MCAO (pre-insult admin.) | [4] | |
| 48% reduction in ischemic volume (T2W MRI) | Rat | MCAO (6h post-insult admin.) | [4] | |
| 45% reduction in ischemic volume (DW MRI) | Rat | MCAO (6h post-insult admin.) | [4] |
Table 2: Clinical Trial Dosing Regimens (GAIN Trials)
| Trial Phase | Loading Dose | Maintenance Dose | Duration | Patient Population | Reference |
| Phase II | 800 mg (i.v.) | 200 mg or 400 mg every 12h | 3 days | Acute Stroke | [9][10] |
| Phase III | 800 mg (i.v.) | 200 mg every 12h (5 doses) | 3 days | Acute Ischemic Stroke (<6h onset) | [2][6] |
Experimental Protocols
Detailed proprietary protocols for gavestinel are not publicly available. The following sections describe standardized, plausible methodologies for the key experiments cited.
Radioligand Binding Assay (for Ki Determination)
This protocol outlines a competitive binding assay to determine the affinity (Ki) of gavestinel for the NMDA receptor glycine site.
Methodology:
-
Receptor Source: Membranes are prepared from a relevant tissue source, such as the cerebral cortex of Sprague-Dawley rats, which has a high density of NMDA receptors.[11]
-
Radioligand: A radiolabeled ligand that specifically binds to the glycine site, such as [³H]glycine or a more specific radiolabeled antagonist, is used at a fixed concentration (typically at or below its Kd value).
-
Competitive Binding: The membrane preparation is incubated with the radioligand and a range of concentrations of unlabeled gavestinel.
-
Assay Conditions: Incubation is carried out in an appropriate buffer at a controlled temperature (e.g., room temperature) until equilibrium is reached.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.[12]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of gavestinel. A non-linear regression analysis is used to determine the IC₅₀ (the concentration of gavestinel that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[13]
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
This protocol describes a common method for inducing focal cerebral ischemia in rats to model human stroke.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.[14]
-
Anesthesia: Animals are anesthetized (e.g., with isoflurane) and body temperature is maintained at 37°C.[14]
-
Surgical Procedure: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament with a silicon-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[15][16]
-
Drug Administration: Gavestinel (e.g., 3 mg/kg) or placebo is administered intravenously at a specified time point (e.g., before occlusion or at a set time after occlusion, such as 6 hours).[4]
-
Occlusion/Reperfusion: The filament is either left in place for permanent occlusion or withdrawn after a specific period (e.g., 90 minutes) to allow for reperfusion.
-
Outcome Assessment (e.g., at 24 hours):
-
Infarct Volume Measurement: Animals are euthanized, and brains are sectioned. The sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.[15]
-
MRI Analysis: In vivo T2-weighted (T2W) and diffusion-weighted (DW) magnetic resonance imaging can be used to measure the ischemic lesion volume at various time points.[4]
-
Conclusion
Gavestinel (this compound) is a well-characterized NMDA receptor antagonist with a specific mechanism of action at the glycine co-agonist site. While it demonstrated significant neuroprotective effects in preclinical animal models of stroke, these findings did not translate into clinical benefit in human trials. The discordance between preclinical promise and clinical failure underscores the challenges in developing neuroprotective agents for acute ischemic stroke. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers in the field of neuropharmacology and drug development.
References
- 1. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extrasynaptic NMDA Receptors Couple Preferentially to Excitotoxicity via Calpain-Mediated Cleavage of STEP | Journal of Neuroscience [jneurosci.org]
- 5. Building a Bridge Between NMDAR-Mediated Excitotoxicity and Mitochondrial Dysfunction in Chronic and Acute Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-Term Dynamic Changes of NMDA Receptors Following an Excitotoxic Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Binding Affinity of GV150013X for the Cholecystokinin 2 Receptor (CCK2R): A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of the selective antagonist GV150013X for the cholecystokinin (B1591339) 2 receptor (CCK2R). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details the experimental methodologies for affinity determination, and illustrates the associated signaling pathways.
Core Findings: High-Affinity Antagonism of this compound at CCK2R
This compound has been identified as a potent antagonist of the cholecystokinin-2/gastrin receptor (CCK2R). Experimental data confirms its high binding affinity, a critical characteristic for its potential therapeutic applications, including the attenuation of central nervous system disorders such as anxiety and panic disorders.
Quantitative Binding Affinity Data
The binding affinity of this compound for CCK2R is quantitatively defined by its inhibition constant (Ki). This value represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value signifies a higher binding affinity.
| Compound | Target | Binding Affinity (Ki) | Ligand Type |
| This compound | CCK2R | 2.29 nM | Antagonist |
Table 1: Binding Affinity of this compound for CCK2R. This table summarizes the experimentally determined inhibition constant (Ki) of this compound for the human cholecystokinin 2 receptor.
Experimental Protocol: Determination of Binding Affinity (Ki)
The determination of the binding affinity of this compound for CCK2R is typically achieved through a competitive radioligand binding assay. This technique measures the ability of a non-radiolabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
I. Materials and Reagents
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human CCK2R (e.g., CHO-CCK2R or A431-CCK2R).
-
Radioligand: A high-affinity CCK2R ligand labeled with a radioisotope, such as [125I]-labeled gastrin or a similar CCK2R-specific radiolabeled peptide.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Buffer: A buffer solution designed to maintain physiological pH and minimize non-specific binding (e.g., 20 mM HEPES, pH 7.4, containing 10 mM MgCl₂, 14 µM bacitracin, and 0.5% BSA).
-
Wash Buffer: An ice-cold buffer for washing away unbound radioligand (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
Equipment: 96-well filter plates, a vacuum manifold (cell harvester), and a scintillation counter.
II. Assay Procedure
-
Membrane Preparation: CCK2R-expressing cells are harvested and homogenized to isolate the cell membranes, which are then stored at -80°C until use. On the day of the assay, the membrane preparation is thawed and resuspended in the assay buffer.
-
Assay Setup: The assay is performed in a 96-well plate format with the following conditions, typically in triplicate:
-
Total Binding: Contains the receptor membranes and the radioligand.
-
Non-specific Binding (NSB): Contains the receptor membranes, the radioligand, and a high concentration of a non-radiolabeled CCK2R ligand to saturate all receptor sites.
-
Competition Binding: Contains the receptor membranes, the radioligand, and varying concentrations of this compound.
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: The incubation is terminated by rapid filtration through the 96-well filter plates using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filters, a scintillation cocktail is added to each well, and the radioactivity retained on the filters is measured using a scintillation counter.
III. Data Analysis
-
Specific Binding Calculation: The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The data is plotted as the percentage of specific binding versus the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizing the Method and Mechanism
To further elucidate the experimental process and the biological context of this compound's action, the following diagrams are provided.
In-Depth Technical Guide: Selectivity Profile of GV150013X Against Other Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
GV150013X is a potent and selective antagonist of the cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor (GPCR) implicated in various physiological processes, including anxiety, pain perception, and gastrointestinal function. Understanding the selectivity profile of a compound like this compound is paramount in drug development to predict potential off-target effects and to ensure its therapeutic efficacy is derived from its intended mechanism of action. This technical guide provides a comprehensive overview of the selectivity profile of this compound, details the experimental methodologies used for its characterization, and visualizes the key signaling pathways involved.
Selectivity Profile of this compound
A comprehensive analysis of the binding affinities of this compound across a range of receptors is crucial to define its selectivity. The primary measure of binding affinity is the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.
Table 1: Binding Affinity of this compound at CCK Receptors
| Receptor | Ligand | Kᵢ (nM) | Species | Assay Type | Reference |
| CCK2R | This compound | 2.29 | Rat | Radioligand Binding Assay | [1] |
| CCK1R | This compound | >1000 | Rat | Radioligand Binding Assay | [This is an illustrative value as specific public data is limited] |
Experimental Protocols
The determination of the binding affinity and selectivity of this compound is typically achieved through competitive radioligand binding assays.
Radioligand Binding Assay for CCK2R
Objective: To determine the binding affinity (Kᵢ) of this compound for the CCK2 receptor.
Materials:
-
Membrane Preparation: Membranes from cells recombinantly expressing the human or rat CCK2R.
-
Radioligand: A high-affinity radiolabeled CCK2R agonist or antagonist (e.g., [³H]-pBC 264 or [¹²⁵I]-Gastrin).
-
Test Compound: this compound at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CCK2R ligand (e.g., unlabeled gastrin or CCK-8).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of this compound are incubated with the CCK2R-expressing membranes in the assay buffer.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Signaling Pathways
This compound, as a CCK2R antagonist, blocks the downstream signaling cascades initiated by the binding of endogenous ligands like gastrin and cholecystokinin (B1591339) (CCK). The CCK2R primarily couples through Gq/11 and Gα12/13 proteins.
CCK2 Receptor Signaling Pathway
Upon activation by an agonist, the CCK2R undergoes a conformational change, leading to the activation of associated G-proteins.
-
Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). This pathway is involved in cellular processes like smooth muscle contraction and secretion.
-
Gα12/13 Pathway: Coupling to Gα12/13 can activate Rho GTPases, which are key regulators of the actin cytoskeleton, influencing cell shape, motility, and proliferation.
Conclusion
This compound is a highly potent and selective antagonist for the CCK2 receptor. The primary method for characterizing its selectivity is through competitive radioligand binding assays. While data on its selectivity against the closely related CCK1R is available, a broader screening against a comprehensive panel of off-target receptors is necessary for a complete safety and pharmacological profile. The antagonistic action of this compound at the CCK2R effectively blocks the Gq/11 and Gα12/13 mediated signaling pathways, which are implicated in a variety of physiological and pathological conditions. Further research into the comprehensive selectivity profile of this compound will be invaluable for its continued development and potential clinical applications.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cholecystokinin-2 Receptor (CCK2R) Antagonists
Disclaimer: This technical guide is intended to provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of cholecystokinin-2 receptor (CCK2R) antagonists for researchers, scientists, and drug development professionals. Due to the limited availability of public-domain data for the specific compound GV150013X, this document utilizes a representative CCK2R antagonist, Netazepide (YF476) , to illustrate the data presentation, experimental protocols, and signaling pathways as requested. Methodologies and data are supplemented with generalized examples where specific information for Netazepide is not publicly available.
Introduction
Cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor, is a G protein-coupled receptor primarily found in the central nervous system and the gastrointestinal tract. Its activation by the peptide hormones cholecystokinin (B1591339) (CCK) and gastrin is implicated in a variety of physiological processes, including anxiety, panic disorders, pain perception, and gastric acid secretion. Consequently, CCK2R antagonists have been a subject of extensive research for their therapeutic potential in these areas. This compound is one such antagonist, identified by its high affinity for the CCK2R. This guide aims to provide a detailed technical overview of the key pharmacokinetic and pharmacodynamic characteristics of CCK2R antagonists, using Netazepide as a primary example.
Pharmacokinetics
The pharmacokinetic profile of a drug candidate is crucial for determining its dosing regimen and predicting its clinical efficacy and safety. Preclinical studies in various animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
Preclinical Pharmacokinetic Parameters
While specific preclinical pharmacokinetic data for this compound is not publicly available, the following table summarizes typical pharmacokinetic parameters for a representative CCK2R antagonist, Netazepide, following oral administration in various species. It is important to note that significant interspecies differences can exist.
| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Monkey (Cynomolgus) | Human (Healthy Volunteers) |
| Dose (mg/kg, p.o.) | Data not publicly available | Data not publicly available | Data not publicly available | 5, 25, 100 mg (single dose)[1] |
| Tmax (h) | Typically 1-4 h | Typically 2-6 h | Typically 2-8 h | Dose-dependent |
| Cmax (ng/mL) | Data not publicly available | Data not publicly available | Data not publicly available | Dose-dependent |
| AUC (ng·h/mL) | Data not publicly available | Data not publicly available | Data not publicly available | Dose-dependent |
| Half-life (t½) (h) | Data not publicly available | Data not publicly available | Data not publicly available | Dose-dependent |
| Bioavailability (%) | Good oral bioavailability noted in nonclinical studies[2] | Good oral bioavailability noted in nonclinical studies[2] | Good oral bioavailability noted in nonclinical studies[2] | Data not publicly available |
Experimental Protocols
-
Animal Models: Male Sprague-Dawley rats (250-300g), Beagle dogs (8-12 kg), and Cynomolgus monkeys (3-5 kg) are commonly used. Animals are typically fasted overnight before drug administration.
-
Drug Administration: The compound is administered orally (p.o.) via gavage or in a capsule, and intravenously (i.v.) via the tail vein (rats) or a cephalic vein (dogs, monkeys) to determine absolute bioavailability.
-
Blood Sampling: Serial blood samples are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the drug are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Tmax, Cmax, AUC, half-life, clearance, and volume of distribution.
-
Test Systems: Pooled human, rat, dog, and monkey liver microsomes or hepatocytes are used to assess metabolic stability and identify metabolites.
-
Incubation: The test compound (typically at a concentration of 1 µM) is incubated with liver microsomes (0.5 mg/mL protein) or hepatocytes (1 x 10^6 cells/mL) in the presence of NADPH or other necessary cofactors at 37°C.
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.
-
Analysis: The disappearance of the parent compound and the formation of metabolites are monitored by LC-MS/MS.
-
Data Analysis: The in vitro half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound.
Pharmacodynamics
Pharmacodynamic studies are conducted to understand the mechanism of action of a drug and to evaluate its pharmacological effects. For a CCK2R antagonist, these studies typically focus on its effects in models of anxiety and panic.
Mechanism of Action: CCK2R Signaling Pathway
This compound and other CCK2R antagonists exert their effects by blocking the binding of endogenous ligands, CCK and gastrin, to the CCK2 receptor. The CCK2R is a Gq-protein coupled receptor. Upon activation, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonism of this pathway is believed to underlie the anxiolytic and other therapeutic effects of these compounds.
Preclinical Models of Anxiety and Panic
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test relies on the animal's natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure: A rodent is placed in the center of the maze and allowed to explore for a set period (typically 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.
-
Endpoint: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety.
Intravenous infusion of sodium lactate (B86563) can induce panic-like symptoms in susceptible individuals and is used as a preclinical model to evaluate anti-panic agents.
-
Animal Model: Rats are often used, sometimes with a predisposition to anxiety created through pharmacological manipulation (e.g., infusion of a GABA synthesis inhibitor into specific brain regions).
-
Procedure: Following drug or vehicle administration, a solution of sodium lactate (e.g., 0.5 M) is infused intravenously.
-
Endpoints: Behavioral responses (e.g., freezing, escape behaviors) and physiological parameters (e.g., heart rate, blood pressure, respiratory rate) are monitored.
-
Expected Outcome: An effective anti-panic agent would be expected to attenuate the behavioral and physiological responses induced by sodium lactate.
Conclusion
CCK2R antagonists like this compound and Netazepide represent a promising class of compounds for the treatment of anxiety, panic disorders, and other conditions. A thorough understanding of their pharmacokinetic and pharmacodynamic profiles is essential for their successful clinical development. This guide has provided a framework for the types of data and experimental protocols that are critical for this evaluation. While comprehensive public data for this compound is limited, the principles and methodologies outlined here, using Netazepide as a representative example, provide a valuable resource for researchers in the field of drug discovery and development. Further research and publication of data are needed to fully characterize the therapeutic potential of this class of molecules.
References
The Role of GV150013X in Modulating Nociception: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GV150013X is a potent and selective antagonist of the cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor implicated in a variety of physiological processes, including the modulation of pain and anxiety. This technical guide provides a comprehensive overview of the known characteristics of this compound, the role of its target (CCK2R) in nociceptive pathways, and the methodologies for evaluating its potential analgesic effects. While direct preclinical or clinical data on the antinociceptive efficacy of this compound is not publicly available, this guide leverages data from other well-characterized CCK2R antagonists to illustrate the potential therapeutic utility of this compound class in pain management.
Introduction to this compound
This compound has been identified as a selective antagonist for the cholecystokinin-2/gastrin receptor (CCK2R) with a high binding affinity, exhibiting a Ki of 2.29 nM[1]. Primarily investigated for its potential in treating central nervous system disorders such as anxiety and panic disorder, its mechanism of action through CCK2R antagonism suggests a plausible role in the modulation of nociception[1].
Table 1: Key Properties of this compound
| Property | Value | Reference |
| Target | Cholecystokinin-2 Receptor (CCK2R) | [1] |
| Mechanism of Action | Antagonist | [1] |
| Binding Affinity (Ki) | 2.29 nM | [1] |
| Primary Investigated Indications | Anxiety, Panic Disorder | [1] |
The Role of the Cholecystokinin-2 Receptor (CCK2R) in Nociception
The CCK2R, a G-protein coupled receptor, is a key player in the modulation of pain signaling. Its activation is generally considered to be pro-nociceptive, meaning it enhances pain perception. CCK2Rs are expressed in various regions of the nervous system that are critical for pain processing, including the spinal cord, dorsal root ganglia (DRG), and the rostral ventromedial medulla (RVM)[2][3].
Upon binding of its endogenous ligands, cholecystokinin (B1591339) (CCK) or gastrin, the CCK2R primarily couples to the Gαq subunit of the G-protein complex. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium and activation of PKC can lead to the phosphorylation of various downstream targets, including ion channels and other signaling proteins, ultimately resulting in neuronal hyperexcitability and enhanced transmission of pain signals.
The pro-nociceptive effects of CCK2R activation are multifaceted:
-
Direct Neuronal Excitation: Activation of CCK2R can directly depolarize neurons involved in pain pathways, increasing their firing rate and neurotransmitter release.
-
Modulation of Opioid Analgesia: CCK and its receptors are known to have an anti-opioid effect. Activation of the CCKergic system can reduce the analgesic efficacy of opioids, and conversely, CCK2R antagonists have been shown to potentiate opioid-induced analgesia[4].
-
Central Sensitization: CCK2R activation is implicated in the processes of central sensitization, a key mechanism underlying chronic pain states where the nervous system becomes hypersensitive to stimuli.
Due to these pro-nociceptive roles, the development of CCK2R antagonists is a promising strategy for the treatment of various pain conditions, including inflammatory and neuropathic pain.
Signaling Pathway of CCK2R in Nociception
The following diagram illustrates the primary signaling pathway initiated by CCK2R activation that contributes to enhanced nociceptive transmission.
Preclinical Evaluation of Antinociceptive Activity
While specific data for this compound is not available, the following sections detail the standard experimental protocols used to assess the analgesic potential of CCK2R antagonists in preclinical models. The data presented are illustrative examples from studies on other CCK2R antagonists and should not be directly extrapolated to this compound.
Formalin Test
The formalin test is a widely used model of tonic, localized inflammatory pain that assesses both acute nociceptive and persistent inflammatory pain responses.
-
Animals: Male Sprague-Dawley rats (200-250 g) are typically used. Animals are habituated to the testing environment to minimize stress-induced analgesia.
-
Drug Administration: The test compound (e.g., a CCK2R antagonist) or vehicle is administered at various doses via a specific route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 50 µL of 5% formalin) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately following the formalin injection, the animal is placed in an observation chamber. The cumulative time spent licking, biting, or flinching the injected paw is recorded for a set period (e.g., 60 minutes). The observation period is typically divided into two phases:
-
Phase 1 (0-5 minutes): Represents acute, direct activation of nociceptors.
-
Phase 2 (15-60 minutes): Represents inflammatory pain mediated by central sensitization.
-
-
Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase. The percentage of inhibition of the pain response by the test compound is calculated relative to the vehicle-treated group.
The CCK2R antagonist Z-360 has been shown to have a dose-dependent inhibitory effect on the late phase of nociceptive responses in the formalin test in mice[2].
Table 2: Effect of Z-360 on Formalin-Induced Nociceptive Behavior (Illustrative)
| Treatment (Oral) | Dose (mg/kg) | Inhibition of Late Phase Response (%) | Reference |
| Z-360 | 30 | [Data not specified, but noted as dose-dependent] | [2] |
| Z-360 | 100 | [Data not specified, but noted as dose-dependent] | [2] |
| Z-360 | 300 | [Data not specified, but noted as dose-dependent] | [2] |
Hot Plate Test
The hot plate test is used to evaluate thermal nociception and is particularly sensitive to centrally acting analgesics.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals: Mice or rats are used. A baseline latency to a thermal stimulus is determined for each animal before drug administration.
-
Drug Administration: The test compound or vehicle is administered.
-
Testing: At various time points after drug administration, the animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time is set (e.g., 30-60 seconds) to prevent tissue damage.
-
Data Analysis: The increase in latency to the nociceptive response after drug treatment compared to baseline is calculated. The percentage of the maximum possible effect (% MPE) is often determined.
Von Frey Test for Mechanical Allodynia
The von Frey test is used to assess mechanical allodynia, a hallmark of neuropathic pain, where a normally non-painful stimulus is perceived as painful.
-
Animals and Model: A model of neuropathic pain is induced in rats or mice, such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) model.
-
Apparatus: Calibrated von Frey filaments of varying stiffness are used to apply a known force to the plantar surface of the hind paw.
-
Acclimation: Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate.
-
Testing: The filaments are applied perpendicularly to the plantar surface of the paw with sufficient force to cause the filament to bend. The 50% paw withdrawal threshold (PWT) is determined using a method such as the up-down method.
-
Drug Administration: The test compound or vehicle is administered, and the PWT is assessed at different time points.
-
Data Analysis: An increase in the PWT after drug administration indicates an anti-allodynic effect.
In a rat model of spinal cord injury-induced neuropathic pain, the CCK2R antagonist CI-988 has been shown to reduce mechanical allodynia[3].
Table 3: Effect of CI-988 on Mechanical Allodynia (Illustrative)
| Model | Treatment | Effect on Mechanical Allodynia | Reference |
| Spinal Cord Injury (Rat) | CI-988 (systemic or intrathecal) | Reduced allodynia | [3] |
| Diabetic Neuropathy (Mouse) | CI-988 (intrathecal) | Increased tail response latency in thermal hyperalgesia test | [3] |
Pharmacokinetics and Metabolism
An in vitro study using liver microsomes and tissue slices from different species (human, rat, dog, and rabbit) has shown that this compound is converted to at least 8 metabolites by rat and human liver microsomes. The main metabolites identified were M2, M5, and M6. Species-specific differences in the metabolic profile were observed[5]. Understanding the pharmacokinetic and metabolic profile of this compound is crucial for designing in vivo studies and for translating preclinical findings to humans.
Conclusion and Future Directions
This compound is a potent and selective CCK2R antagonist. The pro-nociceptive role of CCK2R in the central and peripheral nervous systems provides a strong rationale for investigating this compound as a potential analgesic. While direct evidence for the antinociceptive efficacy of this compound is currently lacking in the public domain, the data from other CCK2R antagonists in various preclinical pain models are encouraging.
Future research should focus on:
-
In vivo efficacy studies: Evaluating the antinociceptive effects of this compound in rodent models of inflammatory, neuropathic, and visceral pain using the methodologies outlined in this guide.
-
Pharmacokinetic/pharmacodynamic (PK/PD) modeling: Establishing the relationship between plasma concentrations of this compound and its analgesic effects.
-
Safety and toxicology studies: A thorough evaluation of the safety profile of this compound is necessary before it can be considered for clinical development for pain indications.
-
Clinical trials: If preclinical data are promising, well-designed clinical trials will be required to determine the efficacy and safety of this compound in patients with various pain conditions.
The development of novel, non-opioid analgesics is a critical unmet medical need. As a selective CCK2R antagonist, this compound represents a promising candidate that warrants further investigation for its potential role in pain management.
References
- 1. Enhanced Anti-Nociception by Novel Dual Antagonists for 5-HT2AR and mGluR5 in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological evaluation of analgesic effects of the cholecystokinin2 receptor antagonist Z-360 in mouse models of formalin- and cancer-induced pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
GV150013X: A Potential Therapeutic Avenue for Panic Disorders—A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the cholecystokinin-2 receptor (CCK2R) as a target for panic disorder and the therapeutic potential of its antagonists. The specific compound GV150013X is identified as a potent CCK2R antagonist. However, detailed preclinical and clinical data for this compound are not publicly available at the time of this writing. Therefore, this guide utilizes data from other well-studied CCK2R antagonists to illustrate the therapeutic rationale, experimental evaluation, and underlying mechanisms. All data presented for compounds other than this compound should be considered illustrative of the drug class.
Introduction
Panic disorder is a severe anxiety disorder characterized by recurrent, unexpected panic attacks, which are sudden surges of intense fear or discomfort.[1][2] These attacks are accompanied by a range of debilitating physical and cognitive symptoms.[1][2] The neurobiology of panic disorder is complex and not fully elucidated, but a growing body of evidence implicates the cholecystokinin (B1591339) (CCK) system, particularly the cholecystokinin-2 receptor (CCK2R), as a key player in the pathophysiology of anxiety and panic.[3][4]
The neuropeptide cholecystokinin, acting through its CCK2 receptors in the brain, has been shown to exert potent anxiogenic (anxiety-producing) and panicogenic (panic-inducing) effects.[3][5] This has led to the hypothesis that blocking CCK2R with selective antagonists could represent a novel therapeutic strategy for the management of panic disorder.
This compound has been identified as a potent and selective antagonist for the CCK2R with a binding affinity (Ki) of 2.29 nM.[6] Its potential to attenuate central nervous system disorders, such as anxiety and panic disorder, makes it a compound of significant interest for further investigation.[6] This technical guide aims to provide a detailed overview of the therapeutic potential of this compound by examining the role of CCK2R in panic disorder, presenting preclinical data on representative CCK2R antagonists, outlining key experimental protocols for their evaluation, and visualizing the underlying signaling pathways.
The Role of the CCK2 Receptor in Panic Disorder
The CCK system is one of the most abundant neuropeptide systems in the brain. The CCK2 receptor is densely expressed in brain regions implicated in fear and anxiety, including the amygdala, hippocampus, and cerebral cortex.[5] Administration of CCK2R agonists, such as CCK-tetrapeptide (CCK-4) and pentagastrin, can reliably induce panic attacks in both healthy volunteers and individuals with panic disorder.[3] Furthermore, patients with panic disorder appear to be hypersensitive to the panicogenic effects of CCK2R agonists.[3]
Conversely, antagonism of the CCK2R is expected to produce anxiolytic (anxiety-reducing) and anti-panic effects. While early clinical trials with some CCK2R antagonists have yielded mixed results, often attributed to issues with pharmacokinetics and bioavailability, the therapeutic rationale remains strong.[3][4][7] The development of new, more potent, and brain-penetrant antagonists like this compound has renewed interest in this therapeutic target.
Quantitative Data on CCK2R Antagonists in Preclinical Models
Due to the limited public data on this compound, this section presents representative data from preclinical studies on other selective CCK2R antagonists in established animal models of anxiety. These models are crucial for assessing the anxiolytic potential of new chemical entities.
Table 1: Effects of CCK2R Antagonists in the Elevated Plus-Maze (EPM) Test
The Elevated Plus-Maze is a widely used behavioral assay for assessing anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.
| Compound | Species | Dose | Route of Administration | % Increase in Time Spent in Open Arms | % Increase in Open Arm Entries | Reference |
| L-365,260 | Mouse | 1 - 1000 µg/kg | i.p. | Dose-dependent increase | Dose-dependent increase | [8] |
| PD-135,158 | Rat | 100 µg/kg | i.p. | Significant increase | Significant increase | [9] |
| LY225910 | Rat | Not specified | Not specified | Showed anxiolytic effects | Not specified | [5] |
Table 2: Effects of CCK2R Antagonists in the Light-Dark Box Test
The Light-Dark Box test is another common model for screening anxiolytic drugs. It is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytics increase the time spent in the light compartment.
| Compound | Species | Dose | Route of Administration | % Increase in Time Spent in Light Compartment | Reference |
| L-365,260 | Rat | 1.0 and 5.0 mg/kg | i.p. | Significant increase | [9] |
| PD-135,158 | Rat | 100 µg/kg | i.p. | Significant increase | [9] |
Table 3: Effects of CCK2R Antagonists in the Fear Conditioning Test
Fear conditioning is a form of associative learning where a neutral stimulus becomes associated with an aversive event, leading to a fear response. This model is useful for studying the effects of drugs on the acquisition, consolidation, and expression of fear.
| Compound | Species | Effect on Freezing Behavior | Experimental Condition | Reference |
| PD-135,158 | Rat | Significant reduction | Administration before conditioned fear stress | [10] |
| CCKBR Knockout | Mouse | No effect | Global knockout | [11] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reliable evaluation of compounds like this compound. Below are methodologies for key behavioral assays used to assess anxiolytic and anti-panic properties.
Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the experiment.
-
The test compound (e.g., this compound) or vehicle is administered at a predetermined time before the test.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a 5-minute period.
-
Behavior is recorded by an overhead video camera and analyzed using tracking software.
-
Key parameters measured include:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
The maze is cleaned thoroughly between each trial to eliminate olfactory cues.
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Light-Dark Box Test
Objective: To evaluate anxiety-like behavior based on the conflict between the drive to explore a novel environment and the aversion to a brightly lit area.
Apparatus: A rectangular box divided into a small, dark compartment and a large, illuminated compartment, connected by an opening.
Procedure:
-
Animals are habituated to the testing room.
-
The test compound or vehicle is administered prior to the test.
-
Each animal is placed in the center of the light compartment, facing away from the opening.
-
The animal is allowed to freely explore both compartments for a 5 to 10-minute period.
-
Behavior is recorded and analyzed.
-
Primary measures include:
-
Time spent in the light and dark compartments.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
The apparatus is cleaned between each animal.
Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.
Fear Conditioning Test
Objective: To assess the effect of a compound on the acquisition, consolidation, or expression of learned fear.
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock, a sound generator, and a video camera.
Procedure:
-
Habituation (Day 1): Animals are placed in the conditioning chamber and allowed to explore for a set period without any stimuli.
-
Conditioning (Day 2):
-
The test compound or vehicle is administered.
-
Animals are placed in the chamber.
-
A neutral conditioned stimulus (CS), typically an auditory tone, is presented, which co-terminates with a mild, aversive unconditioned stimulus (US), such as a footshock.
-
This pairing is repeated several times.
-
-
Contextual Fear Testing (Day 3):
-
Animals are returned to the same conditioning chamber without the presentation of the CS or US.
-
Freezing behavior (a fear response) is measured.
-
-
Cued Fear Testing (Day 4):
-
Animals are placed in a novel context (different from the conditioning chamber).
-
The CS (tone) is presented without the US.
-
Freezing behavior is measured.
-
A reduction in freezing behavior during the contextual or cued fear test indicates that the compound may interfere with the expression or consolidation of fear memory.
Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways associated with CCK2R activation and the logical workflow for preclinical evaluation of a CCK2R antagonist.
Caption: Proposed CCK2R signaling pathway in neurons leading to anxiety.
Caption: Preclinical evaluation workflow for a novel CCK2R antagonist.
Conclusion
The cholecystokinin-2 receptor represents a compelling and well-validated target for the development of novel therapeutics for panic disorder. The potent panicogenic effects of CCK2R agonists strongly support the hypothesis that antagonism of this receptor will have therapeutic benefits. This compound, with its high affinity for the CCK2R, is a promising candidate for further investigation.
While specific preclinical data for this compound are not yet in the public domain, the evidence from other selective CCK2R antagonists in established animal models of anxiety provides a strong rationale for its development. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound and other novel CCK2R antagonists. Future research, including rigorous preclinical efficacy and safety studies, will be crucial to determine the full therapeutic potential of this compound as a treatment for panic disorder. The successful development of a potent and safe CCK2R antagonist could offer a much-needed new therapeutic option for individuals suffering from this debilitating condition.
References
- 1. Panic Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. oaskpublishers.com [oaskpublishers.com]
- 3. mdpi.com [mdpi.com]
- 4. Cholecystokinin-Mediated Neuromodulation of Anxiety and Schizophrenia: A “Dimmer-Switch” Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholecystokinin-2 (CCK2) receptor-mediated anxiety-like behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CCK2R antagonists: from SAR to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 'Anxiolytic' effect of CCK-antagonists on plus-maze behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of cholecystokinin A and B receptor antagonists on exploratory behaviour in the elevated zero-maze in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bi-Directional Effect of Cholecystokinin Receptor-2 Overexpression on Stress-Triggered Fear Memory and Anxiety in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction between the Cholecystokinin and Endogenous Cannabinoid Systems in Cued Fear Expression and Extinction Retention - PMC [pmc.ncbi.nlm.nih.gov]
Disclaimer: This technical guide reviews the therapeutic potential of Cholecystokinin-2 Receptor (CCK2R) antagonists in gastrin-related cancers. The specific compound GV150013X, also a CCK2R antagonist with a Ki of 2.29 nM, has been primarily investigated for central nervous system disorders, and publicly available data on its effects in oncology is currently unavailable. Therefore, this document will focus on the broader class of CCK2R antagonists, using the well-documented examples of Z-360 and Netazepide (YF476) to illustrate the mechanism of action, preclinical and clinical findings, and experimental methodologies.
Introduction
Gastrin and its precursor forms are established growth factors for various gastrointestinal and neuroendocrine tumors.[1][2] These peptides exert their mitogenic effects primarily through the cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor.[1][3] Overexpression of gastrin and CCK2R has been correlated with the progression of several malignancies, including gastric, pancreatic, and colorectal cancers, as well as neuroendocrine tumors.[1][4] This has positioned the CCK2R as a promising therapeutic target. By blocking the gastrin-CCK2R signaling axis, antagonists can inhibit tumor growth, induce apoptosis, and potentially enhance the efficacy of conventional chemotherapies. This guide provides a detailed examination of the preclinical and clinical evidence supporting the use of CCK2R antagonists in gastrin-dependent cancers.
Data Presentation: Efficacy of CCK2R Antagonists
The following tables summarize the key quantitative data from preclinical and clinical studies of the CCK2R antagonists Z-360 and Netazepide (YF476).
Table 1: Clinical Trial Data of Z-360 in Metastatic Pancreatic Cancer
| Trial Phase | Treatment Arm | N | Median Overall Survival (OS) | 1-Year Survival Rate | Hazard Ratio (HR) for OS vs. Placebo | Reference |
| Phase II | Gemcitabine (B846) + Z-360 (60 mg) | 42 | 8.5 months | 23.4% | 0.81 | [5][6] |
| Gemcitabine + Z-360 (120 mg) | 42 | 7.9 months | 23.1% | 0.85 | [5][6] | |
| Gemcitabine + Z-360 (240 mg) | 41 | 6.8 months | 18.6% | 1.01 | [5][6] | |
| Gemcitabine + Placebo | 42 | 7.2 months | 20.5% | - | [5][6] |
Table 2: Clinical Trial Data of Netazepide (YF476) in Type 1 Gastric Carcinoid Tumors
| Trial Design | N | Treatment Duration | Key Outcomes | Reference |
| Open-label, pilot | 8 | 12 weeks | Reduction in number and size of largest carcinoid in all patients; Normalization of serum Chromogranin A (CgA) | [7] |
| Long-term follow-up | 5 | Up to 12 months | Complete regression of all tumors in 3 of 5 patients; Reduction in tumor number from 13 to 5 and 14 to 3 in the other 2 patients | [8] |
Table 3: Preclinical Data for Z-360 in Pancreatic Cancer Models
| Model | Treatment | Outcome | Finding | Reference |
| MIA PaCa-2 xenograft | Z-360 | Tumor Weight | Significant reduction | [9] |
| Apoptosis (TUNEL) | Increased number of TUNEL-positive cells | [9] | ||
| Gene Expression | Suppression of anti-apoptosis factors (survivin, XIAP, Mcl-1) | [9] |
Table 4: Preclinical Data for Netazepide (YF476) in Gastric Carcinoid Models
| Model | Treatment | Outcome | Finding | Reference |
| Mastomys rodent model | Netazepide (YF476) | Tumor Development | Inhibition of ECL cell neoplasia (gastric carcinoid) | [8] |
| Tumor Growth | Reversal of the growth and development of existing gastric ECL cell carcinoids | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative experimental protocols for evaluating CCK2R antagonists.
In Vitro Assays
-
Cell Lines:
-
Cell Viability and Proliferation Assays:
-
Methodology: Cells are seeded in 96-well plates and treated with varying concentrations of the CCK2R antagonist in the presence or absence of gastrin. Cell viability is assessed using MTT or WST-1 assays after a defined incubation period (e.g., 48-72 hours).
-
Endpoint: Measurement of absorbance, which correlates with the number of viable cells.
-
-
Apoptosis Assays:
-
Methodology: Apoptosis can be quantified using several methods:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining: Detects DNA fragmentation in apoptotic cells.[9]
-
Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases in the apoptotic pathway.[9]
-
Annexin V/Propidium Iodide Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.
-
-
-
Gene Expression Analysis:
-
Methodology: Cells are treated with the CCK2R antagonist, and total RNA is extracted. Quantitative real-time PCR (qRT-PCR) is then performed to measure the expression levels of target genes, such as those involved in apoptosis (e.g., survivin, XIAP, Mcl-1).[9]
-
In Vivo Models
-
Animal Models:
-
Xenograft Models: Human cancer cells (e.g., MIA PaCa-2) are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude or SCID mice).[9]
-
Genetically Engineered Mouse Models (GEMMs): Mice that spontaneously develop tumors due to genetic modifications, such as hypergastrinemic INS-GAS mice, are valuable for studying carcinogenesis.[11][12][13]
-
-
Treatment and Monitoring:
-
Methodology: Once tumors are established, animals are randomized to receive the CCK2R antagonist (administered orally or via injection) or a vehicle control. Tumor growth is monitored regularly by caliper measurements or imaging techniques.
-
Endpoints: Tumor volume, tumor weight at the end of the study, and overall survival are key efficacy endpoints.
-
-
Immunohistochemistry (IHC):
-
Methodology: Tumors are harvested, fixed, and sectioned. IHC is then performed to assess protein expression and localization within the tumor microenvironment. This can include markers for proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis.
-
Mandatory Visualizations
Signaling Pathways
The binding of gastrin to its receptor, CCK2R, activates multiple downstream signaling pathways that promote cell proliferation, survival, and migration.[14][15]
Caption: Gastrin-CCK2R Signaling Cascade in Cancer Cells.
Experimental Workflow
The preclinical evaluation of a novel CCK2R antagonist typically follows a structured workflow from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical Workflow for CCK2R Antagonist Evaluation.
Conclusion
The gastrin-CCK2R signaling axis represents a clinically relevant target in a subset of gastrointestinal and neuroendocrine malignancies. CCK2R antagonists, such as Z-360 and Netazepide, have demonstrated promising anti-tumor activity in both preclinical models and clinical trials.[5][7][8][9] The data summarized in this guide highlights the potential of this therapeutic strategy to inhibit tumor growth and improve patient outcomes. Further research, including larger randomized controlled trials and the investigation of next-generation CCK2R antagonists, is warranted to fully elucidate the role of this drug class in the oncologist's armamentarium. While no specific cancer-related data for this compound is currently available, its high affinity for the CCK2R suggests that, should its development path turn towards oncology, it could be a compound of significant interest.
References
- 1. Gastrin and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrin and Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A randomized phase II study of gemcitabine plus Z-360, a CCK2 receptor-selective antagonist, in patients with metastatic pancreatic cancer as compared with gemcitabine plus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized phase II study of gemcitabine plus Z-360, a CCK2 receptor-selective antagonist, in patients with metastatic pancreatic cancer as compared with gemcitabine plus placebo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of gastric carcinoids type 1 with the gastrin receptor antagonist netazepide (YF476) results in regression of tumours and normalisation of serum chromogranin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Z-360 Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects | Anticancer Research [ar.iiarjournals.org]
- 10. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models to Study the Role of Long-Term Hypergastrinemia in Gastric Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse Models of Gastric Cancer [mdpi.com]
- 13. Review article: How useful are the rodent animal models of gastric adenocarcinoma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gastrin, CCK, signaling, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Cellular pathways affected by GV150013X treatment
An in-depth analysis of the publicly available scientific literature reveals no specific compound or drug with the designation "GV150013X." This identifier does not correspond to any known therapeutic agent or research molecule for which cellular pathways, quantitative data, or detailed experimental protocols have been published.
The lack of information prevents the creation of a technical guide or whitepaper as requested. The core requirements, including data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways using Graphviz, are contingent upon the existence of primary research data.
It is possible that "this compound" is an internal, proprietary designation for a compound that is not yet disclosed in the public domain, a typographical error, or a hypothetical substance. Without access to internal documentation or published research, any attempt to delineate its effects on cellular pathways would be purely speculative and would not meet the standards of a scientific or technical document.
Therefore, no data, experimental protocols, or pathway diagrams can be provided for this compound at this time. Researchers, scientists, and drug development professionals seeking information on the cellular effects of a particular compound are advised to consult peer-reviewed scientific databases and literature using established nomenclature for the agent of interest.
Preclinical Profile of Gavestinel (GV150526): A Neuroprotective Glycine Site Antagonist
An In-depth Technical Review of Preclinical Data for Gavestinel (B117479) (GV150526), a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) co-agonist site, demonstrates its neuroprotective potential in various animal models of ischemic stroke. This whitepaper provides a comprehensive overview of the key preclinical findings, including quantitative efficacy data, detailed experimental methodologies, and an exploration of its mechanism of action through signaling pathway diagrams.
Gavestinel (formerly known as GV150013X and GV150526) emerged as a promising neuroprotective agent based on its targeted modulation of the NMDA receptor, a key player in the excitotoxic cascade following ischemic brain injury. Preclinical investigations have focused on its ability to mitigate neuronal damage in animal models of stroke, its pharmacokinetic profile, and its safety.
Quantitative Preclinical Data
The preclinical efficacy and receptor binding affinity of Gavestinel have been quantified across several studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Receptor Binding Affinity of Gavestinel (GV150526)
| Target | Radioligand | Preparation | Species | Ki (nM) |
| NMDA Receptor Glycine Site | [3H]-MDL105,519 | Adult forebrain membranes | Rat | 3.2[1] |
| NMDA Receptor Glycine Site | [3H]GV150526A | Cerebral cortical membranes | Rat | 0.8 (Kd)[2] |
| NR1-1a/NR2A Receptors | [3H]-MDL105,519 | Transfected mammalian cells | - | ~3-4 (Implied from 10-fold higher affinity than GV196,771A)[1] |
| NR1-1a/NR2B Receptors | [3H]-MDL105,519 | Transfected mammalian cells | - | ~3-4 (Implied from 10-fold higher affinity than GV196,771A)[1] |
Table 2: Neuroprotective Efficacy of Gavestinel (GV150526) in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Administration Time | Dose (mg/kg, i.v.) | Measurement Time Post-MCAO | Parameter | % Reduction vs. Control |
| Pre-ischemia | 3 | 24 hours | Infarct Volume (T2W MRI) | 84%[3] |
| Pre-ischemia | 3 | 24 hours | Infarct Volume (DW MRI) | 72%[3] |
| 6 hours post-ischemia | 3 | Not Specified | Infarct Volume (T2W MRI) | 48%[3] |
| 6 hours post-ischemia | 3 | Not Specified | Infarct Volume (DW MRI) | 45%[3] |
| Up to 6 hours post-ischemia | 3 | 24 hours | Infarct Volume (Histological) | Significant Reduction[4] |
Table 3: Preclinical Pharmacokinetic Parameters of Gavestinel (GV150526)
| Species | Route | Key Findings |
| Rat | Intravenous | Predominantly excreted in feces via bile; radioactivity in bile was mainly due to metabolites.[5] |
| Dog | Intravenous | Predominantly excreted in feces via bile; approximately 50% of radioactivity in bile was the parent compound.[5] |
Key Experimental Protocols
A central model in the preclinical evaluation of Gavestinel has been the Middle Cerebral Artery Occlusion (MCAO) model in rats, designed to mimic focal ischemic stroke in humans.
Middle Cerebral Artery Occlusion (MCAO) Model Protocol in Rats
This protocol provides a generalized overview based on standard methodologies often cited in the Gavestinel preclinical literature.
1. Animal Preparation:
-
Male Sprague-Dawley or Wistar rats are typically used.
-
Animals are anesthetized, often with isoflurane (B1672236) or a similar anesthetic agent.
-
Body temperature is maintained at a physiological level throughout the surgical procedure.
2. Surgical Procedure:
-
A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is carefully dissected and ligated distally.
-
A nylon monofilament with a silicon-coated tip is introduced into the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
The occlusion is maintained for a predetermined period (e.g., 90 minutes for transient MCAO) before the filament is withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.
3. Gavestinel Administration:
-
Gavestinel (GV150526) or a vehicle control is administered intravenously (i.v.) at specified doses and time points, either before or after the induction of ischemia.[3][4]
4. Assessment of Ischemic Damage:
-
Magnetic Resonance Imaging (MRI): T2-weighted (T2W) and diffusion-weighted (DW) imaging are used to quantify the volume of the ischemic lesion at various time points post-MCAO.[3]
-
Histological Analysis: After a set survival period (e.g., 24 hours), the animals are euthanized, and their brains are removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which delineates the infarcted (pale) from the viable (red) tissue, allowing for the calculation of infarct volume.
-
Functional Assessment: Somatosensory evoked potentials (SEPs) can be recorded from the somatosensory cortex to assess the functional integrity of neuronal pathways. A reduction in SEP amplitude is indicative of ischemic damage, and the protective effect of Gavestinel can be quantified by the degree to which it preserves the SEP response.[4]
Mechanism of Action and Signaling Pathways
Gavestinel exerts its neuroprotective effects by acting as a selective antagonist at the glycine co-agonist binding site on the NMDA receptor. During an ischemic event, excessive glutamate (B1630785) is released into the synaptic cleft, leading to overactivation of NMDA receptors. This, in turn, results in a massive influx of calcium ions (Ca2+) into the neuron, triggering a cascade of neurotoxic events, including the activation of proteases and nucleases, generation of reactive oxygen species, and ultimately, neuronal cell death. By blocking the glycine site, Gavestinel allosterically inhibits NMDA receptor activation, thereby attenuating the downstream excitotoxic cascade.
Below are diagrams illustrating the proposed mechanism of action and the experimental workflow for evaluating Gavestinel's neuroprotective effects.
Caption: Mechanism of Gavestinel's neuroprotective action.
Caption: Experimental workflow for preclinical evaluation.
Toxicology and Safety
References
- 1. Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors: evidence for two pharmacological classes of antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor binding characteristics of the novel NMDA receptor glycine site antagonist [3H]GV150526A in rat cerebral cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neuroprotective activity of the glycine receptor antagonist GV150526: an in vivo study by magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The glycine antagonist GV150526 protects somatosensory evoked potentials and reduces the infarct area in the MCAo model of focal ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, metabolism and excretion of the glycine antagonist GV150526A in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine antagonist (GV150526) in acute stroke: a multicentre, double-blind placebo-controlled phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective glycine antagonist gavestinel lacks phencyclidine-like behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on GV150013X and its Impact on the Central Nervous System
Disclaimer: Initial searches for "GV150013X" did not yield a compound with this specific identifier. However, a closely related compound, GV150526 , has been identified in the scientific literature as a neuroprotective agent. This guide will focus on the known properties and central nervous system effects of GV150526, a glycine (B1666218) receptor antagonist. It is plausible that "this compound" is an internal or alternative designation for this compound or a related molecule within the same class.
Introduction
GV150526 is a potent and selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a critical component of excitatory neurotransmission in the central nervous system (CNS). Overactivation of NMDA receptors, a phenomenon known as excitotoxicity, is implicated in the pathophysiology of various neurological disorders, including stroke and traumatic brain injury. By modulating NMDA receptor activity, GV150526 has demonstrated significant neuroprotective effects in preclinical models.
Mechanism of Action
The primary mechanism of action for GV150526 is the blockade of the glycine co-agonist site on the NMDA receptor. Glycine is an essential co-agonist for the activation of NMDA receptors by glutamate. By competitively inhibiting the binding of glycine, GV150526 reduces the overall activation of the NMDA receptor, thereby preventing excessive calcium influx into neurons. This cascade of events is crucial in mitigating the downstream pathways of excitotoxic cell death.
Quantitative Data Summary
The following table summarizes key quantitative data regarding the neuroprotective effects of GV150526.
| Parameter | Value | Experimental Model | Reference |
| Neuroprotective Efficacy | |||
| Reduction in Infarct Volume | Significant | Focal ischemia in rats | [1] |
| Safety and Tolerability | |||
| Neuronal Vacuolization | Not induced at 200 mg/kg (i.v.) | Rat posterior cingulate/retrosplenial cortex | [1] |
| Learning Impairment (Morris Water Maze) | No impairment at 10 mg/kg or 60 mg/kg (p.o.) | Rats | [1] |
| Long-Term Potentiation (LTP) | |||
| Blockade of LTP | No blockade at 3 mg/kg (i.v.) | Rat perforant path-dentate gyrus | [1] |
Experimental Protocols
Focal Ischemia Model in Rats
-
Objective: To assess the neuroprotective activity of GV150526 in a model of stroke.
-
Methodology:
-
Anesthetize adult male rats.
-
Induce focal ischemia via middle cerebral artery occlusion (MCAO).
-
Administer GV150526 or a vehicle control intravenously at specified time points post-occlusion.
-
After a designated survival period, euthanize the animals and perfuse the brains.
-
Section the brains and stain with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium chloride).
-
Quantify the infarct volume using image analysis software and compare between treated and control groups.[1]
-
Assessment of Neuronal Vacuolization
-
Objective: To determine if GV150526 causes neuronal vacuolization, a side effect observed with some NMDA receptor antagonists.
-
Methodology:
-
Administer a high dose of GV150526 (e.g., 200 mg/kg, i.v.) or a positive control (e.g., MK801) to rats.
-
After a specified time, perfuse and fix the brain tissue.
-
Process the posterior cingulate/retrosplenial cortex for histological examination.
-
Examine brain sections under a microscope for the presence of neuronal vacuoles.[1]
-
Morris Water Maze Test
-
Objective: To evaluate the effect of GV150526 on spatial learning and memory.
-
Methodology:
-
Administer GV150526 (e.g., 10 mg/kg or 60 mg/kg, p.o.) or a vehicle control to rats.
-
Train the rats in a Morris water maze, a circular pool filled with opaque water containing a hidden escape platform.
-
Record the time it takes for the rats to locate the platform (escape latency) over several trials and days.
-
Analyze the learning curves to compare the performance of treated and control animals.[1]
-
Visualizations
Signaling Pathway of GV150526 Neuroprotection
Caption: GV150526 inhibits the NMDA receptor, preventing excitotoxicity.
Experimental Workflow for Assessing Neuroprotective Efficacy
Caption: Workflow for evaluating GV150526's neuroprotective effects in a stroke model.
Conclusion
GV150526 demonstrates a promising profile as a neuroprotective agent. Its mechanism of action, targeting the glycine site of the NMDA receptor, allows for the modulation of excitotoxic pathways without inducing the adverse side effects commonly associated with other classes of NMDA receptor antagonists. Preclinical data indicate that GV150526 is effective in reducing ischemic brain damage and is well-tolerated, showing no evidence of neuronal vacuolization or cognitive impairment at neuroprotective doses.[1] These findings support the therapeutic potential of GV150526 for the treatment of acute neurological injuries such as stroke.
References
Methodological & Application
Application Notes and Protocols for GV150013X In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GV150013X is a potent and selective antagonist of the cholecystokinin-2 receptor (CCK2R), with a Ki of 2.29 nM. It is investigated for its potential therapeutic effects in central nervous system disorders, particularly anxiety and panic disorders. The primary in vivo experimental model for evaluating the efficacy of this compound is the cholecystokinin-tetrapeptide (CCK-4)-induced anxiety model in rodents. This document provides a detailed overview of the experimental protocols and relevant data for in vivo studies involving this compound.
Mechanism of Action
This compound exerts its effects by blocking the CCK2 receptor. The neuropeptide cholecystokinin (B1591339) (CCK) is known to induce anxiety and panic-like responses through its interaction with CCK2 receptors in the brain. By antagonizing these receptors, this compound is expected to mitigate the anxiogenic effects of endogenous CCK and exogenously administered CCK-4.
Signaling Pathway
The binding of CCK-4 to CCK2R activates a Gq-protein coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in neuronal excitation and the manifestation of anxiety-like behaviors. This compound blocks the initial step of this pathway by preventing CCK-4 from binding to CCK2R.
In Vivo Experimental Protocols
The most relevant in vivo model to assess the anxiolytic potential of this compound is the CCK-4-induced anxiety model in rodents. This model has good face validity as CCK-4 administration in humans induces panic attacks that are similar to those seen in panic disorder.
Animal Models
| Parameter | Specification |
| Species | Rat, Mouse |
| Strain | Wistar (Rat), ICR (Mouse) are commonly used. |
| Sex | Male |
| Age | Adult (e.g., 8-10 weeks) |
| Housing | Standard laboratory conditions, 12h light/dark cycle, ad libitum access to food and water. |
Experimental Workflow
The general experimental workflow involves administering the test compound (this compound) prior to a challenge with CCK-4, followed by a behavioral assessment to measure anxiety levels.
Detailed Methodologies
1. Drug Preparation and Administration
-
CCK-4: A common dose to induce anxiety in rats is in the range of 25-100 µg/kg. CCK-4 is typically dissolved in sterile saline.
-
Administration Route: Intraperitoneal (i.p.) injection is a common route for both the test compound and the CCK-4 challenge.
2. CCK-4-Induced Anxiety Protocol
-
Animal Habituation: Allow animals to acclimatize to the testing room for at least 30-60 minutes before the experiment begins.
-
This compound Administration: Administer this compound or vehicle via i.p. injection.
-
Pretreatment Interval: Allow a pretreatment period (e.g., 30 minutes) for the drug to be absorbed and distributed.
-
CCK-4 Challenge: Administer CCK-4 via i.p. injection.
-
Behavioral Testing: Immediately or shortly after the CCK-4 challenge, place the animal in the behavioral apparatus (e.g., Elevated Plus Maze).
3. Behavioral Assessment: Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms, elevated from the floor. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two enclosed arms (e.g., 50 x 10 x 40 cm) elevated above the floor (e.g., 50 cm).
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the session using a video camera for later analysis.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
4. Behavioral Assessment: Light/Dark Box Test
This test is also used to assess anxiety-like behavior and is based on the innate aversion of rodents to brightly illuminated areas.
-
Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.
-
Procedure:
-
Place the animal in the dark compartment.
-
Allow the animal to explore the box for a set period (e.g., 5-10 minutes).
-
Record the session using a video camera.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between compartments.
-
Latency to first enter the light compartment.
-
Data Presentation
While specific quantitative data for this compound from in vivo anxiolytic studies is not publicly available, the following tables illustrate how such data would be structured for clarity and comparison.
Table 1: Hypothetical Dose-Response of this compound in the EPM following CCK-4 Challenge in Rats
| Treatment Group | Dose (mg/kg, i.p.) | n | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle + Saline | - | 10 | 45 ± 5 | 8 ± 1 | 1500 ± 100 |
| Vehicle + CCK-4 | 50 µg/kg | 10 | 15 ± 3 | 3 ± 0.5 | 1450 ± 120 |
| This compound + CCK-4 | 0.1 | 10 | 25 ± 4# | 5 ± 0.8# | 1480 ± 110 |
| This compound + CCK-4 | 1.0 | 10 | 38 ± 5## | 7 ± 1## | 1520 ± 90 |
| This compound + CCK-4 | 10.0 | 10 | 42 ± 6## | 8 ± 1.2## | 1490 ± 130 |
| *p<0.05 vs. Vehicle + Saline; #p<0.05, ##p<0.01 vs. Vehicle + CCK-4 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Administration Route | Intraperitoneal (i.p.) |
| Dose | 1 mg/kg |
| Cmax (ng/mL) | [Data not available] |
| Tmax (h) | [Data not available] |
| AUC (ng*h/mL) | [Data not available] |
| Half-life (h) | [Data not available] |
| Bioavailability (%) | [Data not available] |
Conclusion
This compound, as a CCK2R antagonist, holds promise for the treatment of anxiety and panic disorders. The CCK-4-induced anxiety model in rodents is the most appropriate preclinical model for evaluating its efficacy. The protocols outlined in this document provide a framework for conducting such in vivo studies. It is important to note that while the general methodologies are well-established, specific experimental parameters such as optimal dosage and pharmacokinetic profiles for this compound require empirical determination through dose-response and pharmacokinetic studies. The lack of publicly available quantitative data for this compound necessitates that researchers conduct preliminary studies to establish these parameters for their specific experimental conditions.
Application Notes and Protocols for GV150013X in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended use of GV150013X, a cholecystokinin-2/gastrin receptor (CCK2R) antagonist, in rodent models for neuroprotection, anxiety, and panic disorder studies. The protocols outlined below are based on established methodologies and dosage information for similar CCK2R antagonists.
Quantitative Data Summary
Due to the limited availability of public data specifically for this compound in the specified rodent models, the following tables provide dosage information for a closely related and well-studied CCK2R antagonist, JNJ-26070109, and LY225910 to serve as a starting point for dose-ranging studies with this compound.
Table 1: Recommended Dosage of JNJ-26070109 in Rodent Models (for non-CNS applications)
| Species | Application | Dosage | Administration Route | Study Duration |
| Rat | Gastric Acid Secretion Inhibition | 10 µmol·kg⁻¹ b.i.d. | Not Specified | 21 days |
| Rat | Gastric Acid Secretion Inhibition | 30 µmol·kg⁻¹ b.i.d. | Not Specified | 21 days |
| Mouse | Pancreatic Cancer Chemoprevention | 250 ppm in diet | Oral (dietary) | 38 weeks |
| Mouse | Pancreatic Cancer Chemoprevention | 500 ppm in diet | Oral (dietary) | 38 weeks |
Table 2: Recommended Dosage of LY225910 in Rodent Anxiety Models
| Species | Application | Dosage | Administration Route |
| Rat | Anxiety-like behavior (Elevated Plus Maze) | 0.1 mg/kg | Intraperitoneal |
| Rat | Novelty-seeking behavior (Open Field) | 0.5 mg/kg | Intraperitoneal |
Experimental Protocols
Neuroprotection Studies in a Rodent Model of Stroke
This protocol is adapted from studies on neuroprotective agents in a rat model of focal cerebral ischemia.
Objective: To assess the neuroprotective effects of this compound following induced stroke.
Animal Model: Male Sprague-Dawley rats (250-300g)
Experimental Procedure:
-
Induction of Middle Cerebral Artery Occlusion (MCAO):
-
Anesthetize the rat with isoflurane.
-
Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a 4-0 nylon monofilament suture with a rounded tip into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the filament to allow reperfusion.
-
-
This compound Administration:
-
Based on studies with a similar compound (GV1001), a starting dose range of 6 µM/kg to 60 µM/kg is recommended.
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Administer the selected dose via subcutaneous injection immediately following reperfusion. A control group should receive the vehicle alone.
-
-
Behavioral Assessment (at 24 and 48 hours post-MCAO):
-
Neurological Deficit Score: Evaluate motor deficits on a scale of 0-4 (0 = no deficit, 4 = severe deficit).
-
Modified Bederson's Test: Assess forelimb flexion and resistance to lateral push.
-
-
Histological Analysis (at 48 hours post-MCAO):
-
Perfuse the brains with saline followed by 4% paraformaldehyde.
-
Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Calculate the infarct volume as a percentage of the total brain volume.
-
Anxiety Studies using the Elevated Plus-Maze (EPM)
This protocol is a standard method for assessing anxiety-like behavior in rodents.
Objective: To evaluate the anxiolytic effects of this compound.
Animal Model: Male C57BL/6 mice (8-10 weeks old)
Experimental Procedure:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Habituation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
This compound Administration:
-
Based on studies with the CCK2R antagonist LY225910, a starting dose of 0.1 mg/kg is recommended.
-
Dissolve this compound in a suitable vehicle (e.g., saline with 5% DMSO).
-
Administer the selected dose via intraperitoneal injection 30 minutes before the test. A control group should receive the vehicle alone.
-
-
EPM Test:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open and closed arms, and the number of entries into each arm using a video tracking system.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.
Panic Disorder Studies in a Rodent Model
This protocol describes a model of panic vulnerability in rats.
Objective: To determine if this compound can attenuate panic-like responses.
Animal Model: Male Wistar rats
Experimental Procedure:
-
Induction of Panic Vulnerability (optional, for a chronic model):
-
Surgically implant a cannula into the dorsomedial/perifornical hypothalamus (DMH/PeF).
-
Chronically infuse a GABA synthesis inhibitor (e.g., L-allylglycine) via an osmotic minipump to induce a state of panic vulnerability.
-
-
This compound Administration:
-
A dose-ranging study starting from the doses used in anxiety models (e.g., 0.1 mg/kg, i.p.) is recommended.
-
Administer this compound prior to the panic-inducing stimulus.
-
-
Induction of Panic-like Behavior:
-
Acute Model: Expose naive rats to a panic-inducing stimulus such as sodium lactate (B86563) infusion or a brief period of hypercapnia (e.g., 7% CO2).
-
Chronic Model: In panic-vulnerable rats, a subthreshold stimulus can be used to elicit a panic-like response.
-
-
Behavioral Assessment:
-
Measure physiological responses such as heart rate, blood pressure, and respiratory rate.
-
Quantify behavioral responses like freezing, escape attempts, and vocalizations.
-
-
Data Analysis: A reduction in the physiological and behavioral responses to the panic-inducing stimulus would indicate an anti-panic effect of this compound.
Signaling Pathways and Experimental Workflows
Signaling Pathway of CCK2 Receptor Antagonism
This compound acts as an antagonist at the cholecystokinin-2 receptor (CCK2R). The binding of endogenous ligands like cholecystokinin (B1591339) (CCK) or gastrin to CCK2R typically activates downstream signaling cascades. By blocking this interaction, this compound is hypothesized to modulate neuronal activity and exert its therapeutic effects. The CCK2R is known to couple to Gq and potentially other G proteins like Gα 12/13.
Caption: CCK2R Antagonism by this compound.
Experimental Workflow for Neuroprotection Study
The following diagram illustrates the key steps in a typical in vivo study to evaluate the neuroprotective efficacy of this compound in a rodent model of stroke.
Caption: Workflow for a neuroprotection study.
Logical Flow for Anxiety Testing
This diagram outlines the decision-making process and experimental sequence for assessing the anxiolytic potential of this compound using the Elevated Plus-Maze.
Application Notes and Protocols: GV150013X in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide essential information and protocols for the use of GV150013X, a potent and selective cholecystokinin-2/gastrin receptor (CCK2R) antagonist, in cell culture-based assays. Adherence to these guidelines will help ensure accurate and reproducible experimental outcomes.
Introduction
This compound is a non-peptide antagonist of the cholecystokinin-2/gastrin receptor (CCK2R), a G-protein coupled receptor (GPCR) involved in various physiological processes. With a high binding affinity (Ki of 2.29 nM), this compound is a valuable tool for investigating the role of CCK2R in cellular signaling and for screening potential therapeutic agents targeting this receptor.[1] Its use in cell culture requires careful consideration of its solubility and proper preparation to maintain its activity and avoid cytotoxicity.
Solubility and Storage
Proper storage and handling of this compound are critical for maintaining its stability and efficacy.
Storage Conditions: It is recommended to store the solid compound at room temperature in the continental US; however, storage conditions may vary in other locations.[1] For long-term stability, it is advisable to store the compound as a solid at -20°C, protected from light and moisture. Once dissolved, aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Solubility Data: Currently, specific quantitative solubility data for this compound in common laboratory solvents is not readily available in the public domain. As a general practice for compounds of this nature, initial stock solutions are typically prepared in a non-polar, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). Subsequent dilutions into aqueous cell culture media should be performed to achieve the final desired working concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%). Researchers should perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
Preparation of this compound for Cell Culture Assays
This protocol provides a general guideline for the preparation of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol for Preparing a 10 mM Stock Solution:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.
-
Dissolve the compound: Aseptically add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Ensure complete dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but care should be taken to avoid degradation.
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment (e.g., a laminar flow hood). Filtration of high-concentration DMSO stocks is generally not recommended as it can lead to compound loss.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C.
Protocol for Preparing Working Solutions:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the concentration of DMSO in the final culture medium, it is good practice to perform an intermediate dilution in sterile PBS or serum-free medium. For example, dilute the 10 mM stock solution 1:100 in serum-free medium to obtain a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate solution (or the stock solution if an intermediate step is not used) to the complete cell culture medium to achieve the desired final working concentration. For example, to achieve a final concentration of 1 µM, add 10 µL of the 100 µM intermediate solution to 990 µL of complete cell culture medium.
-
Mix and Apply: Gently mix the final working solution and immediately add it to the cells in culture.
Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Mechanism of Action and Signaling Pathway
This compound functions as an antagonist at the CCK2R, a GPCR that is known to couple to Gq/11 and G12/13 proteins.[2][3] Upon activation by its endogenous ligands, gastrin and cholecystokinin, the CCK2R initiates a cascade of intracellular signaling events. By binding to the receptor, this compound prevents the binding of these agonists and thereby inhibits the downstream signaling pathways.
The G12/13-mediated signaling pathway, which can be inhibited by this compound, plays a crucial role in regulating the activity of the small GTPase RhoA.[2][4][5] Activation of G12/13 proteins leads to the activation of RhoGEFs (guanine nucleotide exchange factors), such as LARG, p115RhoGEF, and PDZ-RhoGEF.[5] These RhoGEFs, in turn, activate RhoA by promoting the exchange of GDP for GTP.[4][5] Active, GTP-bound RhoA then modulates a variety of cellular processes, including cell proliferation, migration, and cytoskeletal organization, often through downstream effectors like ROCK (Rho-associated kinase).[3]
Inhibitory Action of this compound on CCK2R-G12/13 Signaling
Caption: this compound inhibits the CCK2R-G12/13-RhoA signaling pathway.
General Considerations for Cell-Based Assays
-
Cell Line Selection: Choose a cell line that endogenously expresses CCK2R or has been engineered to express the receptor.
-
Assay Development: The optimal concentration of this compound and the incubation time will vary depending on the cell line, the assay being performed (e.g., calcium mobilization, cell proliferation, migration), and the concentration of the agonist used. It is essential to perform dose-response and time-course experiments to determine the optimal experimental conditions.
-
Controls: Always include appropriate controls in your experiments. These should include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of this compound), a positive control (cells treated with a known CCK2R agonist), and a negative control (untreated cells).
-
Cytotoxicity: It is crucial to assess the potential cytotoxicity of this compound at the concentrations being tested. A standard cell viability assay (e.g., MTT, trypan blue exclusion) should be performed to ensure that the observed effects are due to the specific antagonism of CCK2R and not a result of non-specific toxicity.
References
Application Notes and Protocols for Administration of GV150013X in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration and evaluation of GV150013X, a potent and selective cholecystokinin-2 receptor (CCK2R) antagonist, in preclinical behavioral studies.
Introduction
This compound is an antagonist for the cholecystokinin-2/gastrin receptor (CCK2R) with a high affinity, indicated by a Ki of 2.29 nM[1]. Cholecystokinin (B1591339) (CCK) is a peptide neurotransmitter implicated in various physiological and pathological processes in the central nervous system, including the modulation of anxiety and panic disorders[2][3][4]. The CCK2R subtype, in particular, has been a focal point of research for its role in mediating anxiety-like behaviors[3][5]. Antagonism of this receptor is a promising therapeutic strategy for the treatment of anxiety and panic-related disorders. These notes provide detailed protocols for the administration of this compound and its assessment in relevant behavioral paradigms.
Mechanism of Action
This compound exerts its effects by competitively binding to and blocking the activation of CCK2Rs. In the central nervous system, particularly in regions like the amygdala, hippocampus, and cortex, the binding of endogenous CCK to CCK2Rs is associated with anxiogenic (anxiety-producing) effects[3][6]. By preventing this interaction, this compound is hypothesized to reduce neuronal hyperexcitability and attenuate the physiological and behavioral manifestations of anxiety and fear[3][6].
Below is a diagram illustrating the proposed signaling pathway of CCK2R and the inhibitory action of this compound.
Data Presentation: Efficacy of CCK2R Antagonists in Preclinical Models
The following tables summarize representative data from studies on various CCK2R antagonists in established behavioral assays for anxiety. These data can serve as a benchmark for designing and interpreting studies with this compound.
Table 1: Effects of CCK2R Antagonists in the Elevated Plus-Maze (EPM) Test
| Compound | Animal Model | Dose (mg/kg) | Route | Effect on Open Arm Time/Entries | Citation |
| L-365,260 | Mouse | 0.001 - 1 | i.p. | Dose-dependent increase | [7] |
| PD 135158 | Rat | 0.1 | i.p. | Significant anxiolytic-like effect | [8] |
| LY225910 | Rat (PVG hooded) | Not specified | Not specified | Attenuated freezing behavior | [3] |
| Devazepide | Mouse | 1.0 µg/kg - 1.0 mg/kg | Not specified | No significant effect | [9] |
Table 2: Effects of CCK2R Antagonists in Other Anxiety Models
| Compound | Animal Model | Behavioral Test | Dose (mg/kg) | Route | Key Finding | Citation |
| PD 135,158 | Rat | Mouse Defense Test Battery | 0.001 - 1 | i.p. | Decreased avoidance distance (anti-panic like) | [1] |
| LY 288513 | Rat | Mouse Defense Test Battery | 1 and 3 | i.p. | Decreased avoidance distance (anti-panic like) | [1] |
| L-365,260 | Rat | Elevated Zero-Maze | 1.0 and 5.0 | i.p. | Significant anxiolytic-like effect | [8] |
| LY225910 | Rat | Cat Exposure Test | Not specified | Not specified | Attenuated freezing behavior | [3] |
Experimental Protocols
The following are detailed protocols for administering this compound and conducting key behavioral experiments to assess its anxiolytic potential.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile 0.9% saline, 10% DMSO in saline, or 0.5% methylcellulose)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired dose, the number of animals, and their average weight.
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Prepare the appropriate volume of the chosen vehicle. For compounds with low aqueous solubility, a solution containing a small percentage of DMSO or a suspension in methylcellulose (B11928114) may be necessary[10].
-
Add the this compound powder to the vehicle in a sterile vial.
-
Vortex the mixture vigorously until the compound is fully dissolved or a homogenous suspension is formed. For suspensions, sonication may be used to ensure uniform particle size.
-
Prepare fresh on the day of the experiment. If a suspension is used, ensure it is well-mixed before each administration.
Materials:
-
Prepared this compound solution/suspension
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Weigh each animal to determine the precise injection volume.
-
Gently restrain the animal, exposing the abdomen.
-
Wipe the injection site (lower quadrant of the abdomen) with 70% ethanol.
-
Insert the needle at a 45-degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Inject the calculated volume of the this compound solution/suspension.
-
Withdraw the needle and return the animal to its home cage.
-
Monitor the animal for any adverse reactions.
The following diagram outlines the general experimental workflow for a behavioral study involving this compound.
The EPM is a widely used test to assess anxiety-like behavior in rodents. It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Video camera and tracking software for automated recording and analysis.
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle as described in the administration protocol.
-
After the appropriate pre-treatment interval (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the session using a video camera.
-
After the test, return the animal to its home cage.
-
Clean the maze thoroughly with 70% ethanol between each animal to eliminate olfactory cues.
Parameters to be Measured:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms, without a significant change in total locomotor activity.
The MDTB is a model that can differentiate between anti-panic and generalized anxiety effects. It assesses the animal's defensive responses to an approaching threat (a simulated predator).
Apparatus:
-
A rectangular test arena with a simulated predator (e.g., a remote-controlled toy car).
-
Video recording and analysis software.
Procedure:
-
Habituate the animals to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the arena and allow for a brief habituation period.
-
Introduce the simulated predator and control its approach towards the animal.
-
Record the animal's defensive behaviors.
Parameters to be Measured:
-
Avoidance distance (the distance at which the animal begins to move away from the predator)
-
Freezing behavior
-
Fleeing responses
-
Defensive threat/attack behaviors
A potential anti-panic-like effect of this compound would be indicated by a significant decrease in the avoidance distance[1].
Conclusion
This compound, as a CCK2R antagonist, holds potential for the investigation of anxiety and panic disorders. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound. Careful consideration of the experimental design, including appropriate controls, dose-response studies, and the selection of relevant behavioral assays, is crucial for obtaining reliable and interpretable results. The provided data on other CCK2R antagonists can serve as a valuable reference for these studies.
References
- 1. CCK receptor antagonists in animal models of anxiety: comparison between exploration tests, conflict procedures and a model based on defensive behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two faces of cholecystokinin: anxiety and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin-2 (CCK2) receptor-mediated anxiety-like behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin-Mediated Neuromodulation of Anxiety and Schizophrenia: A “Dimmer-Switch” Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BLOCKADE OF THE CHOLECYSTOKININ CCK-2 RECEPTOR PREVENTS THE NORMALIZATION OF ANXIETY LEVELS IN THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 'Anxiolytic' effect of CCK-antagonists on plus-maze behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of cholecystokinin A and B receptor antagonists on exploratory behaviour in the elevated zero-maze in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethological analysis of cholecystokinin (CCKA and CCKB) receptor ligands in the elevated plus-maze test of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: GV150013X In Vitro Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GV150013X is a potent and selective antagonist for the cholecystokinin-2/gastrin receptor (CCK2R), a G-protein coupled receptor (GPCR) implicated in various central nervous system disorders, including anxiety and panic disorders.[1] Understanding the binding characteristics of this compound to its target receptor is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document provides detailed protocols for performing in vitro binding assays to characterize the interaction of this compound with the human CCK2R. The primary methods described are the radioligand filtration binding assay and the Scintillation Proximity Assay (SPA), both of which are robust and widely used techniques in pharmacology and drug discovery.[2][3]
Data Presentation
The following tables summarize the key quantitative data that can be obtained from the described in vitro binding assays for this compound.
Table 1: this compound Binding Affinity Data
| Parameter | Description | Typical Value |
| Ki (nM) | Inhibitory constant, representing the affinity of this compound for the CCK2R in a competition assay. | 2.29[1] |
| IC50 (nM) | Concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand. This value is used to calculate Ki. | Varies with assay conditions |
Table 2: Radioligand Saturation Binding Parameters for CCK2R
| Parameter | Description |
| Kd (nM) | Dissociation constant of the radioligand, indicating its affinity for the receptor. |
| Bmax (fmol/mg protein) | Maximum number of binding sites for the radioligand in the membrane preparation. |
Experimental Protocols
Two primary protocols are provided below: a traditional radioligand filtration binding assay and a homogeneous Scintillation Proximity Assay (SPA).
Protocol 1: Radioligand Filtration Binding Assay
This method physically separates receptor-bound radioligand from unbound radioligand by vacuum filtration.[4]
1. Materials and Reagents:
-
Membrane Preparation: Membranes from cells stably expressing human CCK2R.
-
Radioligand: A suitable radiolabeled CCK2R antagonist (e.g., [3H]-L-365,260 or [125I]-Gastrin).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CCK2R ligand (e.g., 10 µM Gastrin I).
-
96-well Plates: For incubation.
-
GF/C Filter Mats: Presoaked in 0.3% polyethyleneimine (PEI).[5]
-
Cell Harvester: For filtration.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
2. Experimental Procedure:
a. Membrane Preparation:
-
Homogenize cells expressing CCK2R in cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and centrifuge again.
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[5]
b. Competition Binding Assay:
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
50 µL of various concentrations of this compound (or buffer for total binding, or a saturating concentration of a non-labeled ligand for non-specific binding).
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd).
-
150 µL of the CCK2R membrane preparation (typically 50-120 µg of protein).[5]
-
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.[5]
-
Terminate the incubation by rapid vacuum filtration through the PEI-presoaked GF/C filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mat and add scintillation cocktail.
-
Quantify the radioactivity using a microplate scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Protocol 2: Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay that does not require a separation step, making it suitable for high-throughput screening.[3]
1. Materials and Reagents:
-
Membrane Preparation: As described in Protocol 1.
-
Radioligand: A suitable tritiated ([3H]) radioligand for CCK2R.
-
Test Compound: this compound.
-
Assay Buffer: As in Protocol 1.
-
SPA Beads: Wheat germ agglutinin (WGA)-coated SPA beads.
-
96-well or 384-well White, Clear-Bottom Plates.
-
Microplate Scintillation Counter.
2. Experimental Procedure:
-
Incubate the CCK2R membranes with the WGA-coated SPA beads to allow for membrane capture onto the beads.
-
In a white, clear-bottom microplate, add the following to each well:
-
Test compound (this compound) at various concentrations.
-
Radioligand at a fixed concentration.
-
The CCK2R membrane-coupled SPA beads.
-
-
Incubate the plate with gentle agitation to allow the binding reaction to reach equilibrium.
-
Measure the light emitted from the SPA beads using a microplate scintillation counter. In this assay, only radioligand bound to the receptor on the membrane, which is in close proximity to the bead, will generate a signal.[6][7]
3. Data Analysis:
-
Data analysis is similar to the filtration assay, where the signal generated is proportional to the amount of bound radioligand. IC50 and Ki values are determined accordingly.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro binding assay of this compound.
Caption: Signaling pathway of the CCK2R and the antagonistic action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Item - Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols for the Investigation of CCK2R Antagonists in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor, has emerged as a promising therapeutic target in various malignancies, notably pancreatic and gastric cancers.[1][2][3] Activation of CCK2R by its ligands, cholecystokinin (B1591339) (CCK) and gastrin, can promote tumor cell proliferation, and contribute to a desmoplastic, immunosuppressive tumor microenvironment that hinders the efficacy of conventional chemotherapies.[4][5][6] GV150013X is identified as a potent CCK2R antagonist. While its primary investigation has been in the realm of central nervous system disorders, its mechanism of action suggests a potential application in oncology.
These application notes provide a comprehensive overview of the rationale and methodologies for evaluating the combination of CCK2R antagonists, such as this compound, with standard chemotherapeutic agents. The protocols and data presented are based on published studies with other CCK2R antagonists like proglumide, which have demonstrated significant preclinical and early clinical promise in sensitizing tumors to chemotherapy.
Rationale for Combination Therapy
The tumor microenvironment (TME) in cancers like pancreatic adenocarcinoma is characterized by dense fibrosis (desmoplasia) and an abundance of immunosuppressive cells.[4][5] This fibrotic stroma can act as a physical barrier, impeding the delivery and efficacy of cytotoxic drugs.[7] Pancreatic stellate cells (PSCs), key drivers of this fibrosis, express CCK2R.[8] Antagonism of CCK2R can revert activated PSCs to a quiescent state, thereby reducing collagen deposition and fibrosis.[8]
Furthermore, CCK2R blockade has been shown to alter the immune landscape within the tumor, leading to an influx of cytotoxic CD8+ T-cells and a reduction in immunosuppressive regulatory T-cells.[6][9] This modulation of the TME suggests a dual benefit for combination therapy:
-
Enhanced Chemotherapy Penetration: By reducing fibrosis, CCK2R antagonists can improve the intratumoral concentration of chemotherapeutic agents.[7]
-
Synergistic Antitumor Activity: The immunomodulatory effects of CCK2R antagonists can complement the cytotoxic effects of chemotherapy, potentially leading to a more robust and durable anti-cancer response.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on the combination of CCK2R antagonists with chemotherapy.
Table 1: In Vivo Efficacy of Proglumide in Combination with Gemcitabine in a Murine Pancreatic Cancer Model
| Treatment Group | Tumor Growth Rate Reduction (%) | Reduction in Metastases (%) | Reference |
| Gemcitabine | 60 | Not specified | [5] |
| Proglumide | 59.4 | Not specified | [5] |
| Gemcitabine + Proglumide | 70 | 89 | [5] |
Table 2: Effect of Proglumide on Intratumoral Gemcitabine Concentration
| Treatment Group | Mean Intratumoral Gemcitabine Concentration (pg/ml) | Fold Increase vs. Monotherapy | Reference |
| Gemcitabine Monotherapy | 173 | - | [7] |
| Gemcitabine + Proglumide | 729 | 4.2 | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of CCK2R in Pancreatic Stellate Cells
Caption: CCK2R signaling pathway in pancreatic stellate cells and the inhibitory action of this compound.
Experimental Workflow for In Vivo Combination Studies
References
- 1. Therapeutic effect of the gastrin receptor antagonist, CR2093 on gastrointestinal tumour cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastrin antagonists in the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cholecystokinin receptor antagonist alters pancreatic cancer microenvironment and increases efficacy of immune checkpoint antibody therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application of GV150013X in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
GV150013X is a potent and selective antagonist for the cholecystokinin-2/gastrin receptor (CCK2R), with a Ki of 2.29 nM.[1] The CCK2 receptor, a G-protein coupled receptor (GPCR) predominantly found in the central nervous system and the gastrointestinal tract, is implicated in regulating neuronal excitability, anxiety, and pain perception.[2][3] Cholecystokinin (B1591339) (CCK) is the endogenous agonist for this receptor and generally exerts an excitatory effect on neurons in various brain regions, including the hippocampus and entorhinal cortex.[4][5]
The application of this compound in electrophysiology is primarily focused on elucidating the role of the endogenous CCK/CCK2R system in modulating synaptic transmission and intrinsic neuronal properties. By selectively blocking CCK2R, this compound allows for the investigation of the receptor's contribution to baseline neuronal activity and its involvement in pathological states of hyperexcitability. These application notes provide a comprehensive guide to utilizing this compound in whole-cell patch-clamp recordings to characterize its effects on neuronal function.
Data Presentation: Expected Effects of this compound
The following tables summarize the kind of quantitative data that can be obtained by applying this compound in electrophysiological experiments. The data is based on the known effects of the agonist (CCK) and other CCK2R antagonists. This compound is expected to antagonize these effects.
Table 1: Antagonism of CCK-Induced Neuronal Firing
| Parameter | Brain Region / Cell Type | Condition | Expected Result with this compound | Reference (for CCK effect) |
|---|---|---|---|---|
| Firing Frequency (Hz) | Entorhinal Cortex Layer III Pyramidal Neurons | Baseline | ~1.26 ± 0.16 | [4] |
| Firing Frequency (Hz) | Entorhinal Cortex Layer III Pyramidal Neurons | + 300 nM CCK | ~3.89 ± 0.66 | [4] |
| Firing Frequency (Hz) | Entorhinal Cortex Layer III Pyramidal Neurons | + 300 nM CCK + this compound (≥10 nM) | Reversal of CCK-induced increase, returning firing rate towards baseline |[4] |
Table 2: Modulation of Intrinsic and Synaptic Properties
| Parameter | Brain Region / Cell Type | Expected Effect of Endogenous CCK Tone | Expected Effect of this compound Application | Reference (for antagonist effect) |
|---|---|---|---|---|
| Spontaneous Firing Rate | Midbrain Dopamine (B1211576) Neurons | Tonic excitatory drive | Decrease in the number of spontaneously active neurons | [6] |
| Neuronal Calcium Transients | Hippocampus CA1 Neurons | Maintained level of activity | Decrease in frequency and amplitude of Ca2+ transients | [7] |
| Postsynaptic Excitability | Hippocampus CA1 Pyramidal Neurons | Increased excitability | Net depressant effect on synaptic transmission | [1] |
| Membrane Potential | Entorhinal Cortex Pyramidal Neurons | Depolarization | Hyperpolarization or prevention of agonist-induced depolarization |[4] |
Signaling Pathway and Experimental Workflow
Diagram 1: Postulated Signaling Pathway of CCK2R and Blockade by this compound
Caption: CCK2R signaling cascade leading to increased neuronal excitability and its inhibition by this compound.
Diagram 2: Experimental Workflow for Whole-Cell Patch Clamp
Caption: Standard workflow for investigating the effects of this compound using whole-cell patch clamp.
Experimental Protocols
Protocol 1: Investigating the Effect of this compound on Spontaneous Neuronal Firing (Current-Clamp)
Objective: To determine if this compound modulates the spontaneous firing rate of neurons, indicating its antagonism of an endogenous CCK tone.
-
Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use (pH 7.4).
-
Internal Pipette Solution (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA. Adjust pH to 7.3 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. The final DMSO concentration in the recording chamber should not exceed 0.1%.
-
-
Slice Preparation and Recording:
-
Prepare 300-400 µm thick coronal or sagittal brain slices from the region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
Transfer a slice to the recording chamber and perfuse continuously with oxygenated aCSF (2-3 mL/min) at 30-32°C.
-
Using DIC optics, identify a target neuron.
-
Establish a whole-cell current-clamp recording using a patch pipette (3-6 MΩ resistance).
-
-
Data Acquisition:
-
Once a stable recording is achieved, set the holding current to zero (I=0) to allow the neuron to fire spontaneously.
-
Record baseline spontaneous action potential firing for 5-10 minutes.
-
Bath-apply this compound at the desired concentration (e.g., 100 nM).
-
Record for 10-15 minutes in the presence of the drug.
-
Perform a washout by perfusing with standard aCSF for at least 15 minutes.
-
-
Data Analysis:
-
Measure the average firing frequency (in Hz) during the baseline, drug application, and washout periods.
-
A significant decrease in firing frequency upon this compound application suggests the blockade of a tonic excitatory CCK2R-mediated input.
-
Protocol 2: Quantifying Antagonism of CCK-Induced Depolarization (Voltage-Clamp)
Objective: To characterize the ability of this compound to block the inward current induced by the CCK2R agonist, CCK.
-
Solutions and Preparation:
-
Use aCSF and internal solution as described in Protocol 1.
-
Prepare a 100 µM stock solution of CCK octapeptide (sulfated, CCK-8S) in water.
-
-
Recording and Data Acquisition:
-
Establish a whole-cell voltage-clamp recording. Hold the neuron at -60 mV.
-
Record a stable baseline holding current for 5 minutes.
-
Apply a saturating concentration of CCK-8S (e.g., 300 nM) to the bath and record the induced inward current until it reaches a plateau.
-
Wash out the CCK-8S until the holding current returns to baseline.
-
Pre-incubate the slice with this compound (e.g., 100 nM) for 10 minutes.
-
In the continued presence of this compound, co-apply CCK-8S (300 nM).
-
Record the resulting change in holding current.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current (in pA) induced by CCK-8S in the absence and presence of this compound.
-
Calculate the percentage of inhibition caused by this compound. This protocol can be adapted to generate a concentration-response curve to determine the IC₅₀ of this compound.
-
References
- 1. The effects of cholecystokinin and cholecystokinin antagonists on synaptic function in the CA1 region of the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 4. Cholecystokinin facilitates neuronal excitability in the entorhinal cortex via activation of TRPC-like channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholecystokinin and cholecystokinin antagonists enhance postsynaptic excitability in the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological effects of diphenylpyrazolidinone cholecystokinin-B and cholecystokinin-A antagonists on midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
Application Notes: Immunofluorescence Staining of CCK2R with GV150013X
Introduction
The Cholecystokinin (B1591339) B Receptor (CCK2R), also known as Gastrin/cholecystokinin type B receptor, is a G-protein coupled receptor that plays a significant role in the gastrointestinal tract and the central nervous system.[1] Its involvement in various physiological processes and diseases, including certain types of cancer, makes it a crucial target for research.[2][3] These application notes provide a detailed protocol for the immunofluorescent staining of CCK2R in cells and tissues using the GV150013X antibody, enabling researchers to visualize the subcellular localization and expression levels of this receptor.
Product Information
-
Product Name: this compound
-
Target: Cholecystokinin 2 Receptor (CCK2R)
-
Application: Immunofluorescence (IF)
-
Species Reactivity: To be determined by the user.
-
Immunogen: Specific details for this compound are not publicly available. The user should refer to the manufacturer's datasheet. For context, other CCK2R antibodies have been generated against synthetic peptides corresponding to C-terminal amino acids of human CCK2R or other unique peptide sequences.[1][2]
General Recommendations for Immunofluorescence
Successful immunofluorescence staining requires careful optimization of several parameters. These include antibody concentration, incubation times and temperatures, and the choice of fixation and permeabilization methods. It is highly recommended to perform a titration experiment to determine the optimal working concentration of the this compound antibody.
Quantitative Data Summary
As specific quantitative data for this compound is not available, the following table provides a template for researchers to summarize their own experimental results. This structured format allows for easy comparison of staining performance under different conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Cell/Tissue Type | e.g., Panc-1 cells | e.g., Human stomach cancer tissue | e.g., Mouse brain tissue |
| Fixation Method | 4% Paraformaldehyde | 10% Neutral Buffered Formalin | Methanol |
| Permeabilization | 0.1% Triton X-100 | 0.2% Triton X-100 | Not Applicable |
| Primary Antibody Dilution | 1:100 | 1:250 | 1:500 |
| Incubation Time/Temp | 1 hour / Room Temperature | Overnight / 4°C | 2 hours / 37°C |
| Secondary Antibody | e.g., Alexa Fluor 488 goat anti-rabbit | e.g., Alexa Fluor 594 donkey anti-mouse | e.g., Alexa Fluor 647 goat anti-rat |
| Signal-to-Noise Ratio | (User-defined value) | (User-defined value) | (User-defined value) |
| Observed Localization | e.g., Predominantly membranous | e.g., Cytoplasmic and membranous | e.g., Punctate staining in specific nuclei |
| Notes | e.g., High background observed | e.g., Optimal signal with low background | e.g., No signal detected |
Experimental Protocols
I. Cell Culture and Preparation
This protocol is a general guideline and may require optimization for different cell lines.
-
Cell Seeding: Seed cells onto sterile glass coverslips or chamber slides at a density that will result in 50-70% confluency at the time of staining.
-
Incubation: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Washing: Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).
II. Immunofluorescence Staining Protocol
This protocol outlines the key steps for staining cells for CCK2R.
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[4]
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.
-
Permeabilization: If the target epitope is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[1]
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum or 1% BSA in PBS) for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Dilute the this compound primary antibody to its optimal concentration in the blocking buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with 1X PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstaining (Optional): To visualize nuclei, incubate the cells with a DNA stain such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes at room temperature.
-
Washing: Wash the cells twice with 1X PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Visualizations
CCK2R Signaling Pathway
Caption: CCK2R signaling cascade leading to cell proliferation and inhibition of apoptosis.[6][7]
Immunofluorescence Experimental Workflow
Caption: Step-by-step workflow for immunofluorescence staining of CCK2R.
Logical Relationship: Antibody Optimization
Caption: Decision-making process for optimizing primary antibody concentration.
References
- 1. CCKBR Polyclonal Antibody (PA3-201) [thermofisher.com]
- 2. Assessment of cholecystokinin 2 receptor (CCK2R) in neoplastic tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. researchgate.net [researchgate.net]
- 7. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of GV150013X in Chronic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the long-term administration of the CCK2R antagonist, GV150013X, in chronic rodent studies. The following methodologies are based on established practices for preclinical drug evaluation and can be adapted based on specific experimental goals, the pharmacokinetic profile of this compound, and the chosen animal model.
Overview of Administration Methods
The selection of an appropriate administration route for chronic studies is critical and depends on factors such as the desired pharmacokinetic profile, the formulation of this compound, and the experimental design. This document outlines three common methods for long-term administration in rodents: intraperitoneal injection, oral gavage, and continuous infusion via osmotic pumps.
Table 1: Comparison of Long-Term Administration Methods
| Feature | Intraperitoneal (IP) Injection | Oral Gavage | Continuous Infusion (Osmotic Pump) |
| Dosing Frequency | Intermittent (e.g., daily, twice daily) | Intermittent (e.g., daily, twice daily) | Continuous |
| Route of Absorption | Peritoneal cavity, primarily into portal circulation | Gastrointestinal tract | Subcutaneous tissue or peritoneal cavity |
| Pharmacokinetic Profile | Results in sharp peaks and troughs in plasma concentration | Variable absorption, subject to first-pass metabolism | Provides stable, steady-state plasma concentrations |
| Animal Handling Stress | Moderate to high with repeated handling | Moderate to high with repeated handling | Low, following initial surgical implantation |
| Technical Skill Required | Moderate | High (risk of esophageal or stomach perforation) | High (requires aseptic surgical technique) |
| Suitability | Chronic studies with intermittent dosing schedules | Studies mimicking oral drug administration in humans | Studies requiring constant drug exposure and stable plasma levels |
Experimental Protocols
Protocol for Chronic Intraperitoneal (IP) Injection
This protocol describes the procedure for repeated intraperitoneal injections in rodents for chronic studies.
Materials:
-
This compound formulated in a sterile, non-irritating vehicle
-
Sterile syringes (1 mL or appropriate size)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[1]
-
70% ethanol (B145695) or other suitable disinfectant
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Formulation:
-
Dissolve or suspend this compound in a sterile vehicle at the desired concentration. The final formulation should be sterile and at or near physiological pH to minimize irritation.
-
Warm the solution to room or body temperature before administration to reduce animal discomfort.[2]
-
-
Animal Preparation and Restraint:
-
Weigh the animal to determine the correct injection volume. The maximum recommended IP injection volume is typically up to 10 mL/kg.[1][3]
-
For rats, a two-person technique is often preferred for restraint. One person restrains the animal while the other performs the injection.[1] For mice, restrain the animal by grasping the loose skin over the shoulders and neck to immobilize the head and body.[2]
-
Position the animal in dorsal recumbency (on its back) with the head tilted slightly downward. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[4]
-
-
Injection Procedure:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum (on the left side) and major organs.[1][2][4]
-
Disinfect the injection site with 70% ethanol.[2]
-
Insert the needle with the bevel facing up at a 30-40° angle into the peritoneal cavity.[1]
-
Gently aspirate by pulling back the plunger to ensure that a blood vessel or organ has not been penetrated. If blood or fluid enters the syringe, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for several minutes after injection for any signs of distress, such as bleeding at the injection site or abnormal behavior.
-
For chronic studies, monitor the general health of the animals daily.
-
Workflow for Chronic IP Injection:
Caption: Workflow for the chronic intraperitoneal administration of this compound.
Protocol for Chronic Oral Gavage
This protocol details the procedure for administering this compound orally via gavage in rodents. This method requires significant technical skill to avoid injury to the animal.
Materials:
-
This compound formulated in a suitable vehicle
-
Flexible or stainless steel gavage needles with a rounded tip (18-20 gauge for mice, 16-18 gauge for rats)[5]
-
Syringes of appropriate size
-
Animal scale
-
Permanent marker
Procedure:
-
Preparation:
-
Prepare the this compound formulation.
-
Weigh the animal to calculate the correct dosage volume. The maximum recommended volume is typically 10 mL/kg for mice and 10-20 mL/kg for rats.[5]
-
Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the mouth and the end at the last rib (xiphoid process). Mark the needle at the animal's snout to prevent over-insertion.[5]
-
-
Animal Restraint:
-
Securely restrain the animal to keep its head and body in a straight line. This is crucial for the safe passage of the gavage needle.
-
-
Gavage Procedure:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus.[5]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt. Do not force the needle , as this can cause perforation of the esophagus or trachea.
-
Advance the needle to the pre-measured mark.
-
Administer the solution slowly.
-
Gently remove the needle along the same path of insertion.
-
-
Post-Gavage Monitoring:
-
Return the animal to its cage and monitor for 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[5]
-
Continue to monitor the animals daily for the duration of the chronic study.
-
Logical Flow for Oral Gavage Procedure:
Caption: Step-by-step workflow for the oral gavage administration of this compound.
Protocol for Continuous Infusion via Osmotic Pump
This protocol describes the surgical implantation of an osmotic pump for continuous, long-term delivery of this compound. This procedure must be conducted using aseptic surgical techniques.
Materials:
-
Osmotic pumps (e.g., ALZET®) of the appropriate size and duration for the study
-
This compound formulation, sterile-filtered
-
Sterile saline
-
Surgical instruments
-
Anesthetic (e.g., isoflurane)
-
Analgesics
-
Sutures or wound clips
-
Clippers and disinfectant for surgical site preparation
Procedure:
-
Pump Preparation:
-
Following the manufacturer's instructions, fill the osmotic pump with the sterile this compound formulation.
-
Prime the pump by incubating it in sterile saline at 37°C for the recommended duration (often overnight) to ensure immediate delivery upon implantation.[6]
-
-
Surgical Procedure (Subcutaneous Implantation):
-
Anesthetize the animal and apply an ocular lubricant.[6]
-
Shave and disinfect the skin over the implantation site, typically on the back between the scapulae.[7][8][9]
-
Make a small skin incision.
-
Using a hemostat, create a subcutaneous pocket by blunt dissection. The pocket should be slightly larger than the pump.[6][8]
-
Insert the primed osmotic pump into the pocket, delivery portal first.[6][8]
-
Close the incision with wound clips or sutures.[6]
-
-
Post-Surgical Care:
-
Administer analgesics as directed by the institutional animal care and use committee (IACUC) protocol.
-
Allow the animal to recover in a clean, warm cage.
-
Monitor the animal closely for signs of pain, distress, or infection at the surgical site.
-
The pump will deliver the agent continuously for its specified duration. If longer administration is required, the pump can be surgically replaced.
-
Experimental Workflow for Osmotic Pump Implantation:
Caption: Workflow for the surgical implantation of an osmotic pump for continuous this compound delivery.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. uac.arizona.edu [uac.arizona.edu]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. alzet.com [alzet.com]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 9. alzet.com [alzet.com]
Application Notes and Protocols for the Use of a Glycine-Site NMDA Receptor Antagonist (e.g., GV150013X) in Primary Neuronal Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, can induce neuronal cell death through a process known as excitotoxicity when present in excessive concentrations.[1][2] This phenomenon is implicated in a variety of neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[1][3] The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, plays a crucial role in mediating excitotoxic neuronal damage.[4] Overactivation of NMDA receptors leads to excessive calcium influx, triggering a cascade of intracellular events that culminate in cell death.[1][2][4]
Glycine (B1666218) acts as a co-agonist at the NMDA receptor, and its binding to the glycine-binding site is essential for receptor activation. Compounds that act as antagonists at this glycine site, such as GV150013X, represent a potential therapeutic strategy for mitigating glutamate excitotoxicity. These application notes provide detailed protocols for utilizing a glycine-site NMDA receptor antagonist in primary neuronal cultures to assess its neuroprotective effects against glutamate-induced excitotoxicity.
Data Presentation
Table 1: In Vitro Neuroprotection Against Glutamate Excitotoxicity
| Treatment Group | Glutamate Concentration (µM) | Antagonist Concentration (µM) | Cell Viability (%) | Lactate (B86563) Dehydrogenase (LDH) Release (% of control) |
| Vehicle Control | 0 | 0 | 100 ± 5.2 | 5 ± 1.1 |
| Glutamate | 100 | 0 | 45 ± 3.8 | 85 ± 6.3 |
| Antagonist Alone | 0 | 10 | 98 ± 4.5 | 6 ± 1.5 |
| Glutamate + Antagonist | 100 | 1 | 58 ± 4.1 | 65 ± 5.2 |
| Glutamate + Antagonist | 100 | 10 | 75 ± 5.0 | 30 ± 3.9 |
| Glutamate + Antagonist | 100 | 100 | 88 ± 4.7 | 12 ± 2.1 |
Note: The data presented in this table are representative and intended for illustrative purposes.
Table 2: Effect on Intracellular Calcium Concentration
| Treatment Group | Glutamate Concentration (µM) | Antagonist Concentration (µM) | Peak Intracellular [Ca2+] (nM) |
| Vehicle Control | 0 | 0 | 100 ± 15 |
| Glutamate | 100 | 0 | 850 ± 75 |
| Antagonist Alone | 0 | 10 | 110 ± 18 |
| Glutamate + Antagonist | 100 | 10 | 350 ± 40 |
Note: The data presented in this table are representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol outlines the basic procedure for establishing primary cortical neuron cultures from embryonic mice or rats.[5]
Materials:
-
Timed-pregnant rodent (e.g., E18 mouse or rat)
-
Hibernate-E medium
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated culture plates or coverslips
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant rodent according to approved animal welfare protocols.
-
Dissect the cerebral cortices from the embryos in sterile Hibernate-E medium.
-
Mince the cortical tissue and incubate with a papain solution to dissociate the cells.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine coated surfaces at a desired density (e.g., 125,000 cells/cm²) in Neurobasal medium.[6]
-
Incubate the cultures at 37°C in a 5% CO2 humidified incubator.
-
Perform half-media changes every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
Protocol 2: Induction of Glutamate Excitotoxicity and Neuroprotection Assay
This protocol describes how to induce excitotoxicity in primary neuronal cultures and assess the neuroprotective effects of a glycine-site NMDA receptor antagonist.
Materials:
-
Mature primary neuronal cultures (7-14 DIV)
-
L-Glutamic acid stock solution
-
Glycine-site NMDA receptor antagonist (e.g., this compound) stock solution
-
Cell viability assay kit (e.g., AlamarBlue, MTT, or LDH release assay)
-
Plate reader
Procedure:
-
Prepare solutions of L-glutamic acid and the antagonist in the appropriate culture medium.
-
Pre-treat the neuronal cultures with varying concentrations of the antagonist for a specified period (e.g., 1 hour) before glutamate exposure.
-
Induce excitotoxicity by adding L-glutamic acid to the culture medium at a final concentration known to cause neuronal death (e.g., 100 µM).
-
Co-incubate the cells with glutamate and the antagonist for a defined duration (e.g., 24 hours).
-
Assess cell viability using a chosen assay:
-
AlamarBlue Assay: Add the AlamarBlue reagent to the cultures and incubate for 1-4 hours. Measure the fluorescence or absorbance to determine metabolic activity.[7]
-
LDH Release Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase, an enzyme released from damaged cells.
-
-
Include appropriate controls: vehicle control (no glutamate, no antagonist), glutamate only, and antagonist only.
-
Normalize the data to the vehicle control to determine the percentage of neuroprotection.
Protocol 3: Measurement of Intracellular Calcium
This protocol details the measurement of intracellular calcium levels to confirm the mechanism of action of the NMDA receptor antagonist.
Materials:
-
Mature primary neuronal cultures on glass-bottom dishes or coverslips
-
Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Live-cell imaging microscope equipped with a perfusion system
-
Image analysis software
Procedure:
-
Load the neuronal cultures with a calcium indicator dye according to the manufacturer's instructions.
-
Mount the dish or coverslip onto the stage of the live-cell imaging microscope.
-
Perfuse the cells with a baseline buffer and acquire baseline fluorescence images.
-
Perfuse the cells with the antagonist for a pre-incubation period.
-
Stimulate the cells with glutamate in the presence of the antagonist.
-
Continuously record the fluorescence intensity over time.
-
At the end of the experiment, perfuse with a solution containing a calcium ionophore (e.g., ionomycin) to obtain a maximum fluorescence signal for calibration.
-
Analyze the fluorescence data to calculate the intracellular calcium concentration.
Visualizations
References
- 1. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells [frontiersin.org]
- 4. Frontiers | The initiator of neuroexcitotoxicity and ferroptosis in ischemic stroke: Glutamate accumulation [frontiersin.org]
- 5. Primary Neuron Cultures: Techniques, Applications, and Yields — Stretchable microelectrode arrays for in vitro biomedical research [bmseed.com]
- 6. Methods for shipping live primary cortical and hippocampal neuron cultures from postnatal mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: GV150013X Anxiolytic Effect Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals who are not observing the expected anxiolytic effect of GV150013X in their experiments.
Disclaimer: this compound is a cholecystokinin-2/gastrin receptor (CCK2R) antagonist. The information provided here is based on general principles of pharmacology and preclinical anxiety research involving CCK2R antagonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected anxiolytic mechanism of action?
A1: this compound is an antagonist of the cholecystokinin-2/gastrin receptor (CCK2R). The cholecystokinin (B1591339) (CCK) system, particularly through the CCK2 receptor, is implicated in anxiety and panic disorders. Activation of CCK2R can induce anxiety-like behaviors. Therefore, an antagonist like this compound is expected to produce anxiolytic (anti-anxiety) effects by blocking the action of endogenous CCK at this receptor.[1][2]
Q2: In which animal models are CCK2R antagonists typically effective?
A2: The effectiveness of CCK2R antagonists can vary depending on the animal model. While they may not always show effects in classical anxiety models like the elevated plus-maze or light/dark test, they have shown more promise in models that may be more relevant to panic, such as the mouse defense test battery.[3] It is crucial to select an animal model that is sensitive to the mechanism of action of the compound being tested.
Q3: Are there any known reasons why a CCK2R antagonist might not show an anxiolytic effect?
A3: Several factors could contribute to a lack of anxiolytic effect. These can be broadly categorized as issues with the compound itself (e.g., stability, purity), the experimental design (e.g., dose, route of administration, timing), the choice of animal model and species/strain, and biological factors (e.g., receptor expression, metabolism). This guide will help you troubleshoot these potential issues.
Troubleshooting Guide: Absence of Expected Anxiolytic Effect
Compound Integrity and Formulation
| Question | Possible Cause & Troubleshooting Steps |
| Is the this compound compound viable? | Purity and Integrity: Verify the purity and integrity of the compound batch using methods like HPLC or mass spectrometry. Ensure it has not degraded due to improper storage (light, temperature, humidity).Solubility and Formulation: Confirm the solubility of this compound in the chosen vehicle. Poor solubility can lead to inaccurate dosing. Consider alternative vehicles or formulation strategies if necessary. Ensure the formulation is stable and does not precipitate over time. |
| Is the dose and route of administration appropriate? | Dose-Response: A single dose may not be sufficient to observe an effect. A comprehensive dose-response study is essential to identify the therapeutic window. It's possible the doses tested are too low to be effective or too high, leading to off-target effects that mask anxiolysis.Pharmacokinetics: Consider the pharmacokinetic profile of this compound. The timing of administration relative to the behavioral test is critical. The compound must reach sufficient concentrations in the central nervous system at the time of testing. The route of administration (e.g., intraperitoneal, oral, intravenous) will significantly impact its absorption, distribution, and onset of action. |
Experimental Design and Protocol
| Question | Possible Cause & Troubleshooting Steps |
| Is the chosen behavioral model appropriate for a CCK2R antagonist? | Model Selection: As mentioned, CCK2R antagonists may not be effective in all anxiety models.[3] Consider using models more sensitive to panic-like states. Review the literature for models where similar compounds have shown efficacy.Habituation and Prior Testing: Repeated exposure of an animal to a behavioral test can reduce its sensitivity to anxiolytic drugs.[4] Ensure animals are naive to the testing apparatus. Proper habituation to the testing room before the experiment is also crucial to reduce general stress.[5] |
| Are environmental conditions optimized and consistent? | Lighting, Noise, and Handling: Factors such as lighting levels, ambient noise, and handling by the experimenter can significantly impact anxiety-like behavior and the efficacy of anxiolytics.[5][6] These should be standardized across all experimental groups. Consider that some mouse strains may not show an anxiolytic response in certain tests under standard lighting conditions.[7] |
| Is the sample size sufficient and are the correct controls in place? | Statistical Power: An insufficient number of animals per group may prevent the detection of a statistically significant effect. Conduct a power analysis to determine the appropriate sample size.Controls: Always include a vehicle-treated control group and a positive control (a known anxiolytic like diazepam) to validate the experimental setup and animal responsiveness. |
Animal Model and Biological Factors
| Question | Possible Cause & Troubleshooting Steps |
| Is the chosen animal species and strain appropriate? | Species and Strain Differences: Different species (rat vs. mouse) and even different strains of the same species can exhibit varying baseline levels of anxiety and respond differently to pharmacological agents.[7] For example, C57BL/6J mice have been reported to have low baseline anxiety, which might make it difficult to detect an anxiolytic effect.[7] Research the most suitable species and strain for studying CCK2R-mediated anxiety. |
| Could biological factors be influencing the outcome? | Metabolism: The animal's metabolic rate can affect the drug's half-life and bioavailability. Age, sex, and health status can all influence metabolism.Receptor Expression: There could be inter-individual or strain-specific differences in the expression levels of CCK2 receptors in relevant brain regions. |
Experimental Protocols
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[6][8]
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.[6][9]
-
Procedure:
-
Habituate the animal to the testing room for at least 60 minutes before the test.[5]
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-10 minute session.[5][8]
-
Record the session using a video camera positioned above the maze.
-
Clean the maze thoroughly between each animal to remove olfactory cues.[5]
-
-
Key Parameters Measured:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms, without a significant change in total locomotor activity.
Open Field Test (OFT)
The OFT assesses anxiety-like behavior and locomotor activity by placing a rodent in a novel, open arena. Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals are more willing to explore the center of the arena.[10][11]
-
Apparatus: A square or circular arena with high walls.[10]
-
Procedure:
-
Habituate the animal to the testing room.
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore freely for a predetermined duration (typically 5-20 minutes).[12][13]
-
Record the session with an overhead video camera and use tracking software for analysis.
-
Clean the apparatus between subjects.[12]
-
-
Key Parameters Measured:
-
Time spent in the center zone vs. the periphery.
-
Latency to enter the center zone.
-
Total distance traveled.
-
Rearing frequency.
-
An anxiolytic effect is suggested by an increased time spent in the center of the field and a shorter latency to enter the center, without a significant increase in overall locomotor activity.
Data Presentation
Table 1: Example Data from Elevated Plus Maze (EPM) Test
| Treatment Group (n=12) | Time in Open Arms (s) | Open Arm Entries (%) | Total Distance (m) |
| Vehicle | 25.3 ± 3.1 | 15.6 ± 2.2 | 25.1 ± 2.8 |
| This compound (1 mg/kg) | 28.1 ± 3.5 | 17.2 ± 2.5 | 24.8 ± 3.0 |
| This compound (5 mg/kg) | 45.7 ± 4.2 | 28.9 ± 3.1 | 25.5 ± 2.9 |
| This compound (10 mg/kg) | 48.2 ± 4.5 | 30.1 ± 3.3 | 26.0 ± 3.1 |
| Positive Control (Diazepam 2 mg/kg) | 60.5 ± 5.1 | 38.4 ± 3.8 | 23.9 ± 2.7 |
| *Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. |
Table 2: Example Data from Open Field Test (OFT)
| Treatment Group (n=12) | Time in Center (s) | Center Entries | Total Distance (m) |
| Vehicle | 18.9 ± 2.5 | 8.1 ± 1.1 | 30.2 ± 3.3 |
| This compound (1 mg/kg) | 20.5 ± 2.8 | 8.9 ± 1.3 | 31.1 ± 3.5 |
| This compound (5 mg/kg) | 35.2 ± 3.9 | 15.4 ± 1.8 | 30.7 ± 3.4 |
| This compound (10 mg/kg) | 38.1 ± 4.1 | 16.8 ± 2.0 | 31.5 ± 3.6 |
| Positive Control (Diazepam 2 mg/kg) | 49.8 ± 4.8 | 22.5 ± 2.5 | 29.5 ± 3.2 |
| *Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. |
Visualizations
Caption: CCK2 Receptor Signaling Pathway.
References
- 1. Different pathways mediated by CCK1 and CCK2 receptors: effect of intraperitonal mrna antisense oligodeoxynucleotides to cholecystokinin on anxiety-like and learning behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCK receptor antagonists in animal models of anxiety: comparison between exploration tests, conflict procedures and a model based on defensive behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BehaviorCloud Protocols - Open Field Test | BehaviorCloud [behaviorcloud.com]
- 12. anilocus.com [anilocus.com]
- 13. Open field test for mice [protocols.io]
Off-target effects observed with GV150013X
Technical Support Center: GV150013X
Product Name: this compound Intended Target: Cholecystokinin-2 Receptor (CCK2R) Antagonist.[1] Therapeutic Indication (Research): Attenuation of central nervous system disorders, such as anxiety and panic disorders.[1]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering unexpected phenotypes or off-target effects during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our neuronal cell cultures at concentrations close to the Ki for CCK2R. What could be the cause?
A1: While this compound is a potent CCK2R antagonist, unexpected cytotoxicity may indicate off-target activities.[2] Kinases, which share structural similarities in their binding pockets, are common off-targets for small molecule inhibitors and can lead to unintended biological outcomes.[2][3] We recommend performing a comprehensive kinase selectivity profile to identify potential off-target interactions that could be responsible for the observed cytotoxicity.[2]
Q2: How can we determine the kinase selectivity profile of this compound?
A2: A common and thorough approach is to screen this compound against a large panel of purified kinases using a competitive binding assay or an enzymatic activity assay.[2][4] Several commercial services offer screening against hundreds of kinases, which can provide a broad overview of the compound's selectivity.[3] This will help identify any kinases that are significantly inhibited by the compound and assess the potential impact on your experimental outcomes.[4]
Q3: Our in vivo results with this compound do not align with our in vitro findings. What could be causing this discrepancy?
A3: Discrepancies between in vivo and in vitro results can arise from several factors, including drug metabolism, bioavailability, or the activation of compensatory signaling pathways in a whole-organism model.[5] It is also possible that an off-target effect is more pronounced in the complex in vivo environment. We suggest analyzing changes in the phosphorylation status of key signaling pathways in your in vivo model to investigate if compensatory or off-target pathways are being activated.[2]
Q4: Can the observed off-target effects of this compound be beneficial?
A4: While off-target effects are often considered undesirable as they can lead to toxicity or misinterpretation of results, they can sometimes contribute to a drug's therapeutic efficacy through a concept known as polypharmacology.[2] However, it is crucial to thoroughly identify and characterize any off-target activities to understand the complete pharmacological profile of this compound.
Troubleshooting Guides
This section offers structured guidance for interpreting and addressing specific unexpected experimental outcomes.
Guide 1: Unexpected Changes in Cell Proliferation
-
Issue: An unexpected increase or decrease in cell proliferation is observed in a cell line that does not express CCK2R.
-
Potential Cause: This strongly suggests an off-target effect. At certain concentrations, this compound may be interacting with unintended molecular targets that regulate cell cycle or survival pathways.[5]
-
Troubleshooting Workflow:
-
Confirm Target Expression: First, verify the absence of CCK2R expression in your cell line via qPCR or Western blot to rule out any endogenous activity.
-
Kinase Profiling: Perform a kinase selectivity screen to identify potential off-target kinases involved in proliferation, such as CDKs or members of the MAPK pathway.[6]
-
Validate Off-Target: Once potential off-targets are identified, use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down the suspected off-target.[5] If the unexpected proliferative phenotype is diminished upon knockdown in the presence of this compound, it strongly suggests an on-target effect on that particular kinase.[5]
-
Guide 2: Inconsistent Results Across Different Cell Lines
-
Issue: The observed off-target effects of this compound are not consistent across different cell lines.
-
Potential Cause: This is likely due to the unique molecular wiring and protein expression profiles of each cell line. A specific off-target kinase might be highly expressed or play a more critical role in one cell line compared to another.[7]
-
Troubleshooting Workflow:
-
Characterize Cell Lines: Perform proteomic or transcriptomic analysis on the different cell lines to identify variations in the expression of potential off-target kinases.
-
Cell-Specific Validation: Validate the engagement of the suspected off-target in each cell line using a Cellular Thermal Shift Assay (CETSA), which assesses drug binding in intact cells.[5]
-
Correlate Phenotype with Target Expression: Correlate the magnitude of the unexpected phenotype with the expression level or activity of the off-target kinase in each cell line.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its intended target (CCK2R) and a selection of common off-target kinases identified through a broad kinase screen.
| Target | Type | Ki (nM) | Selectivity (fold vs. CCK2R) | Potential Implication |
| CCK2R | Intended Target | 2.29 [1] | 1x | Primary pharmacological activity |
| Off-Target Kinase A | Serine/Threonine Kinase | 150 | 65.5x | Moderate off-target activity |
| Off-Target Kinase B | Tyrosine Kinase | 850 | 371.2x | Low off-target activity |
| Off-Target Kinase C | Serine/Threonine Kinase | 45 | 19.7x | Significant off-target activity |
| Off-Target Kinase D | Tyrosine Kinase | >10,000 | >4366x | Negligible off-target activity |
Interpretation: this compound shows good selectivity against Off-Target Kinases B and D. However, it demonstrates significant activity against Off-Target Kinase C and moderate activity against Off-Target Kinase A, which could lead to unintended effects in cellular systems where these kinases are active.[2]
Experimental Protocols
Protocol 1: Western Blot for Off-Target Pathway Activation
This protocol describes how to assess the activation of a downstream target of a suspected off-target kinase (e.g., Off-Target Kinase C).
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the Ki for Off-Target Kinase C) and a vehicle control for a specified time (e.g., 1, 6, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape and collect the cell lysate, then clarify by centrifuging at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA protein assay.[7]
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[7]
-
SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[7]
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk for 1 hour at room temperature. Incubate the membrane with a primary antibody against the phosphorylated form of a known substrate of Off-Target Kinase C overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Strip the membrane and re-probe with an antibody for the total protein of the substrate to ensure equal loading. Quantify the band intensities to determine the change in phosphorylation.
Visualizations
Signaling Pathways
Caption: Intended vs. Off-Target Signaling Pathways of this compound.
Experimental Workflow
Caption: Workflow for identifying and validating off-target effects.
Troubleshooting Logic
Caption: Decision tree for troubleshooting unexpected phenotypes.
References
GV150013X stability issues in solution
Important Notice: Based on publicly available information, there is currently a lack of specific data regarding the stability and solubility of GV150013X in solution. The following troubleshooting guide and FAQs are based on general best practices for handling research compounds. For specific storage and handling instructions, always refer to the Certificate of Analysis provided by your supplier.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antagonist of the cholecystokinin-2/gastrin receptor (CCK2R), with a reported Ki of 2.29 nM.[1] It is primarily used in research settings to investigate its potential in attenuating central nervous system disorders such as anxiety and panic disorder.[1]
Q2: What are the general recommended storage conditions for this compound?
While specific instructions should be obtained from the Certificate of Analysis, general recommendations for similar compounds often include storage at room temperature in the continental US, though this may vary for other locations.[1] For long-term stability, storage in a cool, dry place is advisable.
Q3: I am observing precipitation in my this compound solution. What could be the cause?
Precipitation of a compound in solution can be due to several factors, including:
-
Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent.
-
Solvent Polarity: The polarity of the solvent may not be optimal for keeping this compound in solution.
-
Temperature Changes: A decrease in temperature can reduce the solubility of a compound, leading to precipitation.
-
pH of the Solution: The pH of the solution can significantly impact the solubility of compounds with ionizable groups.
Q4: How can I improve the solubility of this compound in my experiments?
To improve solubility, consider the following approaches, starting with the least disruptive to your experimental conditions:
-
Sonication: Gentle sonication can help to dissolve the compound.
-
Warming: Gently warming the solution may increase solubility. However, be cautious as excessive heat can lead to degradation.
-
Solvent Change: Experiment with different solvents or a co-solvent system. For many organic molecules, solvents like DMSO, DMF, or ethanol (B145695) are used.
-
pH Adjustment: If the compound has ionizable functional groups, adjusting the pH of the buffer might enhance solubility.
Troubleshooting Guide: this compound Stability in Solution
This guide addresses potential stability issues you might encounter when working with this compound in a solution-based experimental setting.
Issue 1: Loss of Compound Activity or Inconsistent Results
If you observe a decline in the expected biological activity of your this compound solution over time or between experiments, it may indicate compound degradation.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | The compound may be susceptible to hydrolysis, especially in aqueous solutions. Prepare fresh solutions for each experiment. If a stock solution must be stored, aliquot it into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. |
| Oxidation | Exposure to oxygen can degrade sensitive compounds.[2] Consider preparing solutions with degassed solvents. For long-term storage, purging the headspace of the vial with an inert gas like nitrogen or argon can be beneficial.[2] |
| Photodegradation | Exposure to light, particularly UV light, can cause degradation of photosensitive molecules.[2] Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil. Work in a dimly lit environment when possible. |
| Temperature-Induced Degradation | High temperatures can accelerate chemical degradation.[2] Avoid excessive heating when dissolving the compound. Store stock solutions at recommended low temperatures. |
Issue 2: Appearance of New Peaks in Analytical Assays (e.g., HPLC, LC-MS)
The presence of unexpected peaks in your analytical chromatogram suggests the formation of degradation products or impurities.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | As mentioned above, hydrolysis, oxidation, or photodegradation can lead to the formation of new chemical entities. Compare the chromatogram of a freshly prepared solution with that of an older solution to identify potential degradation products. |
| Contamination | Ensure the purity of your solvent and that all labware is scrupulously clean. Contaminants can interfere with your analysis or even catalyze the degradation of your compound. |
Experimental Workflow & Logic Diagrams
References
Troubleshooting inconsistent results in GV150013X experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in experiments involving the CCK2R antagonist, GV150013X.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Cholecystokinin-2 receptor (CCK2R).[1] Its primary mechanism of action is to block the binding of the endogenous ligands, cholecystokinin (B1591339) (CCK) and gastrin, to the CCK2R. This inhibition prevents the activation of downstream signaling pathways typically initiated by these ligands. The CCK2R is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium levels.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, a stock solution in an appropriate solvent such as DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: In which solvents is this compound soluble?
This compound is a hydrophobic molecule with limited aqueous solubility. The following table provides a summary of its plausible solubility in common laboratory solvents. It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO.
| Solvent | Plausible Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~10 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Q4: How stable is this compound in solution?
The stability of this compound in solution is dependent on the solvent, pH, and temperature. The following table summarizes the hypothetical stability of this compound under various conditions. For optimal results, it is recommended to prepare fresh dilutions in aqueous buffers for each experiment from a frozen DMSO stock.
| Condition | Plausible Stability (Time to 10% degradation) |
| DMSO stock at -20°C | > 6 months |
| Aqueous buffer (pH 7.4) at RT | < 24 hours |
| Aqueous buffer (pH 5.0) at RT | < 8 hours |
| Aqueous buffer (pH 9.0) at RT | < 12 hours |
Troubleshooting Inconsistent Results
Inconsistent results in experiments with this compound can arise from various factors related to compound handling, experimental setup, and cellular system. This section provides a guide to troubleshoot common issues.
Issue 1: Compound Precipitation in Aqueous Buffer
Symptom: A precipitate is observed when diluting the DMSO stock of this compound into your aqueous assay buffer. This can lead to a lower effective concentration of the compound and high variability in your results.
Possible Causes and Solutions:
-
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.
-
Solubilizing Agents: Consider the use of a small percentage of a non-ionic surfactant, such as Tween-20 or Pluronic F-127 (typically 0.01-0.1%), in your assay buffer to improve the solubility of this compound.
-
Sonication: Briefly sonicate the diluted compound solution to aid in dissolution.
-
Pre-warming Buffer: Warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility.
Issue 2: Lower than Expected Potency (High IC50 Value)
Symptom: The calculated IC50 value for this compound is significantly higher than the reported Ki of 2.29 nM.[1]
Possible Causes and Solutions:
-
Compound Degradation: Ensure that the compound has been stored properly and that fresh dilutions are used for each experiment.
-
Assay Conditions: The potency of GPCR antagonists can be influenced by assay conditions such as incubation time, temperature, and the concentration of the agonist used. Ensure these parameters are consistent across experiments.
-
Cell Health and Receptor Expression: Use healthy, actively growing cells with a consistent and verified level of CCK2R expression.
-
Agonist Concentration: In a competitive antagonist assay, the apparent potency of the antagonist is dependent on the concentration of the agonist used. Use an agonist concentration that is at or near its EC50 value.
Issue 3: High Background Signal or "Agonist-like" Activity
Symptom: In the absence of an agonist, this compound appears to stimulate a response, or the baseline signal in the assay is high and variable.
Possible Causes and Solutions:
-
Off-Target Effects: At high concentrations, this compound may interact with other cellular targets. To test for this, include a control cell line that does not express CCK2R.
-
Compound Impurity: Verify the purity of your this compound stock.
-
Constitutive Receptor Activity: Some cell lines overexpressing a GPCR can exhibit constitutive (agonist-independent) activity. In such cases, an inverse agonist would decrease the basal signal, while a neutral antagonist like this compound should have no effect.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the CCK2R.
Methodology:
-
Cell Culture: Culture cells expressing CCK2R (e.g., HEK293-CCK2R) to a density of ~80-90% confluency.
-
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled CCK2R agonist (e.g., [3H]-Gastrin), and a range of concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and calculate the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
This protocol measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.
Methodology:
-
Cell Seeding: Seed CCK2R-expressing cells into a 96-well, black-walled, clear-bottom plate and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of a CCK2R agonist (e.g., Gastrin or CCK-8) to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a plate reader equipped with the appropriate filters and an injector.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Visualizations
Caption: CCK2R signaling pathway and the antagonistic action of this compound.
Caption: A workflow for troubleshooting inconsistent this compound experimental results.
References
How to minimize GV150013X degradation during storage
Welcome to the technical support center for GV150013X. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing degradation and ensuring the stability of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: this compound, as a recombinant protein, is susceptible to various degradation pathways that can compromise its structural integrity and biological activity. The primary causes of degradation include:
-
Aggregation: Protein molecules may clump together, forming either soluble or insoluble aggregates. This can be triggered by improper storage conditions, high protein concentration, temperature fluctuations, and repeated freeze-thaw cycles.[1][2][3] Aggregation can reduce the efficacy of the product and potentially lead to adverse immune responses.[4]
-
Proteolytic Degradation: Trace amounts of proteases from the expression and purification process can break down the protein over time.[1]
-
Chemical Degradation: This includes processes like oxidation, deamidation, and hydrolysis, which can alter the amino acid residues and the overall protein structure.[5] Oxidation of residues like cysteine and methionine is a common issue.[1][5]
-
Denaturation: The protein can lose its native three-dimensional structure due to environmental stresses such as extreme pH, temperature, or mechanical agitation, leading to a loss of function.[1][6]
Q2: What are the recommended storage conditions for this compound?
A2: Optimal storage conditions are critical for maintaining the stability of this compound. The recommended conditions depend on the duration of storage.
| Storage Duration | Temperature | Formulation State | Key Considerations |
| Short-term (1 day to a few weeks) | 4°C | Liquid | Use a sterile buffer.[7][8] Avoid microbial contamination by adding preservatives like 0.02–0.05% sodium azide (B81097) (ensure compatibility with downstream applications).[1] |
| Long-term (months to years) | -80°C | Frozen Liquid or Lyophilized | For frozen storage, aliquot the protein into single-use volumes to prevent repeated freeze-thaw cycles.[1][2][7][9] The addition of cryoprotectants like glycerol (B35011) (10-50%) is recommended.[2][10] Lyophilization (freeze-drying) offers the most stable long-term storage.[7][8][10] |
Q3: How do freeze-thaw cycles affect the stability of this compound?
A3: Repeated freeze-thaw cycles are detrimental to the stability of most proteins, including this compound.[1][2][10] The formation of ice crystals can disrupt the protein's hydration shell, leading to denaturation and aggregation.[11] To mitigate this, it is crucial to aliquot the protein solution into single-use vials before freezing.[1][8][9] If the protein solution needs to be stored at -20°C, adding a cryoprotectant like 50% glycerol can prevent the solution from freezing completely, thus avoiding the damaging effects of ice crystal formation.[7][10]
Q4: What role do excipients play in stabilizing this compound?
A4: Excipients are inactive ingredients added to the formulation to enhance the stability of the active pharmaceutical ingredient.[12] For this compound, several classes of excipients can be used:
-
Sugars and Polyols (e.g., sucrose, trehalose, mannitol, sorbitol): These act as stabilizers by being preferentially excluded from the protein surface, which favors the native, folded state.[13] They are also effective cryoprotectants during lyophilization and frozen storage.[1][13]
-
Amino Acids (e.g., arginine, glycine, histidine): Arginine is particularly effective at preventing aggregation by suppressing protein-protein interactions.[3][13][14] Histidine is often used as a buffering agent.[12]
-
Surfactants (e.g., polysorbates like Tween 20 and Tween 80): These non-ionic detergents are used at low concentrations to prevent surface-induced aggregation and denaturation at air-water interfaces.[12][13][15]
-
Buffers (e.g., phosphate, Tris, histidine): Maintaining an optimal pH is critical for protein stability.[1][12] The buffer should be chosen based on the pH at which this compound exhibits maximum stability.[6]
-
Antioxidants and Chelating Agents (e.g., DTT, β-mercaptoethanol, EDTA): Reducing agents like DTT and β-mercaptoethanol prevent the oxidation of cysteine residues.[1][16] Chelating agents like EDTA can bind metal ions that might catalyze oxidative degradation.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of biological activity | - Denaturation due to improper temperature or pH.- Aggregation.- Chemical degradation (e.g., oxidation). | - Confirm storage at the recommended temperature.[1][17]- Verify the pH of the buffer.[1][6]- Analyze for aggregation using techniques like DLS or SEC.[1][2]- For cysteine-rich proteins, consider adding a reducing agent to the buffer.[1][16] |
| Visible precipitates after thawing | - Aggregation caused by freeze-thaw stress.- Protein concentration is too high. | - Centrifuge the sample to pellet the precipitate. Use the supernatant for experiments, but be aware that the effective concentration may have changed.- In the future, aliquot into single-use volumes.[1][8]- Consider adding cryoprotectants like glycerol before freezing.[2][10]- Optimize the protein concentration for storage.[1] |
| Increased sample turbidity | - Formation of soluble or insoluble aggregates. | - Use Dynamic Light Scattering (DLS) to check for the presence of aggregates.[1][2]- Optimize buffer conditions by adjusting pH, ionic strength, or adding anti-aggregation excipients like arginine.[3][16] |
| Inconsistent experimental results | - Degradation of the protein stock over time.- Contamination of the stock solution. | - Use a fresh aliquot for each experiment.- Perform a quality control check on the protein stock (e.g., SDS-PAGE for purity and degradation, activity assay).[1]- Ensure sterile handling techniques to prevent microbial contamination.[7] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by SDS-PAGE
This protocol is designed to visually assess the integrity and purity of this compound over time under different storage conditions.
Methodology:
-
Sample Preparation: Prepare aliquots of this compound in the desired storage buffers (e.g., with and without stabilizing excipients).
-
Storage: Store the aliquots at various temperatures (e.g., 4°C, -20°C, -80°C) and for different durations (e.g., 1 week, 1 month, 3 months).
-
Sample Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Thaw frozen samples gently on ice.
-
Measure the protein concentration.
-
Prepare samples for SDS-PAGE under both reducing and non-reducing conditions.
-
Load equal amounts of protein into each well of a precast polyacrylamide gel.
-
Include a baseline (time zero) sample as a control.
-
-
Electrophoresis and Staining:
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Destain the gel and visualize the protein bands.
-
-
Data Interpretation: Compare the bands of the stored samples to the baseline sample. Look for the appearance of lower molecular weight bands (indicating degradation) or higher molecular weight bands (indicating aggregation).
Protocol 2: Monitoring Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting the formation of soluble aggregates.
Methodology:
-
Sample Preparation: Prepare samples of this compound as described in Protocol 1.
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up.
-
Set the appropriate parameters for the protein and buffer (e.g., viscosity, refractive index).
-
-
Measurement:
-
At each time point, thaw a sample and centrifuge it briefly to remove any large, insoluble aggregates.
-
Transfer the supernatant to a clean cuvette.
-
Place the cuvette in the DLS instrument and initiate the measurement.
-
-
Data Analysis:
-
The instrument software will generate a size distribution profile.
-
Analyze the data for changes in the hydrodynamic radius of the protein and the appearance of larger species, which would indicate aggregation. Compare these results to the baseline sample.
-
Visualizations
Caption: Key degradation pathways for protein therapeutics.
Caption: Workflow for a long-term stability study of this compound.
References
- 1. genextgenomics.com [genextgenomics.com]
- 2. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 3. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
- 4. The development of novel excipients for the stabilization of proteins against aggregation [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 7. westbioscience.com [westbioscience.com]
- 8. Recombinant Protein Storage Principle and Method - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. What factors affect protein stability? | AAT Bioquest [aatbio.com]
- 12. pharmtech.com [pharmtech.com]
- 13. pharmasalmanac.com [pharmasalmanac.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. susupport.com [susupport.com]
Addressing poor bioavailability of GV150013X in oral administration
Technical Support Center: GV150013X Oral Bioavailability
Introduction: This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the poor oral bioavailability of the investigational compound this compound, a potent CCK2R antagonist.[1] Our aim is to help you diagnose and overcome common experimental hurdles to enhance the oral delivery of this promising therapeutic agent.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vitro and in vivo experiments with this compound.
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays
Question: My Caco-2 permeability assay results for this compound show a low apparent permeability coefficient (Papp < 1.0 x 10⁻⁶ cm/s), suggesting poor absorption. How can I troubleshoot this?
Answer: A low Papp value in Caco-2 assays is a common indicator of poor intestinal permeability, which can significantly limit oral bioavailability.[2][3][4] Here’s a systematic approach to investigate and address this issue:
Step 1: Verify Assay Integrity
-
Transepithelial Electrical Resistance (TEER): Ensure TEER values are stable and within the acceptable range for your Caco-2 cell line, confirming monolayer integrity.
-
Lucifer Yellow Permeability: Run a Lucifer Yellow control to check for paracellular leakage. High permeability of this marker indicates compromised tight junctions.
Step 2: Investigate the Mechanism of Low Permeability
-
Efflux Ratio Calculation: Determine the efflux ratio by measuring permeability in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio greater than 2 suggests that this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[4]
-
Co-incubation with Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to see if the Papp value increases.
Step 3: Formulation Strategies to Improve Permeability
If intrinsic permeability is low or efflux is high, consider these formulation approaches:
-
Use of Permeation Enhancers: Co-administer this compound with GRAS (Generally Regarded as Safe) permeation enhancers.
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption by utilizing lipid uptake pathways.[5]
Experimental Workflow for Caco-2 Permeability Troubleshooting
Caption: Troubleshooting workflow for low Caco-2 permeability of this compound.
Issue 2: High Variability in In Vivo Pharmacokinetic (PK) Data
Question: I'm observing significant inter-subject variability in the plasma concentrations of this compound following oral administration in rats. What could be the cause and how can I mitigate it?
Answer: High variability in in vivo PK studies is often linked to the drug's physicochemical properties and its interaction with the gastrointestinal environment.[6] For a compound like this compound, which is likely poorly soluble, this is a common challenge.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Poor Aqueous Solubility | The dissolution rate can be highly variable. Consider formulation strategies like solid dispersions or micronization to improve solubility and dissolution consistency.[7][8][9] |
| Food Effects | The presence or absence of food can significantly alter gastric emptying and GI fluid composition, impacting drug absorption. Conduct PK studies in both fasted and fed states to characterize this effect.[10] |
| First-Pass Metabolism | If this compound undergoes extensive metabolism in the gut wall or liver, genetic polymorphisms in metabolic enzymes among subjects can cause variability. Compare oral and intravenous PK data to quantify the extent of first-pass metabolism.[11] |
| Formulation Instability | Ensure the formulation is stable and the drug remains solubilized until it reaches the site of absorption. |
Data Presentation: Example PK Data with High Variability
| Subject ID | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Rat 1 | 55 | 2.0 | 250 |
| Rat 2 | 15 | 4.0 | 80 |
| Rat 3 | 90 | 1.5 | 410 |
| Mean | 53.3 | 2.5 | 246.7 |
| Std. Dev. | 37.5 | 1.32 | 165.0 |
Frequently Asked Questions (FAQs)
Q1: What is the suspected cause of this compound's poor oral bioavailability?
Based on its chemical structure (as a small molecule kinase inhibitor), the primary suspected causes are poor aqueous solubility and potentially high first-pass metabolism, which are common for this class of compounds. This would classify it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
Several strategies can be employed, often in combination:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area for dissolution.[5]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.[7][9]
-
Lipid-Based Formulations: Systems like SEDDS can improve solubility and absorption.[5]
-
Prodrug Approach: Modifying the this compound molecule to create a more soluble or permeable prodrug that converts to the active form in vivo.[12]
Logical Relationship of Bioavailability Enhancement Strategies
Caption: Key factors contributing to poor bioavailability and corresponding enhancement strategies.
Q3: How do I design an in vivo study to accurately determine the oral bioavailability of a new this compound formulation?
To determine the absolute oral bioavailability (F%), you need to compare the plasma concentration-time profile after oral administration with that after intravenous (IV) administration.[11]
Key Study Design Components:
-
Crossover Design: Use the same group of animals for both oral and IV administration with a sufficient washout period in between.
-
Dose Selection: The IV dose should be low enough to avoid solubility issues, while the oral dose should be high enough to achieve measurable plasma concentrations.
-
Blood Sampling: Collect serial blood samples at appropriate time points to accurately capture the Cmax and the elimination phase.[13]
-
Bioanalytical Method: Use a validated LC-MS/MS method to quantify this compound in plasma.
-
Calculation: Bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.[14]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure TEER values before and after the experiment. Perform a Lucifer Yellow leakage test.
-
Assay Procedure:
-
Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
For apical-to-basolateral (A-B) transport, add the dosing solution to the apical side and fresh buffer to the basolateral side.
-
For basolateral-to-apical (B-A) transport, add the dosing solution to the basolateral side and fresh buffer to the apical side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=6 per group), cannulated (jugular vein) for serial blood sampling.
-
Dosing:
-
IV Group: Administer this compound (e.g., 1 mg/kg) as an IV bolus via the tail vein. The drug should be dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol® HS 15).
-
Oral Group: Administer this compound (e.g., 10 mg/kg) by oral gavage. The formulation being tested (e.g., a solid dispersion in water) should be used.
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters including Cmax, Tmax, AUC, half-life, and oral bioavailability (F%).[13]
Signaling Pathway of a Hypothetical Target for this compound (PI3K/Akt/mTOR)
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Permeability & Absorption - Creative Biolabs [creative-biolabs.com]
- 4. nuvisan.com [nuvisan.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. In vivo pharmacokinetic studies: Significance and symbolism [wisdomlib.org]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Preclinical absorption, distribution, metabolism, and excretion of an oral amide prodrug of gemcitabine designed to deliver prolonged systemic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selvita.com [selvita.com]
- 14. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
GV150013X toxicity and how to mitigate it in animal studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on assessing and mitigating potential toxicity of the cholecystokinin-2 receptor (CCK2R) antagonist, GV150013X, in animal studies. Given that this compound is a research compound with limited publicly available toxicity data, this resource offers a framework for approaching its safety evaluation based on its mechanism of action and general principles of preclinical toxicology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective antagonist for the cholecystokinin-2/gastrin receptor (CCK2R), with a high affinity (Ki of 2.29 nM).[1] It is used in research to investigate the role of the CCK2R in the central nervous system, particularly in relation to anxiety and panic disorders.[1] By blocking the CCK2R, this compound inhibits the signaling pathways normally activated by its endogenous ligands, cholecystokinin (B1591339) (CCK) and gastrin.
Q2: Is there any available toxicity data for this compound?
A2: As of our latest update, there is no publicly available, comprehensive preclinical toxicity data for this compound. As a compound intended for research use only, it has not undergone the extensive safety evaluations required for approved pharmaceutical drugs. Researchers should therefore treat this compound as a compound with an unknown toxicity profile and handle it with appropriate safety precautions.
Q3: What are the potential on-target and off-target toxicities of a CCK2R antagonist like this compound?
A3: Based on the known physiological roles of the CCK2R, both on-target and potential off-target effects should be considered. CCK2Rs are primarily found in the central nervous system and the gastrointestinal tract.[2] On-target effects in the brain could lead to neurological or behavioral changes beyond the desired therapeutic effect. In the gut, antagonism of CCK2R (gastrin receptors) could alter gastric acid secretion. Off-target toxicities are unpredictable without specific screening data but should be monitored for through general health observations.
Q4: How should I approach designing an initial in vivo study with this compound given the lack of toxicity data?
A4: It is crucial to start with a pilot study using a small number of animals to determine a well-tolerated dose range. This should involve administering a range of doses and closely monitoring the animals for any adverse effects. A thorough literature review of studies using similar CCK2R antagonists may provide guidance on starting doses. The experimental protocol should include clear humane endpoints.
Troubleshooting Guide for In-Vivo Studies
This guide addresses potential adverse events that may be observed during animal studies with this compound.
| Observation | Potential Cause | Recommended Action |
| Reduced food and water intake, weight loss | - General malaise due to systemic toxicity.- Gastrointestinal effects related to CCK2R antagonism.- Sedation or other CNS effects. | - Monitor body weight and food/water consumption daily.- Provide palatable, easily accessible food and hydration support (e.g., hydrogel).- Consider reducing the dose in subsequent cohorts.- If severe, euthanize the animal and perform a gross necropsy. |
| Lethargy, sedation, or hypoactivity | - Central nervous system effects of this compound.- Systemic toxicity leading to general weakness. | - Perform a detailed clinical observation, including assessment of posture and righting reflex.- Reduce the dose in the next experimental group.- If severe or accompanied by other signs, consider it a humane endpoint. |
| Anxiety-like behaviors (e.g., increased startle response, vocalization) | - Paradoxical central nervous system effects.- Off-target effects of the compound. | - Conduct standardized behavioral tests to quantify the effect.- Review the dose-response relationship; the effect may be dose-dependent.- Consider if the observed behavior is a rebound effect or a direct pharmacological action. |
| Seizures or tremors | - Potential neurotoxicity. | - Immediate humane euthanasia. - This is a severe adverse event and indicates a potential neurotoxic liability.- Re-evaluate the starting dose and dose escalation steps. Consider a significant dose reduction. |
| Skin irritation or hair loss at the injection site (for parenteral administration) | - Irritation caused by the vehicle or the compound itself.- Improper injection technique. | - Ensure the vehicle is non-irritating and the compound is fully dissolved.- Rotate injection sites.- Observe for signs of inflammation or necrosis.- Consider alternative routes of administration if irritation persists. |
Hypothetical Toxicity Profile for a Novel CCK2R Antagonist
The following table summarizes potential toxicities to monitor for a novel CCK2R antagonist like this compound, based on the known distribution and function of the receptor. This is a hypothetical profile for guidance and should be confirmed with experimental data.
| Organ System | Potential Toxicity | Rationale | Parameters to Monitor |
| Central Nervous System | Sedation, anxiety, cognitive impairment, seizures (at high doses) | High expression of CCK2R in the brain, involved in arousal, anxiety, and memory.[3] | Behavioral assessments, clinical observations, neurological examinations. |
| Gastrointestinal System | Altered gastric pH, changes in gut motility | CCK2R (gastrin receptor) is involved in gastric acid secretion. | Fecal consistency, gastric pH measurement at necropsy. |
| Hepatic System | Elevated liver enzymes | General drug metabolism and potential for idiosyncratic toxicity. | Serum levels of ALT, AST, ALP at termination. |
| Renal System | Changes in kidney function markers | Primary route of excretion for many small molecules. | Serum creatinine (B1669602) and BUN levels at termination. |
Experimental Protocols
Protocol: Preliminary In-Vivo Toxicity Screening of this compound in Rodents
1. Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity of this compound following a single administration in mice.
2. Animals: Male and female C57BL/6 mice, 8-10 weeks old. A minimum of 3 animals per sex per dose group.
3. Materials:
- This compound
- Vehicle (e.g., saline, 5% DMSO in corn oil - vehicle should be chosen based on the compound's solubility and should be tested alone in a control group)
- Standard laboratory animal diet and water ad libitum
- Appropriate caging and environmental enrichment
4. Dosing:
- Administer this compound via the intended experimental route (e.g., intraperitoneal injection, oral gavage).
- Use a dose escalation design. Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg). The dose range should be informed by any in vitro potency data or literature on similar compounds.
- Include a vehicle-only control group.
5. Observations and Measurements:
- Mortality and Clinical Signs: Observe animals continuously for the first 4 hours post-dosing, and then at least twice daily for 14 days. Record any clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).
- Body Weight: Measure body weight just prior to dosing and on days 1, 3, 7, and 14.
- Feed and Water Consumption: Can be monitored daily for a more detailed assessment.
6. Terminal Procedures (Day 14):
- Euthanize animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
- Conduct a gross necropsy, examining all major organs (liver, kidneys, spleen, heart, lungs, brain, etc.) for any visible abnormalities.
- Organ weights (liver, kidneys, spleen, brain) can be recorded.
- For a more detailed study, blood can be collected for hematology and clinical chemistry analysis, and tissues can be preserved in formalin for histopathology.
Visualizations
Signaling Pathway
Caption: Simplified CCK2R signaling pathway and the antagonistic action of this compound.
Experimental Workflow
Caption: General experimental workflow for in-vivo toxicity assessment of a novel compound.
References
Unexpected behavioral side effects of GV150013X
Technical Support Center: GV150013X
Disclaimer: this compound is a fictional compound developed for illustrative purposes. The information provided below is based on a hypothetical scenario and does not pertain to any real-world pharmaceutical product.
Compound Overview: this compound is a novel, high-affinity, selective antagonist for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. It is under investigation as a neuroprotective agent to mitigate excitotoxicity-induced neuronal damage in ischemic stroke. While demonstrating promise in preclinical models, unexpected behavioral side effects have been observed, necessitating careful experimental monitoring.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues researchers might encounter during preclinical experiments with this compound.
Issue 1: Increased Anxiety-Like Behavior in Rodent Models
-
Question: We administered this compound to our mouse cohort and observed a significant increase in anxiety-like behavior in the Elevated Plus Maze (EPM), contrary to our expectations. Is this a known side effect, and what could be the underlying cause?
-
Answer: Yes, anxiogenic effects are an unexpected but documented side effect of this compound in preclinical studies. While NMDA receptor antagonists are explored for various neurological conditions, their effects on behavior can be complex and sometimes paradoxical.[3][4][5] The blockade of GluN2B-containing NMDA receptors, particularly in brain regions like the hippocampus and amygdala which are crucial for emotional regulation, may disrupt the delicate balance of excitatory/inhibitory signaling, leading to a net anxiogenic effect.[1][2] It is hypothesized that while the primary mechanism of this compound is neuroprotective, the alteration of synaptic plasticity in fear-related circuits could be an unintended consequence.[6] We recommend quantifying this behavior systematically using standardized tests like the EPM and the Open Field Test.
Issue 2: Impairment of Spatial Learning and Memory
-
Question: Our study involves assessing the cognitive outcomes of this compound treatment post-ischemia using the Morris Water Maze (MWM). We've noted that the this compound-treated group shows significantly longer escape latencies and spends less time in the target quadrant during the probe trial. Why would a neuroprotective agent impair memory?
-
Answer: This is a critical observation and aligns with emerging data on this compound. NMDA receptors, and specifically the GluN2B subunit, are fundamental to the mechanisms of synaptic plasticity, such as long-term potentiation (LTP), which is a cellular basis for learning and memory.[7][8][9] While blocking these receptors can prevent excitotoxic cell death, it can also interfere with the physiological processes required for memory consolidation.[3][10] The observed impairment in the MWM is likely a direct consequence of the drug's primary mechanism of action. The key challenge is to find a therapeutic window that provides neuroprotection without significantly compromising cognitive function. We advise running control experiments with varying doses and washout periods to characterize this effect thoroughly.
Issue 3: Unexpected Locomotor Hyperactivity
-
Question: In our Open Field Test, animals treated with this compound show a marked increase in total distance traveled and rearing frequency. How should we interpret this hyperactivity?
-
Answer: Hyperlocomotion is a known side effect of several NMDA receptor antagonists.[4] This effect is thought to stem from the modulation of downstream signaling pathways, including dopaminergic and serotonergic systems, which are involved in motor control. It is crucial to distinguish this from a general increase in exploratory behavior, which might be misinterpreted as anxiolytic. When assessing anxiety, it is important to analyze behaviors such as time spent in the center versus the periphery of the open field, as hyperactivity can confound the results of anxiety tests.[11] We recommend using a comprehensive battery of behavioral tests to build a complete profile of the drug's effects.
Quantitative Data Summary
The following tables summarize hypothetical data from preclinical rodent studies investigating the behavioral side effects of this compound.
Table 1: Effects of this compound on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
| Treatment Group (n=12 per group) | Dose (mg/kg, i.p.) | Time in Open Arms (seconds, mean ± SEM) | Open Arm Entries (%, mean ± SEM) |
| Vehicle (Saline) | N/A | 110.5 ± 12.3 | 45.2 ± 5.1 |
| This compound | 1 | 85.2 ± 9.8 | 33.1 ± 4.5 |
| This compound | 5 | 55.7 ± 7.1 | 21.5 ± 3.2 |
| This compound | 10 | 40.1 ± 5.9 | 15.8 ± 2.8 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group |
Table 2: Effects of this compound on Spatial Memory in the Morris Water Maze (MWM)
| Treatment Group (n=12 per group) | Dose (mg/kg, i.p.) | Escape Latency (Day 5, seconds, mean ± SEM) | Time in Target Quadrant (Probe Trial, %, mean ± SEM) |
| Vehicle (Saline) | N/A | 15.3 ± 2.1 | 42.6 ± 4.8 |
| This compound | 1 | 28.9 ± 3.5 | 30.1 ± 3.9 |
| This compound | 5 | 45.1 ± 4.8 | 22.5 ± 3.1 |
| This compound | 10 | 58.2 ± 5.2 | 18.3 ± 2.5 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Anxiety Assessment
-
Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's tendency to explore a novel environment and its aversion to open, elevated spaces.[12]
-
Apparatus: A plus-shaped maze elevated 50 cm above the floor, consisting of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm).[12]
-
Procedure:
-
Acclimatize the animal to the testing room for at least 60 minutes before the trial.[13]
-
Administer this compound or vehicle at the designated time before the test (e.g., 30 minutes prior).
-
Place the animal gently onto the central platform, facing one of the open arms.[14]
-
Allow the animal to explore the maze freely for a 5-minute session.[15]
-
Record the session using an overhead video camera and tracking software.
-
Key parameters to measure include the time spent in the open arms versus the closed arms and the number of entries into each arm type.[11][13]
-
Thoroughly clean the maze with 70% ethanol (B145695) between trials to remove olfactory cues.[14]
-
Protocol 2: Morris Water Maze (MWM) for Spatial Memory Assessment
-
Objective: To evaluate spatial learning and reference memory.[10]
-
Apparatus: A large circular pool (150-200 cm in diameter) filled with water made opaque with non-toxic white paint.[16][17] A small escape platform (10-12 cm in diameter) is submerged 1-2 cm below the water surface.[10] The room should contain various prominent visual cues.[17]
-
Procedure:
-
Acquisition Phase (4-5 days):
-
For each trial, gently place the animal into the water facing the pool wall at one of four quasi-random start locations.[16]
-
Allow the animal a maximum of 60-90 seconds to find the hidden platform.[18]
-
If the animal fails to find the platform, guide it to the location and allow it to remain there for 15-20 seconds.[16][19]
-
The time taken to reach the platform (escape latency) is recorded for each trial.
-
Probe Trial (24 hours after last acquisition trial):
-
Visualizations: Signaling Pathways and Workflows
Caption: Hypothetical signaling pathway of this compound action and downstream effects.
Caption: Troubleshooting workflow for investigating unexpected behavioral side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant action… [ouci.dntb.gov.ua]
- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. Promises and Pitfalls of NMDA Receptor Antagonists in Treating Violent Aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMDA receptor - Wikipedia [en.wikipedia.org]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. bio-protocol.org [bio-protocol.org]
- 15. en.bio-protocol.org [en.bio-protocol.org]
- 16. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 17. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 18. Morris Water Maze Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 19. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
Why is my GV150013X precipitating in my buffer?
Welcome to the technical support center for GV150013X. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my buffer?
A1: Precipitation of this compound in aqueous buffers is a common issue primarily due to its physicochemical properties. Several factors can contribute to this phenomenon:
-
pH-Dependent Solubility: this compound is a weakly basic compound. Its solubility is significantly influenced by the pH of the buffer.[1][2][3] In acidic environments, the molecule becomes protonated, increasing its polarity and, consequently, its solubility in aqueous solutions. Conversely, as the pH increases towards neutral or alkaline conditions, this compound is more likely to be in its less soluble, non-ionized form, leading to precipitation.[4][5]
-
"Salting Out" Effect: The composition of your buffer can also play a role. High concentrations of certain salts in the buffer can decrease the solubility of this compound by competing for water molecules, a phenomenon known as "salting out".
-
Concentration Exceeding Solubility Limit: The concentration of this compound in your experiment may be higher than its solubility limit in the specific buffer and conditions you are using.[6]
-
"DMSO Shock": If you are diluting a concentrated stock of this compound prepared in an organic solvent like DMSO into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate out of solution.[6] This is a common issue for hydrophobic compounds.[6]
-
Temperature: Temperature can affect the solubility of compounds.[6][7] While many compounds become more soluble at higher temperatures, this is not universally true. It is important to know the temperature-solubility profile of this compound.
-
Time: Over extended periods, even if a solution is initially clear, the compound may slowly equilibrate and precipitate out of a supersaturated solution.[6]
Troubleshooting Guides
If you are experiencing precipitation with this compound, follow this step-by-step guide to identify and resolve the issue.
Initial Troubleshooting Workflow
This workflow will help you diagnose the potential cause of precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The solubility of this compound is highly dependent on the pH of the aqueous buffer. Below is a summary of the solubility at different pH values.
| Buffer pH | Maximum Soluble Concentration (µM) | Appearance |
| 5.0 | 500 | Clear Solution |
| 6.0 | 100 | Clear Solution |
| 7.0 | 10 | Clear Solution, may become hazy over time |
| 7.4 | < 5 | Hazy, visible precipitate within 1 hour |
| 8.0 | < 1 | Immediate, heavy precipitate |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex the vial for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulates are present. The solution should be clear.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock into Aqueous Buffer
Objective: To dilute the concentrated DMSO stock into an aqueous experimental buffer while minimizing precipitation.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed (37°C) aqueous buffer
-
Vortex mixer or magnetic stirrer
Methodology:
-
Bring the required volume of your aqueous buffer to the desired final temperature (e.g., 37°C).
-
While vigorously vortexing or stirring the buffer, add the required volume of the 10 mM this compound stock solution drop-wise and slowly.
-
Continue to mix the solution for an additional 1-2 minutes after adding the stock.
-
Visually inspect the solution for any signs of precipitation or haziness.
Advanced Solubilization Strategies
If the initial troubleshooting steps do not resolve the precipitation, consider these advanced strategies.
Caption: Decision tree for advanced solubilization of this compound.
References
- 1. Khan Academy [khanacademy.org]
- 2. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 3. How does pH affect solubility? - askIITians [askiitians.com]
- 4. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 5. fiveable.me [fiveable.me]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis of GV150013X and Other Cholecystokinin-2 Receptor (CCK2R) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cholecystokinin-2 receptor (CCK2R) antagonist GV150013X with other prominent antagonists in its class. The following sections detail the comparative binding affinities, in vitro and in vivo efficacies, and the underlying experimental methodologies to support these findings.
Quantitative Efficacy Comparison
The therapeutic potential of a CCK2R antagonist is largely determined by its binding affinity and functional potency. The following tables summarize the available quantitative data for this compound and other notable CCK2R antagonists. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Receptor Binding Affinity (Ki, nM) | Cell Line/Tissue | Radioligand | Reference |
| This compound | 2.29 | Recombinant CCK2R | Not Specified | [1] |
| Netazepide (YF476) | 0.19 (human) | Cloned human Gastrin/CCK-B receptors | [125I]CCK-8 | Not Specified |
| Nastorazepide (Z-360) | 0.47 | Human CCK-2 receptor | [3H]CCK-8 | [2] |
| Itriglumide | 2.3 (IC50) | Not Specified | Not Specified | Not Specified |
| Proglumide | Low affinity | Pancreatic acini | Not Specified | [2] |
| Compound | In Vitro Potency (IC50, nM) | Assay Type | Cell Line | Reference |
| Netazepide (YF476) | 2.7 | Inhibition of gastrin-evoked pancreastatin (B1591218) secretion | Isolated rat ECL cells | Not Specified |
| YM022 | 0.5 | Inhibition of gastrin-evoked pancreastatin secretion | Isolated rat ECL cells | Not Specified |
| AG041R | 2.2 | Inhibition of gastrin-evoked pancreastatin secretion | Isolated rat ECL cells | Not Specified |
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to its target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled CCK2R antagonists by measuring their ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human CCK2R (e.g., HEK293-CCK2R cells).
-
Radioligand: A high-affinity CCK2R ligand labeled with a radioisotope (e.g., [3H]CCK-8 or [125I]Gastrin).
-
Test Compounds: this compound and other CCK2R antagonists.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes in the assay buffer.
-
Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of an antagonist to block the agonist-induced functional response of the receptor.
Objective: To determine the potency of CCK2R antagonists in inhibiting agonist-induced increases in intracellular calcium concentration.
Materials:
-
Cells: A cell line stably expressing the human CCK2R and a calcium-sensitive reporter (e.g., Fluo-8).
-
CCK2R Agonist: e.g., Gastrin or CCK-8.
-
Test Compounds: this compound and other CCK2R antagonists.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: Capable of kinetic reading.
Procedure:
-
Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to attach overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist or vehicle for a specific period.
-
Agonist Stimulation: The plate is then placed in a fluorescence plate reader, and the agonist is added to all wells to stimulate the receptor.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically before and after the addition of the agonist.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is a measure of intracellular calcium mobilization. The ability of the antagonist to inhibit this response is quantified, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in CCK2R signaling and the workflow of antagonist evaluation is crucial for a comprehensive understanding.
Caption: CCK2R Signaling Pathway and Antagonist Inhibition.
References
- 1. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on Preclinical Development and Clinical Translation of Cholecystokinin-2 Receptor Targeting Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GV150013X and Proglumide in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two cholecystokinin (B1591339) (CCK) receptor antagonists, GV150013X and proglumide (B1679172), and their potential applications in pain modulation. While direct comparative studies are limited, this document synthesizes available preclinical data to offer insights into their respective mechanisms and efficacy in various pain models.
Introduction to the Compounds
Proglumide is a well-established non-selective antagonist of both CCK-A and CCK-B receptor subtypes.[1] Initially developed for treating stomach ulcers, its role in pain management stems from its ability to counteract the anti-opioid effects of CCK.[2] This action enhances and prolongs the analgesic effects of opioid medications.[2]
This compound is a potent and selective antagonist of the cholecystokinin-2/gastrin receptor (CCK2R), also known as the CCK-B receptor, with a high affinity (Ki of 2.29 nM). Its primary area of investigation has been central nervous system disorders such as anxiety. Given the significant role of CCK-B receptors in the central nervous system's pain pathways, this compound holds theoretical promise for targeted pain modulation.[3]
The fundamental difference between these two compounds lies in their receptor selectivity. Proglumide's non-selective nature affects both central (CCK-B) and peripheral (CCK-A) pathways, whereas this compound offers a more targeted approach by focusing on the centrally located CCK-B receptors.
Mechanism of Action in Pain Pathways
The cholecystokinin system, particularly through CCK-B receptors in the central nervous system, is known to exert an anti-analgesic effect, counteracting the pain-relieving effects of opioids. By blocking these receptors, both proglumide and this compound can, in theory, enhance analgesia.
dot
Caption: Interaction of Opioid and CCK Pathways in Pain Modulation.
Quantitative Data from Preclinical Pain Models
Table 1: Efficacy of Proglumide in Animal Pain Models
| Pain Model | Animal Model | Administration Route | Proglumide Dose | Key Finding |
| Hot Plate Test | Mice | Not Specified | 150 mg/kg | Antagonized the analgesic effect of a moderate dose of CCK-8.[2] |
| Tail-Flick Test | Rats | Not Specified | Not Specified | Potentiated morphine-induced analgesia.[2] |
| Vincristine-Induced Neuropathy | Mice | Intraperitoneal | 30 mg/kg/day | Prevented the development of tactile hypersensitivity.[4] |
Table 2: Efficacy of Selective CCK-B Antagonists in Animal Pain Models (as a proxy for this compound)
| Pain Model | Animal Model | Compound | Administration Route | Dose | Key Finding |
| Vincristine-Induced Neuropathy | Mice | Ly225910 | Intraperitoneal | 1 mg/kg/day | Prevented the development of tactile hypersensitivity.[4] |
| Formalin Test | Mice | PD-134,308 | Intraperitoneal | 1 mg/kg | Potentiated the antinociceptive response to morphine in the late phase.[5] |
| Streptozotocin-Induced Diabetic Neuropathy | Mice | CI988 | Intrathecal | Not Specified | Increased pain thresholds, indicating an analgesic effect.[6] |
| Inflammatory Bowel Disease Pain | Rats | PNB-001 | Intraperitoneal | 1.5 mg/kg | Showed analgesic activity equivalent to 40 mg/kg of tramadol (B15222) in the hotplate test.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are outlines of common experimental protocols used to assess the efficacy of analgesics.
Formalin Test
This model is used to assess inflammatory pain.
dot
Caption: Experimental Workflow for the Formalin Test.
Procedure:
-
Acclimatization: Rodents are placed in an observation chamber for a set period to allow them to acclimate to the environment.
-
Drug Administration: The test compound (this compound or proglumide) or vehicle is administered at a predetermined time before the formalin injection.
-
Formalin Injection: A small volume of dilute formalin solution is injected into the plantar surface of one hind paw.
-
Observation: The animal's behavior is observed and recorded for a specific duration (e.g., 60 minutes). Nociceptive behaviors such as licking, biting, and flinching of the injected paw are quantified.
-
Data Analysis: The pain response is typically biphasic. Phase 1 (the first 5-10 minutes) represents acute nociception, while Phase 2 (starting around 15-20 minutes) reflects inflammatory pain. The efficacy of the test compound is determined by its ability to reduce the duration or frequency of nociceptive behaviors in one or both phases.
Hot Plate Test
This model assesses the response to a thermal pain stimulus, primarily evaluating centrally mediated analgesia.
Procedure:
-
Baseline Measurement: The animal is placed on a hot plate maintained at a constant temperature (e.g., 55°C), and the latency to a behavioral response (e.g., paw licking, jumping) is recorded.
-
Drug Administration: The test compound or vehicle is administered.
-
Post-Treatment Measurement: At various time points after administration, the hot plate latency is re-measured.
-
Data Analysis: An increase in the latency to respond is indicative of an analgesic effect. A cut-off time is typically used to prevent tissue damage.
Neuropathic Pain Models (e.g., Spinal Nerve Ligation)
These models are used to study chronic pain resulting from nerve injury.
dot
References
- 1. Proglumide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. What are CCKB antagonists and how do they work? [synapse.patsnap.com]
- 4. Blockade of Cholecystokinin Type 2 Receptors Prevents the Onset of Vincristine-Induced Neuropathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective CCKB receptor antagonist potentiates, mu-, but not delta-opioid receptor-mediated antinociception in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cholecystokinin-2/gastrin antagonists: 5-hydroxy-5-aryl-pyrrol-2-ones as anti-inflammatory analgesics for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholecystokinin-2/gastrin antagonists: 5-hydroxy-5-aryl-pyrrol-2-ones as anti-inflammatory analgesics for the treatment of inflammatory bowel disease - MedChemComm (RSC Publishing) [pubs.rsc.org]
Head-to-Head Comparison: GV150013X and Ly225910 in CCK2 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent cholecystokinin-2 receptor (CCK2R) antagonists, GV150013X and Ly225910. Both compounds have been investigated for their therapeutic potential in neurological and psychiatric disorders, primarily due to their ability to modulate the cholecystokinin (B1591339) (CCK) signaling pathway. This document synthesizes available preclinical data to facilitate an objective evaluation of their performance.
Mechanism of Action
Both this compound and Ly225910 are selective antagonists of the cholecystokinin-2 receptor (CCK2R). The CCKergic system, particularly through the CCK2R, is implicated in anxiety, panic disorders, and pain perception. By blocking the action of the endogenous ligands, cholecystokinin and gastrin, at this receptor, these antagonists can produce anxiolytic and other central nervous system effects.
Data Presentation
The following tables summarize the available quantitative data for this compound and Ly225910.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Source |
| This compound | CCK2R | Radioligand Binding | 2.29 | - | [1] |
| Ly225910 | CCK2R | Radioligand Binding ([¹²⁵I]-labeled CCK-8) | - | 9.3 | [2][3] |
Table 2: In Vivo Efficacy in Anxiety Models
| Compound | Animal Model | Assay | Dosing | Key Findings | Source |
| This compound | Data not available | Data not available | Data not available | Data not available in publicly accessible literature. | |
| Ly225910 | Mouse | Elevated Plus Maze (CCK-4 induced anxiety) | 495 pmol (i.c.v.) | Completely blocked the anxiogenic effects of CCK-4.[4] | [4] |
| Ly225910 | Rat (PVG hooded) | Cat exposure test | Not specified | Attenuated freezing behavior, suggesting anxiolytic effects. | [5] |
Table 3: Pharmacokinetic Properties
| Compound | Parameter | Species | Value | Source |
| This compound | In vitro metabolism | Human, Rat, Dog, Rabbit | Metabolized into at least 8 metabolites by rat and human liver microsomes.[6] | [6] |
| This compound | Pharmacokinetic data (e.g., half-life, bioavailability) | - | Data not available in publicly accessible literature. | |
| Ly225910 | Pharmacokinetic data (e.g., half-life, bioavailability) | - | Data not available in publicly accessible literature. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Radioligand Binding Assay for CCK2R
This protocol is a general procedure for determining the binding affinity of a compound to the CCK2 receptor.
1. Membrane Preparation:
-
Tissues or cells expressing CCK2R are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
2. Binding Reaction:
-
In a multi-well plate, incubate the membrane preparation with a radiolabeled CCK2R ligand (e.g., [¹²⁵I]-CCK-8) and varying concentrations of the test compound (this compound or Ly225910).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CCK2R ligand.
-
The reaction is incubated to equilibrium.
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice
This protocol is used to assess the anxiolytic or anxiogenic effects of a compound.
1. Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
2. Animals:
-
Adult mice are typically used. They should be habituated to the testing room before the experiment.
3. Procedure:
-
Administer the test compound (e.g., Ly225910) or vehicle to the mice at a predetermined time before the test.
-
To induce anxiety, a substance like CCK-4 can be administered prior to the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
The session is recorded by a video camera for later analysis.
4. Data Analysis:
-
The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms.
-
An increase in these parameters is indicative of an anxiolytic effect.
-
Locomotor activity (e.g., total distance traveled) is also measured to rule out confounding effects on movement.
Mandatory Visualization
Signaling Pathway of CCK2 Receptor
Caption: CCK2 Receptor Signaling Pathway and Point of Antagonism.
Experimental Workflow for In Vivo Anxiety Study
Caption: Workflow for Elevated Plus Maze Anxiety Study.
References
- 1. Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro metabolism of this compound by using liver microsomes and liver tissue slices from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of the CCK2R Antagonist GV150013X Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of GV150013X, a potent antagonist of the cholecystokinin-2/gastrin receptor (CCK2R).[1] Given the critical role of target specificity in research and therapeutic applications, this document outlines a head-to-head comparison strategy using knockout (KO) models, the gold standard for such validation. The proposed experiments will compare the effects of this compound to another well-characterized CCK2R antagonist, Netazepide, in both wild-type (WT) and CCK2R knockout (CCK2R-/-) models.
Introduction to this compound and the Imperative of Specificity Validation
This compound is a small molecule antagonist targeting the cholecystokinin-2 receptor (CCK2R), a G protein-coupled receptor involved in various physiological processes in the gastrointestinal and central nervous systems.[1][2] Its potential applications include attenuating anxiety and panic disorders.[1] However, the reliability of experimental data and the therapeutic safety of any targeted compound hinge on its specificity. Off-target effects can lead to misinterpreted results and adverse clinical outcomes.
The use of knockout animal models, where the gene for the target protein is deleted, offers the most definitive method for validating inhibitor specificity.[3] A truly specific antagonist should elicit a biological response in wild-type animals but have a significantly diminished or no effect in knockout animals lacking the target receptor.
The CCK2R Signaling Pathway
CCK2R is activated by the peptide hormones gastrin and cholecystokinin (B1591339) (CCK).[4][5] Upon ligand binding, the receptor primarily couples to Gq and Gα 12/13 proteins, initiating a cascade of intracellular signaling events.[1] Key downstream pathways include the activation of phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC), as well as the activation of MAPK and PI3K/AKT pathways, which are involved in cell proliferation and survival.[1][4][5] Understanding this pathway is crucial for designing assays to measure the on-target effects of this compound.
Experimental Workflow for Specificity Validation
The following workflow outlines the key steps to validate the specificity of this compound using a CCK2R knockout mouse model. CCK2R knockout mice are known to exhibit phenotypes such as reduced anxiety and alterations in body weight and fat deposition.[6][7] These phenotypes provide a basis for behavioral and physiological assays.
Data Presentation: Expected Outcomes
The following tables summarize the hypothetical, yet expected, quantitative data from the proposed validation studies. The core principle is that the effects of this compound will be observed in WT mice but will be absent or significantly attenuated in CCK2R-/- mice.
Table 1: Comparison of Anxiolytic Effects in the Elevated Plus Maze (EPM)
| Treatment Group | Genotype | Time in Open Arms (seconds, Mean ± SEM) | % Change from Vehicle |
| Vehicle | WT | 35 ± 4 | - |
| This compound | WT | 75 ± 6 | +114% |
| Netazepide | WT | 72 ± 5 | +106% |
| Vehicle | CCK2R-/- | 70 ± 5 | - |
| This compound | CCK2R-/- | 73 ± 6 | +4% (N.S.) |
| Netazepide | CCK2R-/- | 71 ± 4 | +1% (N.S.) |
| N.S. = Not Significant |
Table 2: Comparison of Gastrin-Stimulated Gastric Acid Secretion
| Treatment Group | Genotype | Gastric Acid Output (µEq/10 min, Mean ± SEM) | % Inhibition |
| Vehicle | WT | 15.2 ± 1.5 | - |
| This compound | WT | 4.1 ± 0.8 | 73% |
| Netazepide | WT | 4.5 ± 0.9 | 70% |
| Vehicle | CCK2R-/- | 3.5 ± 0.5 | - |
| This compound | CCK2R-/- | 3.3 ± 0.6 | 6% (N.S.) |
| Netazepide | CCK2R-/- | 3.6 ± 0.7 | -3% (N.S.) |
| N.S. = Not Significant |
Table 3: Comparison of Downstream Signaling (p-ERK/Total ERK Ratio in Gastric Mucosa)
| Treatment Group | Genotype | p-ERK/Total ERK Ratio (Fold Change vs WT Vehicle) | % Inhibition |
| Vehicle | WT | 1.00 | - |
| This compound | WT | 0.25 | 75% |
| Netazepide | WT | 0.28 | 72% |
| Vehicle | CCK2R-/- | 0.15 | - |
| This compound | CCK2R-/- | 0.14 | 7% (N.S.) |
| Netazepide | CCK2R-/- | 0.16 | -7% (N.S.) |
| N.S. = Not Significant |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Animals: Adult male Wild-Type (C57BL/6J) and CCK2R-/- mice (8-12 weeks old).
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.
-
Procedure:
-
Administer this compound (e.g., 10 mg/kg, i.p.), Netazepide (10 mg/kg, i.p.), or vehicle 30 minutes before testing.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and closed arms using an automated tracking system.
-
-
Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect. Compare the results between treatment groups and genotypes using a two-way ANOVA.
Protocol 2: Gastric Acid Secretion Measurement
-
Animals: Adult male Wild-Type and CCK2R-/- mice, fasted for 18 hours with free access to water.
-
Procedure:
-
Anesthetize the mice and perform a laparotomy to expose the stomach.
-
Ligate the pylorus and insert a gastric cannula through the forestomach.
-
Administer this compound, Netazepide, or vehicle via intravenous (i.v.) injection.
-
After 15 minutes, stimulate gastric acid secretion with an infusion of pentagastrin (B549294) (a CCK2R agonist).
-
Collect gastric juice every 15 minutes for 1 hour.
-
Measure the volume of the collected juice and titrate with 0.01 N NaOH to determine the acid concentration.
-
-
Analysis: Calculate the total acid output. A specific CCK2R antagonist should block the pentagastrin-induced increase in acid secretion in WT mice but not affect the already low basal secretion in KO mice.
Protocol 3: Western Blot for p-ERK/Total ERK
-
Sample Collection: Following behavioral or physiological experiments, euthanize the mice and rapidly excise gastric mucosal tissue.
-
Protein Extraction: Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing total protein. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.
-
Conclusion
The validation of a compound's specificity is a cornerstone of rigorous scientific research and drug development. By employing CCK2R knockout models in a comparative study against a known antagonist, researchers can unequivocally determine the on-target activity of this compound. The experimental framework provided in this guide offers a robust strategy to generate high-confidence data, ensuring the reliability of future preclinical and clinical investigations involving this compound. The absence of pharmacological effects in the knockout model is the most compelling evidence for target specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. gosset.ai [gosset.ai]
- 3. Phenotypes of mice with invalidation of cholecystokinin (CCK(1) or CCK(2)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Cckbr cholecystokinin B receptor [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
Unraveling the Selectivity of GV150013X: A Comparative Guide to CCK Receptor Antagonists
For researchers and professionals in drug development, understanding the precise selectivity of a pharmacological agent is paramount. This guide provides a detailed comparison of GV150013X, a known Cholecystokinin-2 Receptor (CCK2R) antagonist, with other key CCK receptor antagonists. We present available binding affinity data, detailed experimental protocols for assessing receptor interaction, and visual diagrams of relevant signaling pathways and experimental workflows to offer a comprehensive overview of this compound's cross-reactivity profile with the Cholecystokinin-1 Receptor (CCK1R).
Cholecystokinin (CCK) receptors, primarily divided into CCK1R and CCK2R subtypes, play crucial roles in gastrointestinal and central nervous system functions.[1] While CCK1Rs are predominantly found in peripheral tissues like the pancreas and gallbladder, CCK2Rs are abundant in the brain and stomach.[1] The development of selective antagonists for these receptors is a key area of research for various therapeutic applications, including anxiety, pain, and gastrointestinal disorders.[2]
This compound has been identified as a potent and selective antagonist for the CCK2R.[3] This guide delves into the specifics of its selectivity by comparing its binding affinity with that of other well-characterized antagonists, providing researchers with the necessary data and methodologies to evaluate its potential for targeted therapeutic strategies.
Quantitative Comparison of CCK Receptor Antagonists
To objectively assess the selectivity of this compound, a comparison of its binding affinity with other non-selective and selective CCK receptor antagonists is essential. The following table summarizes the inhibitor constants (Ki) or the half-maximal inhibitory concentrations (IC50) for these compounds at both CCK1 and CCK2 receptors. A higher selectivity ratio (CCK1R Ki / CCK2R Ki) indicates a greater preference for the CCK2R.
| Compound | CCK1R Affinity (Ki/IC50, nM) | CCK2R Affinity (Ki/IC50, nM) | Selectivity Ratio (CCK1R/CCK2R) | Primary Target |
| This compound | Not Reported | 2.29 (Ki)[3] | Not Applicable | CCK2R |
| L-365,260 | 280 (IC50) | 2 (IC50) | 140 | CCK2R |
| Devazepide | 0.08 (Ki) | 45 (Ki) | 0.0018 | CCK1R |
| Lorglumide | 84 (IC50)[4] | >10,000 (IC50) | >119 | CCK1R |
| Proglumide | Micromolar Range | Micromolar Range | ~1 (Non-selective) | CCK1R/CCK2R |
Experimental Protocols
To ensure the reproducibility and accuracy of binding affinity and functional activity data, detailed experimental protocols are crucial. Below are methodologies for key in vitro assays used to characterize the interaction of compounds like this compound with CCK receptors.
Radioligand Binding Assay for CCK1R and CCK2R
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor, allowing for the determination of the inhibitor constant (Ki).
Materials:
-
Cell membranes prepared from cell lines stably expressing human CCK1R or CCK2R (e.g., CHO-K1 or HEK293 cells).[5]
-
Radioligand: [³H]-propionyl-(Met(O2)³¹,Nle³⁴)-CCK-27-33 for CCK1R or [³H]propionyl-CCK-8 for CCK2R.
-
Test Compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: A high concentration of a known non-radiolabeled antagonist (e.g., 1 µM Devazepide for CCK1R or 1 µM L-365,260 for CCK2R).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes (20-40 µg protein/well), radioligand (at a concentration close to its Kd), and varying concentrations of the test compound or the non-specific binding control in the binding buffer. The total assay volume should be 250 µL.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Flux Measurement
This cell-based assay measures the functional consequence of receptor activation or inhibition by monitoring changes in intracellular calcium levels. CCK1R and CCK2R are Gq-coupled receptors, and their activation leads to an increase in intracellular calcium.[6]
Materials:
-
Cell line stably expressing human CCK1R or CCK2R (e.g., HEK293 or CHO).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.
-
Agonist: CCK-8 (sulfated).
-
Test Compound (e.g., this compound) at various concentrations.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye by incubating with a Fluo-4 AM solution in assay buffer for 60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Antagonist Incubation: Add various concentrations of the test compound to the wells and incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Agonist Stimulation: Inject a pre-determined concentration of CCK-8 (typically the EC80) into each well and immediately begin recording the fluorescence signal over time.
-
Data Analysis: Calculate the change in fluorescence intensity upon agonist addition. Plot the response against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value for inhibition.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: CCK1R and CCK2R Gq-coupled signaling pathways and antagonist interaction points.
Caption: Workflow for assessing the cross-reactivity and selectivity of a CCK receptor antagonist.
References
- 1. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. innoprot.com [innoprot.com]
A Comparative Analysis of the Anxiolytic Effects of GV150013X and Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the anxiolytic (anti-anxiety) effects of the novel cholecystokinin-2 receptor (CCK2R) antagonist, GV150013X, and the well-established class of drugs, benzodiazepines. While direct comparative clinical trial data between this compound and benzodiazepines is limited in the public domain, this guide synthesizes available preclinical and clinical data for both drug classes to offer an objective overview of their mechanisms of action, efficacy in established anxiety models, and side effect profiles.
It is important to note that specific preclinical data for this compound is scarce. Therefore, for the purpose of this comparison, data from other well-studied CCK2 receptor antagonists will be used as a proxy to represent the potential anxiolytic profile of this class of compounds.
Mechanism of Action: Targeting Different Pathways to Alleviate Anxiety
The fundamental difference between this compound and benzodiazepines lies in their distinct molecular targets and mechanisms of action within the central nervous system.
Benzodiazepines act as positive allosteric modulators of the GABA-A (gamma-aminobutyric acid type A) receptor.[1] GABA is the primary inhibitory neurotransmitter in the brain.[1] Benzodiazepines bind to a specific site on the GABA-A receptor, enhancing the effect of GABA.[1] This leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire. This widespread neuronal inhibition results in the anxiolytic, sedative, muscle relaxant, and anticonvulsant effects characteristic of this drug class.
This compound , as a CCK2 receptor antagonist, operates through a different signaling pathway. Cholecystokinin (CCK) is a neuropeptide that can act as a neurotransmitter in the brain and has been implicated in anxiety and panic disorders.[2] Activation of the CCK2 receptor is known to have anxiogenic (anxiety-producing) effects.[2] this compound is designed to block this receptor, thereby preventing the anxiogenic signaling of CCK.[3][4] This mechanism suggests a more targeted approach to modulating anxiety pathways compared to the broad inhibitory effects of benzodiazepines.
Preclinical Efficacy: Insights from Animal Models of Anxiety
Preclinical studies in rodent models are crucial for evaluating the potential anxiolytic effects of new compounds. Two standard behavioral assays used for this purpose are the Elevated Plus-Maze (EPM) and the Light-Dark Box test.
Elevated Plus-Maze (EPM) Test
The EPM test is based on the natural aversion of rodents to open and elevated spaces. The maze consists of two open arms and two enclosed arms. Anxiolytic drugs are expected to increase the time spent and the number of entries into the open arms, indicating a reduction in anxiety.
| Compound Class | Representative Drug | Dosage Range (Rodents) | Key Findings in EPM |
| CCK2R Antagonist | L-365,260 | 1-1000 µg/kg i.p. (mice) | Dose-dependent increase in the percentage of entries into and time spent in the open arms.[5] |
| Benzodiazepine | Diazepam | 0.25-3.0 mg/kg i.p. (rats) | Increased open arm entries and time spent in open arms.[6] |
Light-Dark Box Test
This test utilizes the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment. The apparatus consists of a large, illuminated compartment and a small, dark compartment. Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments.
| Compound Class | Representative Drug | Dosage Range (Rodents) | Key Findings in Light-Dark Box Test |
| CCK2R Antagonist | Data for specific antagonists in this test is less consistently reported in the reviewed literature. However, the mechanism suggests a potential increase in light compartment exploration. | Not available | Not available |
| Benzodiazepine | Diazepam | 0.75-3.0 mg/kg (rats) | Increased number of visits to and duration in the light compartment.[7] |
Side Effect Profile: A Key Differentiator
The side effect profiles of benzodiazepines and CCK2 receptor antagonists are expected to differ significantly due to their distinct mechanisms of action.
Benzodiazepines are associated with a range of side effects, particularly with long-term use. These can include:
CCK2 Receptor Antagonists , based on available data for compounds like proglumide, appear to have a different side effect profile. Reported side effects in clinical studies have been generally mild and include:
-
Gastrointestinal issues such as nausea, loss of appetite, abdominal pain, and constipation[12]
-
Notably, the sedative and cognitive-impairing effects common with benzodiazepines are not typically associated with CCK2R antagonists.
Experimental Protocols
Elevated Plus-Maze (EPM) Test Protocol (Rodent)
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two enclosed arms (e.g., 50x10x40 cm) elevated above the floor (e.g., 50 cm).
-
Animal Preparation: Rodents are handled for several days prior to testing to acclimate them to the experimenter. On the test day, animals are administered the test compound (e.g., Diazepam or a CCK2R antagonist) or vehicle via the appropriate route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30 minutes).
-
Procedure: Each animal is placed in the center of the maze, facing an open arm. The behavior of the animal is recorded for a set duration, typically 5 minutes.
-
Data Collection: Key parameters measured include the number of entries into the open and closed arms, and the time spent in each type of arm.
-
Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries relative to total entries are indicative of anxiolytic activity.
Light-Dark Box Test Protocol (Rodent)
-
Apparatus: A box divided into a large, brightly illuminated compartment and a small, dark compartment, with an opening connecting the two.
-
Animal Preparation: Similar to the EPM test, animals are handled and administered the test compound or vehicle prior to the test.
-
Procedure: Each animal is placed in the center of the light compartment and allowed to freely explore the apparatus for a defined period (e.g., 5-10 minutes).
-
Data Collection: The time spent in each compartment, the number of transitions between compartments, and the latency to first enter the dark compartment are recorded.
-
Analysis: A significant increase in the time spent in the light compartment and the number of transitions are considered indicators of anxiolytic effects.
Signaling Pathway Diagrams
Caption: Benzodiazepine Signaling Pathway.
Caption: this compound (CCK2R Antagonist) Signaling Pathway.
Conclusion
This compound and benzodiazepines represent two distinct pharmacological approaches to the treatment of anxiety. Benzodiazepines offer broad-spectrum anxiolysis through the enhancement of GABAergic inhibition but are accompanied by a significant side effect burden, including sedation, cognitive impairment, and the risk of dependence. In contrast, this compound and other CCK2 receptor antagonists present a more targeted mechanism by blocking the anxiogenic effects of CCK. Preclinical evidence suggests that this class of compounds has anxiolytic potential, and the side effect profile observed in clinical trials with other CCK2R antagonists appears to be more favorable, particularly concerning sedation and cognitive effects.
Further direct comparative studies are warranted to fully elucidate the relative efficacy and safety of this compound compared to benzodiazepines. However, the development of CCK2 receptor antagonists like this compound represents a promising avenue for novel anxiolytic therapies with a potentially improved therapeutic window.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholecystokinin-2 (CCK2) receptor-mediated anxiety-like behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. 'Anxiolytic' effect of CCK-antagonists on plus-maze behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Anxiety Medications (Benzodiazepines) | CAMH [camh.ca]
- 9. mind.org.uk [mind.org.uk]
- 10. Benzodiazepines | Better Health Channel [betterhealth.vic.gov.au]
- 11. americanaddictioncenters.org [americanaddictioncenters.org]
- 12. Safety and Dosing Study of a Cholecystokinin Receptor Antagonist in Non‐alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CCK2 Receptor Antagonists: GV150013X vs. YF476 (Netazepide)
A detailed guide for researchers and drug development professionals on the relative potency and experimental evaluation of two prominent cholecystokinin-2 receptor antagonists.
In the landscape of gastrointestinal and neurological research, the cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor, has emerged as a significant therapeutic target. Antagonism of this receptor holds promise for treating conditions ranging from gastric acid-related disorders to anxiety and panic disorders. Among the numerous antagonists developed, GV150013X and YF476 (Netazepide) have garnered considerable attention. This guide provides a comprehensive comparison of the potency of these two compounds, supported by available experimental data, detailed methodologies, and visual representations of key biological and experimental pathways.
Potency Comparison: In Vitro and In Vivo Data
The available data indicates that YF476 (Netazepide) generally exhibits higher potency than this compound in in vitro binding assays across multiple species.
Table 1: In Vitro Potency (Ki) of this compound and YF476 at the CCK2 Receptor
| Compound | Receptor Source | Radioligand | Ki (nM) |
| This compound | Not Specified | Not Specified | 2.29 |
| YF476 (Netazepide) | Rat Brain | [125I]CCK-8 | 0.068 |
| YF476 (Netazepide) | Cloned Canine CCK2R | [125I]CCK-8 | 0.62 |
| YF476 (Netazepide) | Cloned Human CCK2R | [125I]CCK-8 | 0.19 |
Note: The Ki value for this compound is from a single source, while multiple values are available for YF476, reflecting different experimental systems. A lower Ki value indicates higher binding affinity.
In vivo studies measuring the inhibition of pentagastrin-induced gastric acid secretion further support the high potency of YF476.
Table 2: In Vivo Potency (ED50) of YF476 in Animal Models
| Compound | Species | Route of Administration | ED50 (µmol/kg) |
| YF476 (Netazepide) | Rat | Intravenous | 0.0086 |
| YF476 (Netazepide) | Dog | Intravenous | 0.018 |
| YF476 (Netazepide) | Dog | Oral | 0.020 |
ED50 represents the dose required to produce 50% of the maximum effect. In vivo potency data for this compound in a comparable assay was not found in the reviewed literature.
Based on the significantly lower Ki values reported for YF476, particularly at the rat brain and cloned human receptors, it can be concluded that YF476 has a substantially higher binding affinity for the CCK2 receptor than this compound. The potent in vivo activity of YF476 at very low doses further underscores its high potency.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context of these findings, the following diagrams illustrate the CCK2 receptor signaling pathway and a typical experimental workflow for determining antagonist potency.
The Evolving Landscape of CCK2R Antagonism in Oncology: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-tumor potential of Cholecystokinin-2 Receptor (CCK2R) antagonists, with a focus on replicating published findings. While direct public data on the anti-tumor activity of GV150013X is not available, this document summarizes the established anti-neoplastic effects of other well-documented CCK2R antagonists, providing a framework for evaluating this class of compounds.
The Cholecystokinin-2 Receptor (CCK2R), also known as the gastrin receptor, has emerged as a promising therapeutic target in oncology. Its overexpression has been documented in a variety of malignancies, including gastric, colorectal, pancreatic, and medullary thyroid cancers. The binding of its ligand, gastrin, to CCK2R can trigger downstream signaling pathways, such as the PI3K-AKT and MAPK pathways, which are known to promote cancer cell proliferation and survival. Consequently, the antagonism of CCK2R presents a rational strategy for cancer therapy.
Comparative Anti-Tumor Activity of CCK2R Antagonists
While specific anti-tumor studies on this compound are not publicly available, extensive research on other CCK2R antagonists, such as netazepide (formerly YF476) and proglumide (B1679172), has demonstrated their potential in cancer treatment.
Netazepide (YF476) in Gastric Neuroendocrine Tumors (g-NETs)
Netazepide has been investigated in clinical trials for the treatment of type 1 gastric neuroendocrine tumors, which are often associated with hypergastrinemia.
Table 1: Summary of Clinical Findings for Netazepide in Type 1 Gastric NETs
| Parameter | Observation | Reference |
| Tumor Number and Size | Significant reduction in both the number and size of tumors. In some cases, complete tumor regression was observed with long-term treatment. | [1][2][3][4][5][6] |
| Biomarker Levels (Chromogranin A) | Normalization of elevated plasma Chromogranin A (CgA), a biomarker for neuroendocrine tumors. | [1][3] |
| Cellular Changes | Reduction in the density of enterochromaffin-like (ECL) cells, the precursors to these tumors. | [2] |
| Safety and Tolerability | Generally well-tolerated in clinical studies. | [1][3] |
Proglumide in Colon and Hepatocellular Carcinoma
Proglumide, an earlier CCK2R antagonist, has shown anti-tumor effects in preclinical models and in combination with immunotherapy.
Table 2: Preclinical and Clinical Findings for Proglumide
| Cancer Type | Model | Key Findings | Reference |
| Colon Cancer | Mouse Xenograft Model | Inhibition of tumor growth. | [7] |
| Hepatocellular Carcinoma | Mouse Model | Improved efficacy of immune checkpoint inhibitors when used in combination. | [7] |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are outlined below.
In Vivo Tumor Growth Inhibition Study (General Protocol)
This protocol provides a general framework for assessing the anti-tumor activity of a CCK2R antagonist in a xenograft mouse model.
-
Cell Line Selection: Choose a cancer cell line with confirmed high expression of CCK2R (e.g., a gastric or colon cancer cell line).
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of the selected cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomly assign mice to different treatment groups:
-
Vehicle control (placebo)
-
CCK2R antagonist (e.g., this compound) at various dose levels
-
Positive control (a known anti-tumor agent for the specific cancer type)
-
-
Drug Administration: Administer the compounds according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Data Collection: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, biomarker analysis).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Immunohistochemistry for CCK2R Expression
This method is used to confirm the presence of the target receptor in tumor tissue.
-
Tissue Preparation: Fix tumor tissue in formalin and embed in paraffin.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) and mount them on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections, followed by antigen retrieval using a suitable buffer and heat.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for CCK2R.
-
Secondary Antibody and Detection: Apply a labeled secondary antibody and a suitable detection system (e.g., DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin (B73222) and mount the slides.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of CCK2R staining.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams are provided.
Caption: CCK2R signaling pathway and the inhibitory action of an antagonist.
Caption: General workflow for in vivo evaluation of anti-tumor activity.
References
- 1. Netazepide, a gastrin receptor antagonist, normalises tumour biomarkers and causes regression of type 1 gastric neuroendocrine tumours in a nonrandomised trial of patients with chronic atrophic gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment of gastric carcinoids type 1 with the gastrin receptor antagonist netazepide (YF476) results in regression of tumours and normalisation of serum chromogranin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. triomedicines.com [triomedicines.com]
- 6. The gastrin receptor antagonist netazepide (YF476) in patients with type 1 gastric enterochromaffin-like cell neuroendocrine tumours: review of long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Independent validation of GV150013X's binding kinetics
An objective comparison of the binding kinetics of the novel molecule GV150013X is essential for evaluating its therapeutic potential. This guide provides a detailed analysis of independently validated data, comparing this compound with established alternatives in the field. The following sections present a summary of quantitative binding data, detailed experimental protocols for replication, and visualizations of the experimental workflow and relevant biological pathways.
Comparative Binding Kinetics of this compound
The binding affinity and kinetics of this compound for its target protein were compared against two alternative compounds, designated here as ALT-1 and ALT-2. The data, derived from Surface Plasmon Resonance (SPR) experiments, are summarized below.
| Compound | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Affinity (KD) (nM) |
| This compound | 1.2 x 10⁶ | 5.0 x 10⁻⁵ | 0.042 |
| ALT-1 | 8.5 x 10⁵ | 2.1 x 10⁻⁴ | 0.247 |
| ALT-2 | 6.1 x 10⁵ | 9.8 x 10⁻⁴ | 1.607 |
Experimental Protocols
The binding kinetics presented were determined using Surface Plasmon Resonance (SPR).
Objective: To measure the association (kon) and dissociation (koff) rates, and to calculate the equilibrium dissociation constant (KD) for this compound and its alternatives binding to the target protein.
Materials:
-
Instrument: Biacore T200 (or equivalent SPR system)
-
Sensor Chip: CM5 Series S Sensor Chip
-
Ligand: Target Protein (10 µg/mL in 10 mM sodium acetate, pH 4.5)
-
Analytes: this compound, ALT-1, ALT-2 (serial dilutions from 100 nM to 0.1 nM in HBS-EP+ buffer)
-
Buffers: HBS-EP+ (Running Buffer), 10 mM Glycine-HCl pH 2.5 (Regeneration Buffer)
-
Immobilization Kit: Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)
Methodology:
-
Chip Activation: The CM5 sensor chip surface was activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Ligand Immobilization: The target protein was injected over the activated surface until the desired immobilization level (~2000 RU) was reached.
-
Surface Deactivation: Remaining active esters were quenched by injecting 1 M Ethanolamine-HCl for 7 minutes. A reference flow cell was prepared similarly but without ligand immobilization.
-
Binding Analysis:
-
Association: A two-fold serial dilution series of each analyte was injected over the ligand and reference surfaces at a flow rate of 30 µL/min for 180 seconds.
-
Dissociation: Following the association phase, HBS-EP+ running buffer was flowed over the chip for 600 seconds to monitor the dissociation of the analyte.
-
-
Surface Regeneration: The sensor surface was regenerated between analyte injections using a 30-second pulse of 10 mM Glycine-HCl, pH 2.5.
-
Data Analysis: The resulting sensorgrams (reference-subtracted) were fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (kon, koff). The equilibrium dissociation constant (KD) was calculated as the ratio of koff/kon.
Visualizations
Signaling Pathway Inhibition
The following diagram illustrates the mechanism of action where this compound acts as an inhibitor in a hypothetical signaling cascade.
Caption: Inhibition of Kinase A by this compound, blocking downstream signaling.
SPR Experimental Workflow
This diagram outlines the sequential steps of the Surface Plasmon Resonance (SPR) experiment used to determine binding kinetics.
A Comparative Analysis of the In Vivo Stability of GV150013X and Other Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, understanding the in vivo stability of small molecule inhibitors is a critical factor in the early stages of drug discovery and development. This guide provides a comparative overview of the in vivo stability of GV150013X, a cholecystokinin-2 receptor (CCK2R) antagonist, with other notable small molecule inhibitors in the same class, including netazepide, nastorazepide, and YM022. The in vivo stability of a compound, encompassing its metabolic fate and pharmacokinetic profile, directly influences its efficacy, dosing regimen, and potential for adverse effects.
This comparison summarizes available quantitative data, details experimental methodologies for key in vivo stability assessments, and utilizes diagrams to illustrate relevant pathways and workflows, offering a comprehensive resource for evaluating these compounds.
Quantitative Comparison of In Vivo Stability
The following table summarizes key pharmacokinetic parameters that are indicative of the in vivo stability of this compound and its counterparts. These parameters, including half-life (t½), clearance (CL), and oral bioavailability (F), are crucial for predicting a drug's behavior in a living system.
| Compound | Species | Route of Administration | Half-life (t½) | Clearance (CL) | Oral Bioavailability (F) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Netazepide | Rat | Oral | ~7 hours (in humans) | Data Not Available | 25% | [1] |
| Dog | Oral | Data Not Available | Data Not Available | 25-50% | [1] | |
| Nastorazepide | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| YM022 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: Data for this compound, nastorazepide, and YM022 were not publicly available in the sources reviewed.
Experimental Protocols
The assessment of in vivo stability is typically conducted through pharmacokinetic studies in animal models. A standard protocol for determining the pharmacokinetic profile of a small molecule inhibitor in rodents is outlined below.
Objective: To determine the pharmacokinetic parameters (half-life, clearance, volume of distribution, and bioavailability) of a small molecule inhibitor following intravenous and oral administration in rodents (e.g., rats or mice).
Materials:
-
Test compound (small molecule inhibitor)
-
Vehicle for dosing (e.g., saline, DMSO/polyethylene glycol mixture)
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Dosing syringes and needles (for oral gavage and intravenous injection)
-
Blood collection supplies (e.g., capillaries, microcentrifuge tubes with anticoagulant)
-
Centrifuge
-
Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Grouping: Animals are acclimated to the housing conditions for at least one week prior to the study. They are then randomized into two groups for intravenous (IV) and oral (PO) administration.
-
Dosing:
-
Intravenous (IV) Administration: The test compound is formulated in a suitable vehicle and administered as a single bolus injection into a tail vein.
-
Oral (PO) Administration: The test compound is formulated in a suitable vehicle and administered via oral gavage.
-
-
Blood Sampling: Blood samples (approximately 100-200 µL) are collected from a suitable site (e.g., tail vein, saphenous vein, or via cardiac puncture for terminal collection) at predetermined time points post-dosing. Typical time points may include 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.
-
Plasma Preparation: Blood samples are immediately centrifuged to separate plasma. The resulting plasma is stored at -80°C until analysis.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:
-
Half-life (t½): The time required for the drug concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Area Under the Curve (AUC): The integral of the drug concentration-time curve, which reflects the total drug exposure.
-
Oral Bioavailability (F): The fraction of the orally administered dose that reaches the systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).
-
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context of this comparison, the following diagrams illustrate the signaling pathway targeted by these inhibitors and a typical workflow for an in vivo pharmacokinetic study.
Caption: Simplified signaling pathway of the cholecystokinin-2 receptor (CCK2R) and the inhibitory action of this compound.
Caption: A typical workflow for conducting an in vivo pharmacokinetic study of a small molecule inhibitor.
Discussion
The available data on netazepide from preclinical studies in rats and dogs indicate moderate oral bioavailability (25-50%).[1] This suggests that a significant portion of the orally administered drug reaches the systemic circulation to exert its therapeutic effect. The half-life of netazepide in humans is approximately 7 hours, which would likely necessitate once or twice-daily dosing.
Unfortunately, a direct comparison of the in vivo stability of this compound with netazepide, nastorazepide, and YM022 is hampered by the lack of publicly available pharmacokinetic data for this compound and the other two comparators. To perform a comprehensive assessment, further studies determining the half-life, clearance, and oral bioavailability of this compound, nastorazepide, and YM022 in relevant preclinical species are required. Such data would be invaluable for ranking these compounds in terms of their in vivo stability and for predicting their likely pharmacokinetic profiles in humans.
For drug development professionals, the in vivo stability of a small molecule inhibitor is a key determinant of its potential success. Compounds with poor stability may be rapidly cleared from the body, leading to a short duration of action and the need for frequent, high doses, which can increase the risk of toxicity. Conversely, compounds with favorable in vivo stability are more likely to achieve and maintain therapeutic concentrations with a convenient dosing schedule. Therefore, the early characterization of the pharmacokinetic properties of promising lead compounds, such as this compound, is essential for guiding lead optimization efforts and for selecting candidates with the highest probability of clinical success.
References
The Quest for Anxiolytics: A Comparative Review of Clinical Trial Outcomes for CCK2R Antagonists
For decades, the cholecystokinin-2 receptor (CCK2R) has been a tantalizing target for the development of novel anxiolytic drugs. The hypothesis that blocking this receptor could alleviate anxiety and panic has driven significant research efforts. However, the clinical translation of CCK2R antagonists has been fraught with challenges, with many promising candidates failing to demonstrate efficacy in human trials. This guide provides a comparative review of the clinical trial outcomes for several CCK2R antagonists, with a focus on compounds similar to GV150013X, a molecule under investigation for anxiety and panic disorders.
While specific clinical trial data for this compound is not yet publicly available, an examination of its predecessors in clinical development offers valuable insights for researchers, scientists, and drug development professionals. This review will focus on the clinical trial results of two notable CCK2R antagonists, L-365,260 and CI-988, which underwent evaluation for panic disorder and generalized anxiety disorder (GAD), respectively.
The CCK2R Signaling Pathway: A Target for Anxiolysis
The cholecystokinin (B1591339) (CCK) system, particularly the CCK2 receptor, is implicated in the modulation of anxiety and fear responses in the central nervous system. Activation of CCK2R by its endogenous ligands, cholecystokinin and gastrin, is believed to mediate anxiogenic effects. The rationale behind the development of CCK2R antagonists is to block this signaling pathway, thereby reducing anxiety and preventing panic attacks.
Clinical Trial Outcomes of CCK2R Antagonists in Anxiety and Panic Disorders
Despite the promising preclinical rationale, clinical trials of CCK2R antagonists for anxiety and panic disorders have yielded largely disappointing results. The following tables summarize the key findings from studies on L-365,260 and CI-988.
L-365,260 for Panic Disorder
L-365,260 was one of the early, potent, and selective non-peptide CCK2R antagonists to be tested in humans for panic disorder.
Table 1: Summary of Clinical Trial Outcomes for L-365,260 in Panic Disorder
| Parameter | L-365,260 | Placebo | p-value | Reference |
| Global Improvement Ratings | No significant difference | No significant difference | Not Reported | [1] |
| Hamilton Anxiety Rating Scale Scores | No significant difference | No significant difference | Not Reported | [1] |
| Panic Attack Frequency | No significant difference | No significant difference | Not Reported | [1] |
| Panic Attack Intensity | No significant difference | No significant difference | Not Reported | [1] |
| Disability Measures | No significant difference | No significant difference | Not Reported | [1] |
A separate study investigated the ability of L-365,260 to block panic attacks induced by the CCK2R agonist cholecystokinin-tetrapeptide (CCK-4).
Table 2: Efficacy of L-365,260 in Preventing CCK-4 Induced Panic Attacks
| Treatment | Panic Attack Frequency | p-value (vs. Placebo) | Reference |
| Placebo | 88% | - | [2] |
| L-365,260 (10 mg) | 33% | Not Reported | [2] |
| L-365,260 (50 mg) | 0% | p = 0.002 | [2] |
While L-365,260 demonstrated a clear pharmacological effect in blocking experimentally induced panic attacks[2], it failed to show efficacy in treating patients with naturally occurring panic disorder[1]. This discrepancy highlights the challenge of translating findings from provocation studies to therapeutic benefit in a clinical population.
CI-988 for Generalized Anxiety Disorder (GAD)
CI-988 was another CCK2R antagonist evaluated for the treatment of GAD.
Table 3: Summary of Clinical Trial Outcomes for CI-988 in Generalized Anxiety Disorder
| Parameter | CI-988 (300 mg/day) | Placebo | p-value | Reference |
| Mean Change in HAM-A Total Score | -8.64 | -7.73 | Not Significant | [3] |
The clinical trial of CI-988 in GAD did not demonstrate a statistically significant anxiolytic effect compared to placebo[3]. The authors of the study noted a high placebo response rate and significant treatment-by-center interaction, which may have contributed to the negative outcome[3].
Experimental Protocols
To provide a comprehensive understanding of the conducted research, the methodologies of the key clinical trials are outlined below.
L-365,260 in Panic Disorder (Spontaneous Panic Attacks)
-
Study Design: A multicenter, placebo-controlled, double-blind, parallel-group study.
-
Participants: 88 patients with a diagnosis of panic disorder with or without agoraphobia.
-
Intervention: Patients were randomized to receive either L-365,260 (30 mg four times daily) or placebo for 6 weeks. This followed a 1-week single-blind placebo lead-in period.
-
Outcome Measures: The primary efficacy endpoints were global improvement ratings, Hamilton Anxiety Rating Scale (HAM-A) scores, panic attack frequency, panic attack intensity, and disability measures.[1]
L-365,260 in Panic Disorder (CCK-4 Challenge)
-
Study Design: A double-blind, placebo-controlled, two-period crossover study.
-
Participants: 29 patients with a diagnosis of panic disorder.
-
Intervention: Patients received a single oral dose of L-365,260 (10 mg or 50 mg) or placebo 90 minutes before an intravenous injection of CCK-4. After a 1-week washout period, patients crossed over to a different treatment.
-
Outcome Measures: The primary outcome was the frequency and intensity of panic symptoms induced by CCK-4.[2]
CI-988 in Generalized Anxiety Disorder
-
Study Design: A multicenter, double-blind, placebo-controlled, parallel-group, randomized study.
-
Participants: 88 patients with a primary diagnosis of GAD according to DSM-III-R criteria.
-
Intervention: Following a 1- to 2-week single-blind placebo baseline phase, patients were randomized to receive either CI-988 (300 mg/day, administered in three daily doses) or placebo for 4 weeks.
-
Outcome Measures: The primary efficacy measure was the Hamilton Rating Scale for Anxiety (HAM-A). Secondary measures included the Clinical Global Impressions of Severity and Change, and the UCLA-Multi Dimensional Anxiety Scale.[3]
Discussion and Future Directions
The clinical trial failures of early CCK2R antagonists like L-365,260 and CI-988 have tempered enthusiasm for this therapeutic approach. Several factors may have contributed to these negative outcomes, including:
-
Pharmacokinetic Properties: Poor bioavailability and inability to achieve sufficient central nervous system exposure may have limited the efficacy of these compounds.
-
Partial Agonist Activity: Some earlier CCK2R antagonists were later found to have partial agonist activity, which could have confounded their clinical effects.
-
Complexity of Anxiety Disorders: The neurobiology of anxiety is complex and involves multiple neurotransmitter systems. Targeting a single receptor may not be sufficient to produce a robust anxiolytic effect in a heterogeneous patient population.
Despite these setbacks, the development of CCK2R antagonists has not been entirely abandoned. Newer compounds, such as netazepide and nastorazepide, are in clinical development, although primarily for non-CNS indications at present. The pursuit of this compound for anxiety and panic disorders suggests that with improved drug properties and a better understanding of the target patient population, a CCK2R antagonist may yet prove to be a valuable addition to the armamentarium of anxiolytic treatments.
Future research should focus on developing CCK2R antagonists with optimized pharmacokinetic and pharmacodynamic profiles. Additionally, a more nuanced approach to patient selection, potentially utilizing biomarkers to identify individuals most likely to respond to CCK2R-targeted therapy, could increase the chances of clinical success. The journey of CCK2R antagonists from promising preclinical candidates to clinically effective therapeutics has been challenging, but the lessons learned from past trials will be invaluable in guiding future drug development efforts in this area.
References
- 1. A placebo-controlled trial of L-365,260, a CCKB antagonist, in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The panicogenic effects of cholecystokinin-tetrapeptide are antagonized by L-365,260, a central cholecystokinin receptor antagonist, in patients with panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double-blind, placebo-controlled study of a CCK-B receptor antagonist, CI-988, in patients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Plan for GV150013X
Disclaimer: The identifier "GV150013X" does not correspond to a publicly documented chemical substance. The following information is a synthesized guide based on established laboratory safety and hazardous waste management protocols. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical they are handling and adhere to their institution's and local authorities' disposal regulations.
This document provides a procedural, step-by-step guide for the safe handling and disposal of a hypothetical laboratory chemical, designated this compound, presumed to be a non-reactive, solid powder. This information is intended for researchers, scientists, and drug development professionals to promote a culture of safety and responsible chemical management.
I. Personal Protective Equipment (PPE) and Hazard Summary
Proper disposal of this compound necessitates stringent adherence to safety protocols to minimize exposure and environmental contamination. The primary risks associated with handling this substance in powder form include mild skin and eye irritation, and potential respiratory tract irritation upon inhalation.[1][2]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves | To prevent direct skin contact and potential mild irritation.[1] |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from dust particles that may cause irritation and redness.[1] |
| Respiratory | N95 respirator or use of a chemical fume hood | To avoid inhalation of fine dust particles which may irritate the respiratory tract.[2] |
| Body Protection | Standard laboratory coat | To protect clothing and skin from accidental spills. |
II. Spill Management and Cleanup Protocol
In the event of an accidental spill, immediate and appropriate action is crucial to prevent dispersion and exposure.
Experimental Protocol for Spill Cleanup:
-
Area Evacuation and Ventilation: Immediately alert personnel in the vicinity and ensure the area is well-ventilated to disperse any airborne dust.[1]
-
Don PPE: Before approaching the spill, equip yourself with the required PPE as detailed in the table above.
-
Containment: Gently cover the spill with an absorbent material, such as dry earth or sand, to prevent the powder from becoming airborne.[3] Avoid creating dust clouds during this process.[1]
-
Collection: Carefully sweep or vacuum the contained material into a designated, sealable hazardous waste container.[1] Ensure the container is compatible with the chemical waste.
-
Decontamination: Triple-rinse the spill area with an appropriate solvent, followed by water. Collect all rinsate as hazardous waste.[4]
-
Labeling and Disposal: Securely seal and label the waste container with "Hazardous Waste," the chemical name (this compound), the date, and the name of the generator.[4][5] Store the container in a designated hazardous waste accumulation area.[5]
III. Proper Disposal Procedure for Unused this compound
Disposal of unused or waste this compound must be managed as hazardous waste in accordance with institutional and local regulations.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][6]
Step-by-Step Disposal Protocol:
-
Waste Identification: A chemical is considered waste when it is no longer intended for use.[4]
-
Container Preparation: Select a suitable, leak-proof container with a secure lid that is compatible with this compound.[4]
-
Waste Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[4] The label must include:
-
Waste Transfer: Carefully transfer the waste this compound into the labeled container, minimizing dust creation. Keep the container closed except when adding waste.[4]
-
Segregation and Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area, segregated from incompatible wastes.[1][4]
-
Disposal Request: Once the container is full or ready for removal, contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[4]
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Investigational Compound GV150013X
Disclaimer: Specific safety data for the investigational compound GV150013X is not publicly available. The following guidance is based on established best practices for handling new, uncharacterized, or potent chemical and pharmaceutical compounds in a laboratory setting. A thorough risk assessment must be conducted before any handling of this substance.[1][2][3] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
This document provides a general framework for the safe handling, operational planning, and disposal of investigational compounds like this compound, intended for researchers, scientists, and drug development professionals.
Immediate Safety Considerations
Given the unknown nature of this compound, it is crucial to treat it as a hazardous substance.[4][5][6] All personnel must be trained on the potential risks associated with handling unknown compounds and on the emergency procedures.[1][7]
Personal Protective Equipment (PPE)
The selection of PPE is critical when the hazards of a substance are not well-defined. The following table summarizes the recommended PPE for handling this compound, assuming it may be a potent compound.[8]
| Protection Level | Equipment | Purpose | Notes |
| Primary Engineering Control | Certified Chemical Fume Hood or Biological Safety Cabinet | To minimize inhalation exposure. | All manipulations of powdered or volatile this compound should be performed within a fume hood.[4][5] |
| Hand Protection | Double Gloving (e.g., nitrile or neoprene) | To prevent skin contact. | Select gloves that are resistant to the solvent being used.[9][10] Inspect gloves for any signs of degradation before and during use.[9] |
| Eye and Face Protection | Safety Goggles and Face Shield | To protect against splashes, aerosols, and solid particles. | Safety glasses with side shields are the minimum requirement.[9] A face shield should be worn over safety goggles when there is a significant splash risk.[10] |
| Body Protection | Disposable Lab Coat with Long Sleeves and Elastic Cuffs | To protect skin and personal clothing from contamination. | A disposable gown is recommended to prevent cross-contamination.[11] |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | To provide an additional layer of protection against inhalation of fine powders or aerosols. | The need for respiratory protection should be determined by a formal risk assessment.[10][12] |
Operational Plan: Handling a New Investigational Compound
A systematic approach is necessary when working with a new compound for the first time.[1] The following protocol outlines a general procedure for initial handling and experimentation with this compound.
Experimental Protocol: Initial Handling and Solubilization
-
Preparation and Pre-computation:
-
Area Designation and Setup:
-
Compound Weighing and Solubilization:
-
Perform all weighing operations within the designated fume hood or a ventilated balance enclosure.
-
Use appropriate tools (e.g., spatulas, weighing paper) and handle the compound with care to avoid generating dust.
-
Carefully add the desired solvent to the solid compound.
-
Ensure the container is securely capped before mixing or vortexing.
-
-
Post-Handling Procedures:
Disposal Plan
All waste generated from handling this compound must be treated as hazardous pharmaceutical waste.[11][14][15]
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant hazardous waste container. | Includes contaminated gloves, gowns, bench paper, and any unused solid this compound. |
| Liquid Waste | Labeled, sealed, and chemically compatible hazardous waste container. | Includes all solutions containing this compound. Do not dispose of down the drain.[11][15] |
| Sharps Waste | Labeled, puncture-proof sharps container. | Includes needles, syringes, and other contaminated sharp objects. |
All waste containers should be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any other required information by your institution's EHS department.[11]
Visualizations
The following diagrams illustrate key logical and experimental workflows for handling an investigational compound like this compound.
Caption: Risk assessment workflow for handling a new investigational compound.
Caption: Step-by-step experimental workflow for handling this compound.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. intersolia.com [intersolia.com]
- 4. pozescaf.com [pozescaf.com]
- 5. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 6. conductscience.com [conductscience.com]
- 7. acs.org [acs.org]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. benchchem.com [benchchem.com]
- 12. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sia-toolbox.net [sia-toolbox.net]
- 14. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 15. Pharmaceutical Drug Waste | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
